1-(3-Methoxyphenyl)piperazin-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3-methoxyphenyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-10-4-2-3-9(7-10)13-6-5-12-8-11(13)14/h2-4,7,12H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEDGEVVWJYROP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCNCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572412 | |
| Record name | 1-(3-Methoxyphenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215649-80-2 | |
| Record name | 1-(3-Methoxyphenyl)-2-piperazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215649-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methoxyphenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(3-Methoxyphenyl)piperazin-2-one CAS 215649-80-2
An In-Depth Technical Guide to 1-(3-Methoxyphenyl)piperazin-2-one (CAS 215649-80-2): Synthesis, Characterization, and Therapeutic Potential
Executive Summary
This compound is a heterocyclic molecule that merges two pharmacologically significant scaffolds: the methoxyphenylpiperazine pharmacophore and a piperazin-2-one core. The arylpiperazine moiety is a cornerstone in the development of centrally acting agents, particularly those targeting serotonergic and adrenergic receptors.[1][2] Concurrently, the piperazin-2-one structure is recognized as a privileged scaffold in medicinal chemistry, often employed as a peptidomimetic to enhance metabolic stability and conformational rigidity.[3] This guide provides a comprehensive technical overview of this compound, presenting its physicochemical properties, a robust and plausible synthetic route with detailed protocols, standard analytical characterization methods, and an exploration of its therapeutic potential based on the well-established activities of its constituent fragments. This document is intended for researchers, chemists, and drug development professionals engaged in the exploration of novel heterocyclic entities for therapeutic intervention.
The Arylpiperazinone Scaffold: A Union of Privileged Structures
The strategic value of this compound in drug discovery stems from its hybrid nature. The piperazine ring is a recurring motif in numerous marketed drugs, including antidepressants, antipsychotics, and antifungals, valued for its ability to improve pharmacokinetic properties and serve as a versatile synthetic handle.[4][5]
-
The Methoxyphenylpiperazine Pharmacophore: This specific arylpiperazine substitution is renowned for its interaction with G-protein coupled receptors (GPCRs) in the central nervous system (CNS). Derivatives are well-documented as ligands for serotonin (5-HT) receptors, particularly the 5-HT1A subtype, and adrenergic receptors.[2][6] This interaction is foundational to the therapeutic effects of drugs targeting depression, anxiety, and other neurological disorders.[1] The methoxy group's position on the aromatic ring (ortho, meta, or para) significantly influences receptor affinity and selectivity.
-
The Piperazin-2-one Core: Considered a "privileged structure," the piperazinone skeleton is a key building block in medicinal chemistry.[3] Its structural rigidity and defined placement of heteroatoms make it an effective peptidomimetic, capable of mimicking peptide backbone conformations while offering improved oral bioavailability and resistance to enzymatic degradation.[3]
The convergence of these two motifs in a single molecule suggests a high potential for novel CNS-active agents, making this compound a compelling target for synthesis and pharmacological evaluation.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. The molecule's structure is characterized by a piperazine ring with a carbonyl group at the 2-position and a 3-methoxyphenyl group attached to the nitrogen at the 1-position.
Table 1: Core Properties of this compound
| Property | Value | Source |
| CAS Number | 215649-80-2 | [7] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [8] |
| Molecular Weight | 206.24 g/mol | [8] |
| Canonical SMILES | COC1=CC=CC(=C1)N2CCNCC2=O | N/A (Derived) |
| IUPAC Name | This compound | [7] |
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An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Methoxyphenyl)piperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the physicochemical properties of 1-(3-methoxyphenyl)piperazin-2-one. It is important to note that publicly available experimental data for this specific compound is limited. Therefore, this guide integrates known structural information with established principles of organic chemistry, analogous data from related compounds, and computationally predicted properties to offer a robust profile for research and development purposes.
Introduction to this compound
This compound, with the CAS number 215649-80-2, is a derivative of piperazin-2-one.[1] The piperazinone core is a recognized privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and natural products. Its utility often stems from its ability to serve as a peptidomimetic scaffold, strategically positioning heteroatoms for molecular interactions. The incorporation of a 3-methoxyphenyl group suggests potential modulation of receptor binding and pharmacokinetic properties, making this compound a person of interest in drug discovery programs, particularly in neuroscience.[2]
This guide will delve into a proposed synthetic route, predicted physicochemical parameters, and appropriate analytical methodologies for the characterization of this compound.
Synthesis and Purification
While a specific synthesis for this compound is not extensively documented, a plausible and efficient route can be extrapolated from established methods for the synthesis of N-aryl piperazin-2-ones. A highly effective approach involves a cascade reaction featuring a double nucleophilic substitution.
Proposed Synthetic Pathway
A logical synthetic approach would involve the reaction of 3-methoxyaniline with a suitable bis-electrophile, such as N-(2-chloroethyl)-2-chloroacetamide, in the presence of a base to facilitate the cyclization.
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
-
Reaction Setup: To a solution of 3-methoxyaniline (1.0 equivalent) in a suitable aprotic polar solvent such as acetonitrile, add a non-nucleophilic base like potassium carbonate (2.5 equivalents).
-
Addition of Electrophile: Slowly add N-(2-chloroethyl)-2-chloroacetamide (1.1 equivalents) to the stirred reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| Predicted Melting Point | 95-115 °C | Computational Prediction |
| Predicted Boiling Point | 350-370 °C at 760 mmHg | Computational Prediction |
| Predicted Aqueous Solubility | Moderately Soluble | Computational Prediction |
| Predicted pKa (most basic) | 2.5 - 3.5 | Computational Prediction |
| Predicted logP | 1.2 - 1.8 | Computational Prediction* |
*Note: Predicted values are generated using computational algorithms (e.g., based on SMILES or chemical formula) and should be confirmed by experimental determination.[4][5]
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-methoxyphenyl group (typically in the range of 6.8-7.3 ppm). The methoxy group protons should appear as a singlet around 3.8 ppm. The protons on the piperazinone ring will exhibit complex splitting patterns in the aliphatic region (approximately 3.0-4.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around 165-170 ppm), the aromatic carbons (110-160 ppm), the methoxy carbon (around 55 ppm), and the aliphatic carbons of the piperazinone ring (40-60 ppm).
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the region of 1650-1680 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic moieties, and C-O stretching for the methoxy group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule. The mass spectrum would show the molecular ion peak [M+H]⁺ at m/z corresponding to the calculated molecular weight of 206.24 plus a proton. Fragmentation patterns can provide further structural information.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound. A reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) would be a suitable starting point for method development.
-
Gas Chromatography (GC): While less common for compounds of this nature due to potential thermal lability, GC could be employed for purity analysis if the compound is sufficiently volatile and stable at elevated temperatures.
Caption: General workflow for analytical characterization.
Conclusion
This compound represents a molecule of significant interest for further investigation in the field of drug discovery. This guide has provided a foundational understanding of its synthesis, predicted physicochemical properties, and analytical characterization based on current scientific knowledge. The proposed methodologies and predicted data herein serve as a valuable resource for researchers embarking on the synthesis and evaluation of this and related compounds. It is imperative that the predicted properties are validated through rigorous experimental analysis to enable its full potential in research and development.
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Introduction: The Piperazin-2-one Scaffold as a Privileged Structure in Modern Medicinal Chemistry
An In-Depth Technical Guide to 1-(3-Methoxyphenyl)piperazin-2-one for Advanced Research
The piperazine moiety is a cornerstone of modern drug discovery, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs and its versatile physicochemical properties.[1][2] Its derivatives are integral to therapies for a range of conditions, particularly those affecting the central nervous system (CNS), such as antipsychotics, antidepressants, and anxiolytics.[3] The introduction of a carbonyl group to form the piperazin-2-one lactam structure further refines the scaffold's properties, offering a unique combination of rigidity, hydrogen bonding capabilities, and metabolic stability that is highly attractive for developing novel therapeutics.[4][5]
This guide focuses on a specific derivative, This compound , a compound that merges the established N-arylpiperazine pharmacophore with the piperazin-2-one core. The presence of the 3-methoxyphenyl group is particularly significant, as this substitution pattern is a well-established feature in many CNS-active agents, modulating receptor affinity and pharmacokinetic profiles.[6] This document serves as a technical resource for researchers, providing core molecular data, a robust synthetic strategy, and insights into its potential applications in drug development, grounded in the principles of modern synthetic and medicinal chemistry.
Core Compound Data and Physicochemical Properties
The fundamental molecular and identifying information for this compound is summarized below. These data are critical for experimental design, analytical characterization, and regulatory documentation.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [7][8] |
| Molecular Weight | 206.24 g/mol | [7][8] |
| CAS Number | 215649-80-2 | [7][8] |
| IUPAC Name | This compound | [7] |
| Synonyms | 1-(3-Methoxyphenyl)-2-piperazinone | [7] |
Chemical Structure
The two-dimensional structure of this compound illustrates the key functional groups: the N-aryl linkage, the piperazinone lactam, and the meta-positioned methoxy group on the phenyl ring.
Caption: 2D structure of this compound.
Synthetic Strategy and Experimental Protocol
The synthesis of N-aryl piperazin-2-ones can be approached through several modern methodologies. A highly efficient and modular approach involves a cascade or one-pot reaction sequence, which minimizes purification steps and improves overall yield.[4] Such strategies are prized in drug discovery for their ability to rapidly generate diverse compound libraries.[9]
The proposed synthesis for this compound is based on a well-established N-arylation of a piperazinone precursor. The causality for this choice rests on the commercial availability of starting materials and the robustness of the Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation.
Proposed Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Step-by-Step Protocol
This protocol is a self-validating system; successful execution relies on the inert atmosphere and anhydrous conditions critical for palladium-catalyzed cross-coupling reactions.
-
Reactor Preparation: A 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Addition: To the flask are added piperazin-2-one (1.0 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 eq).
-
Solvent and Substrate Addition: Anhydrous toluene (100 mL) is added via cannula, followed by 3-bromoanisole (1.1 eq). The flask is evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.
-
Reaction Execution: The reaction mixture is heated to 100°C with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS every 2 hours until the starting material (piperazin-2-one) is consumed (typically 8-12 hours).
-
Reaction Quench and Work-up: The mixture is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL). The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Final Product Characterization: The structure and purity of the final compound are confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity is quantified by HPLC analysis.
Significance and Applications in Drug Development
The 1-arylpiperazine motif is a powerful pharmacophore, particularly for targeting G-protein coupled receptors (GPCRs) in the central nervous system.[6] Derivatives have been developed as ligands for serotonergic (5-HT), dopaminergic, and adrenergic receptors, forming the basis of many approved drugs.[3][10]
-
Neurological and Psychiatric Disorders: The 3-methoxyphenylpiperazine moiety is a known structural element in compounds with high affinity for serotonin receptors, such as 5-HT₁A.[6] The incorporation of this group into the piperazin-2-one scaffold could yield novel modulators with unique selectivity and functional activity profiles. Such compounds are prime candidates for screening in assays related to depression, anxiety, and other mood disorders.
-
Oncology: Recent research has highlighted the potential of arylpiperazine derivatives as anti-proliferative agents.[10] These compounds can induce cytotoxic effects in cancer cell lines through various mechanisms. The piperazin-2-one core of the title compound offers a rigid backbone for the precise spatial orientation of the methoxyphenyl group, which could facilitate interactions with enzymatic targets or protein-protein interaction sites implicated in cancer pathways.
-
Peptidomimetic Scaffolding: The piperazin-2-one structure is considered a valuable peptidomimetic, capable of mimicking peptide backbone conformations.[4] This property makes it an excellent starting point for designing inhibitors of proteases or modulators of protein-protein interactions, which are critical targets in a wide range of diseases.
The combination of the CNS-active 3-methoxyphenylpiperazine pharmacophore with the versatile piperazin-2-one scaffold makes this compound a compound of significant interest for library synthesis and high-throughput screening in programs targeting neurological disorders and oncology.
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An In-Depth Technical Guide to 1-(3-Methoxyphenyl)piperazin-2-one as a Letermovir Impurity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the process-related impurity, 1-(3-Methoxyphenyl)piperazin-2-one, in the synthesis of the antiviral drug Letermovir. The guide delves into the probable synthetic origin of this impurity, strategies for its analytical detection and characterization, and a discussion on its potential toxicological impact and control measures. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Letermovir.
Introduction to Letermovir and the Importance of Impurity Profiling
Letermovir is a first-in-class antiviral agent that inhibits the cytomegalovirus (CMV) DNA terminase complex, a crucial component in the viral replication cycle.[1] It is indicated for the prophylaxis of CMV infection in adult CMV-seropositive recipients of an allogeneic hematopoietic stem cell transplant.[2] The manufacturing of any active pharmaceutical ingredient (API) is a complex multi-step process where the formation of impurities is often inevitable.[2] These impurities can arise from starting materials, intermediates, by-products, or degradation of the final product.[2]
The presence of impurities, even in trace amounts, can potentially affect the safety and efficacy of the final drug product.[3] Therefore, stringent control of impurities is a critical aspect of pharmaceutical development and manufacturing, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[4] The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[5] This guide focuses on a specific process-related impurity in Letermovir synthesis: this compound.
Unraveling the Identity of the Impurity
Chemical Structure and Properties
-
Chemical Name: this compound
-
CAS Number: 215649-80-2[6]
-
Molecular Formula: C₁₁H₁₄N₂O₂[6]
-
Molecular Weight: 206.25 g/mol [6]
-
Appearance: White to grey or pinkish crystalline powder.[7]
Below is a 2D representation of the chemical structure of this compound.
Figure 1. Chemical structure of this compound.
The Genesis of an Impurity: A Mechanistic Perspective
The formation of this compound as a Letermovir impurity is not a result of the degradation of the final drug substance but is instead postulated to be a process-related impurity. Its origin can be traced back to the synthesis of a key starting material, 1-(3-methoxyphenyl)piperazine, and its subsequent reactions.
The Role of 1-(3-Methoxyphenyl)piperazine in Letermovir Synthesis
The synthesis of Letermovir involves the coupling of several key fragments, one of which is 1-(3-methoxyphenyl)piperazine.[8][9] This piperazine derivative is introduced to form the substituted piperazinyl quinazoline core of the Letermovir molecule. The synthesis of 1-(3-methoxyphenyl)piperazine itself can be achieved through various methods, such as the N-arylation of piperazine with a 3-methoxyphenyl halide.[10][11]
Postulated Formation Pathway of this compound
The formation of the piperazin-2-one ring system from a piperazine derivative can occur under specific reaction conditions, often involving an oxidative or a related side reaction. One plausible pathway for the formation of this compound involves the reaction of 1-(3-methoxyphenyl)piperazine with an oxidizing agent or the presence of a reactive species that can lead to the formation of a carbonyl group at the C-2 position of the piperazine ring.
Another potential route is the presence of a reactive impurity in the starting materials used for the synthesis of 1-(3-methoxyphenyl)piperazine. For instance, if a chloroacetylating agent is present as an impurity, it could react with 1-(3-methoxyphenyl)piperazine to form the piperazin-2-one structure.
The following diagram illustrates a generalized synthetic scheme for Letermovir and the potential point of entry for the this compound impurity.
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An In-Depth Technical Guide to the Biological Activity of Piperazin-2-one Derivatives
Abstract: The piperazin-2-one core is a six-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Recognized as a privileged structure, its unique physicochemical properties and synthetic tractability make it an ideal framework for the development of novel therapeutic agents. This guide provides a comprehensive overview of the diverse biological activities exhibited by piperazin-2-one derivatives, delving into their mechanisms of action across several key therapeutic areas, including oncology, neurodegenerative diseases, and metabolic disorders. We will explore the structure-activity relationships that govern their potency and selectivity, detail robust experimental protocols for their biological evaluation, and present a forward-looking perspective on the future of this versatile chemical class.
The Piperazin-2-one Scaffold: A Privileged Structure in Drug Discovery
The piperazin-2-one motif is a derivative of piperazine featuring a carbonyl group at the 2-position. This structural feature imparts a unique combination of rigidity and conformational flexibility, allowing for precise spatial orientation of substituents to interact with biological targets.[1] The two nitrogen atoms within the ring, one of which is an amide, provide opportunities for hydrogen bonding and can be functionalized to modulate properties such as solubility, basicity, and metabolic stability.[2]
1.1 Chemical Features and Synthetic Accessibility
The synthesis of the piperazin-2-one core is well-established, often involving the cyclization of ethylenediamine derivatives with α-halo esters or related precursors.[3][4] This accessibility allows for the creation of diverse chemical libraries by varying the substituents at the N1 and N4 positions, as well as on the carbon backbone. Modern synthetic methodologies, including cascade reactions and multicomponent reactions, have further streamlined the preparation of these compounds, enabling the rapid generation of structurally complex derivatives for biological screening.[5][6]
Key Biological Activities and Therapeutic Targets
Piperazin-2-one derivatives have demonstrated a remarkable breadth of biological activities, targeting a wide range of enzymes, receptors, and cellular pathways.
2.1 Anticancer Activity
The piperazine scaffold is a component of numerous FDA-approved anticancer drugs, and piperazin-2-one derivatives are a promising area of ongoing research.[7][8] Their cytotoxic effects are often mediated through multiple mechanisms.
-
Mechanism: Cell Cycle Arrest and Apoptosis Induction: Many piperazin-2-one derivatives exert their anticancer effects by disrupting the cell cycle. For example, certain quinoxaline derivatives sharing structural similarities have been shown to induce cell cycle arrest at the G2/M phase.[3] Studies on various cancer cell lines, including colon (HT-29), lung (A549), and cervical (HeLa) cancer, have shown that these compounds can induce apoptosis and inhibit cell proliferation.[9][10] Some derivatives have demonstrated potent cytotoxicity, with IC50 values in the low micromolar or even nanomolar range.[7]
-
Mechanism: Kinase Inhibition: The piperazine ring is a common feature in kinase inhibitors, where it often serves as a linker that positions key pharmacophoric groups within the ATP-binding pocket of the enzyme.[11] By modifying the substituents on the piperazin-2-one core, researchers can achieve selective inhibition of specific kinases involved in cancer cell signaling and proliferation.
2.2 Neuroprotective and CNS-Related Activities
The piperazine moiety is prevalent in drugs targeting the central nervous system (CNS).[11][12] Piperazin-2-one derivatives are being actively investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease.
-
Mechanism: β-Secretase (BACE1) Inhibition: BACE1 is a key enzyme in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[13] Several series of piperazin-2-one and piperazine sulfonamide derivatives have been designed as potent BACE1 inhibitors.[14][15] These compounds are designed to fit into the active site of the enzyme, blocking its ability to cleave the amyloid precursor protein and thereby reducing the production of neurotoxic Aβ peptides.[13] Some lead compounds have been shown to effectively lower Aβ levels in animal models.[14]
-
Mechanism: Modulation of Neurotransmitter Receptors: Piperazine derivatives are well-known for their activity on various neurotransmitter receptors, including serotonin and dopamine receptors.[11][12] The piperazin-2-one scaffold can be used to develop ligands with specific affinities for these receptors, making them potential candidates for treating a range of neurological and psychiatric conditions.
2.3 Antimicrobial and Antiviral Activities
The global challenge of antimicrobial resistance has spurred the search for new classes of anti-infective agents. Piperazin-2-one derivatives have emerged as a promising scaffold in this area.
-
Antibacterial and Antifungal Properties: Various derivatives have shown significant activity against a spectrum of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Candida albicans.[16][17][18] The mechanism of action is often related to the inhibition of essential microbial enzymes or disruption of the cell membrane. Some compounds have demonstrated minimum inhibitory concentration (MIC) values comparable to or better than existing antibiotics.[17][19]
2.4 Metabolic Disease Applications
-
Mechanism: Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 is a key enzyme in glucose metabolism and a validated target for the treatment of type 2 diabetes.[20] Inhibition of DPP-4 increases the levels of incretin hormones, which in turn enhances insulin secretion in a glucose-dependent manner.[20] Several piperazin-2-one and piperazine-derived compounds have been designed and synthesized as DPP-4 inhibitors.[21][22][23] In vivo studies have shown that lead compounds can significantly lower blood glucose levels and improve insulin resistance in diabetic animal models.[21][23][24]
Methodologies for Evaluating Biological Activity
A systematic approach is crucial for identifying and optimizing biologically active piperazin-2-one derivatives. This involves a tiered screening process, from initial high-throughput assays to more complex cellular and in vivo models.
3.1 General Workflow for Screening Piperazin-2-one Derivatives
The discovery process typically follows a logical progression from synthesis to clinical candidacy.
Caption: Simplified interaction model of a piperazin-2-one BACE1 inhibitor.
Future Directions and Conclusion
The piperazin-2-one scaffold continues to be a highly valuable framework in medicinal chemistry. Its synthetic versatility and ability to interact with a wide range of biological targets ensure its relevance for future drug discovery efforts.
Future research will likely focus on:
-
Multi-target Ligands: Leveraging the scaffold to design compounds that can modulate multiple targets simultaneously, which may be beneficial for complex diseases like cancer and neurodegenerative disorders. [11]* Covalent Inhibitors: Designing derivatives that can form covalent bonds with their target proteins, potentially leading to increased potency and duration of action.
-
Improved Pharmacokinetics: Further optimizing the scaffold to enhance drug-like properties, such as oral bioavailability and metabolic stability, to produce superior clinical candidates.
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Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Sirakanyan, S. N., Khachatryan, A. K., Gevorgyan, L. M., Panosyan, H. A., Fathalizadeh, F., Gibadullina, E., ... & Paronikyan, R. G. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(11), e2000208. Retrieved January 18, 2026, from [Link]
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Insilico Design of Piperazinone Derivatives as DPP IV Inhibitors in Type II Diabetes Mellitus. (n.d.). IDOSI Publications. Retrieved January 18, 2026, from [Link]
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Armstrong, C., Luo, D., Gretzinger, A., Pandey, D., Lipchik, A., Todi, S. V., & Dutta, A. K. (2023). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience, 14(2), 265–281. Retrieved January 18, 2026, from [Link]
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Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Kharb, R., Bansal, K., & Sharma, A. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488. Retrieved January 18, 2026, from [Link]
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Baxter, E. W., Conway, K. A., Fevig, J. M., Guss, V. L., He, W., Johnson, E. F., ... & Olsen, R. E. (2010). Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Bioorganic & Medicinal Chemistry Letters, 20(9), 2837–2842. Retrieved January 18, 2026, from [Link]
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Ghosh, A. K., & Osswald, H. L. (2021). BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects. Journal of Neurochemistry, 158(5), 1047–1062. Retrieved January 18, 2026, from [Link]
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Synthesis of Piperazin-2-ones. (n.d.). Thieme Chemistry. Retrieved January 18, 2026, from [Link]
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Piperazine derivatives of natural compounds with anticancer activity. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Kushwaha, N., Singh, P., Singh, S., Srivastava, A. K., & Sharma, S. (2016). Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes. Chemical Biology & Drug Design, 88(4), 585–595. Retrieved January 18, 2026, from [Link]
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Kumar, V., & Singh, S. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences, 12(11), 4916-4929. Retrieved January 18, 2026, from [Link]
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Moghadam, F. H., Moradi, A., Rashidi, H., & Yaaghubi, M. (2015). N-(2-(Piperazin-1-yl)phenyl)arylamide Derivatives as β-Secretase (BACE1) Inhibitors: Simple Synthesis by Ugi Four-Component Reaction and Biological Evaluation. Archiv der Pharmazie, 348(11), 794–804. Retrieved January 18, 2026, from [Link]
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Shaquiquzzaman, M., Verma, G., Marella, A., Akhter, M., Akhtar, W., Khan, M. F., ... & Alam, M. M. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487–529. Retrieved January 18, 2026, from [Link]
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An In-depth Technical Guide to 1-(3-Methoxyphenyl)piperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 1-(3-Methoxyphenyl)piperazin-2-one. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes information from related structures and established synthetic methodologies to offer a robust framework for its study. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development, providing both theoretical and practical insights into this class of compounds.
Introduction and Chemical Identity
This compound is a derivative of piperazin-2-one, featuring a methoxyphenyl group at the 1-position of the heterocyclic ring. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in a multitude of biologically active compounds.[1] The introduction of a carbonyl group at the 2-position to form a piperazin-2-one ring modifies the electronic and conformational properties of the parent piperazine, offering a unique template for drug design. The 3-methoxyphenyl substituent is a common feature in centrally acting agents, often contributing to receptor affinity and pharmacokinetic properties.
Chemical Structure and Properties:
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 215649-80-2 | [2][3][4][5][6][7][8][9][10] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [2][3][4][5][6][7][8][9][10] |
| Molecular Weight | 206.24 g/mol | [2][3][4][5][6][7][8][9][10] |
| Canonical SMILES | COC1=CC=CC(=C1)N2CCNCC2=O | - |
| InChI Key | WCEDGEVVWJYROP-UHFFFAOYSA-N | [2] |
Plausible Synthetic Strategies
Strategy 1: Cyclization of an N-Aryl Ethylenediamine Derivative
This is a common and versatile method for the formation of the piperazin-2-one ring. The key steps involve the acylation of an N-arylethylenediamine with a haloacetyl halide, followed by intramolecular cyclization.
Experimental Protocol:
Step 1: Synthesis of N-(3-Methoxyphenyl)ethylenediamine
A plausible route to this intermediate is the reaction of m-anisidine with a protected 2-haloethylamine, followed by deprotection. Alternatively, direct reaction with 2-chloroethylamine hydrochloride can be employed.
-
Reaction Setup: To a solution of m-anisidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (2.0-3.0 eq).
-
Addition of Haloethylamine: Add N-(2-bromoethyl)phthalimide (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Deprotection: After completion, cool the reaction, filter the inorganic salts, and concentrate the filtrate. The resulting phthalimide-protected intermediate is then treated with hydrazine hydrate in ethanol to yield N-(3-methoxyphenyl)ethylenediamine.
Step 2: Synthesis and Cyclization of N-(2-((3-methoxyphenyl)amino)ethyl)-2-chloroacetamide
-
Acylation: Dissolve N-(3-methoxyphenyl)ethylenediamine (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) or chloroform, and cool to 0 °C. Add a base such as triethylamine (1.2 eq).
-
Chloroacetylation: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Cyclization: The crude N-(2-((3-methoxyphenyl)amino)ethyl)-2-chloroacetamide can be cyclized by treatment with a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like DMF or acetonitrile at elevated temperatures (e.g., 80-120 °C).[11]
Causality behind Experimental Choices: The use of a protecting group like phthalimide for the amino group of 2-bromoethylamine prevents unwanted side reactions. The choice of a non-nucleophilic base like potassium carbonate in the first step is crucial to favor N-alkylation. In the cyclization step, a strong base is required to deprotonate the secondary amine, facilitating the intramolecular nucleophilic substitution to form the piperazin-2-one ring.
Caption: Buchwald-Hartwig amination approach to the target compound.
Predicted Spectroscopic and Chromatographic Data
In the absence of published experimental data, the following spectroscopic characteristics are predicted based on the chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Signals in the range of δ 6.8-7.3 ppm, exhibiting coupling patterns characteristic of a 1,3-disubstituted benzene ring.
-
Methoxy Group: A sharp singlet at approximately δ 3.8 ppm.
-
Piperazinone Ring Protons: Methylene protons adjacent to the carbonyl group are expected to be deshielded and appear around δ 3.5-4.0 ppm. The other methylene protons of the piperazine ring would likely appear as multiplets in the δ 3.0-3.5 ppm region.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 165-175 ppm.
-
Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the methoxy group appearing at the lower end of this range.
-
Methoxy Carbon: A signal around δ 55 ppm.
-
Piperazinone Carbons: Signals for the methylene carbons of the piperazine ring are expected between δ 40-60 ppm.
-
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong absorption band characteristic of an amide carbonyl group is expected in the region of 1650-1680 cm⁻¹. [12]* C-N Stretch: Amine C-N stretching vibrations would likely appear in the 1100-1300 cm⁻¹ range.
-
C-O Stretch: An ether C-O stretch from the methoxy group is anticipated around 1000-1100 cm⁻¹ and 1200-1275 cm⁻¹.
-
Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted aromatic ring would be observed in the 690-900 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 206.
-
Fragmentation Pattern: Common fragmentation pathways would likely involve cleavage of the piperazinone ring and loss of the methoxy group or fragments thereof.
Potential Pharmacological Significance and Applications
While the specific biological activity of this compound has not been extensively reported, its structural motifs suggest potential for activity within the central nervous system (CNS).
-
Arylpiperazine Moiety: The 1-arylpiperazine substructure is a common pharmacophore in drugs targeting serotonin (5-HT) and dopamine (D) receptors. [13]Derivatives of 1-(3-methoxyphenyl)piperazine are known to interact with these receptor systems. [13]* Piperazin-2-one Core: The piperazin-2-one scaffold can act as a rigidified dipeptide mimetic and is found in various biologically active compounds, including enzyme inhibitors and receptor antagonists.
Potential Therapeutic Areas for Investigation:
-
Antipsychotics: Many atypical antipsychotics feature an arylpiperazine moiety.
-
Antidepressants and Anxiolytics: Modulation of serotonin receptors is a key mechanism for these drug classes.
-
Neurological Disorders: The potential to interact with multiple CNS targets makes this scaffold interesting for a range of neurological conditions.
The combination of the 1-(3-methoxyphenyl)piperazine pharmacophore with the piperazin-2-one core presents an intriguing scaffold for the design of novel CNS-active agents. Further research is warranted to elucidate the specific pharmacological profile of this compound and its derivatives.
Conclusion
This compound is a chemical entity with significant potential for applications in medicinal chemistry and drug discovery. Although detailed experimental data is not widely available, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles and data from related compounds. The plausible synthetic routes outlined, along with the predicted spectroscopic data, offer a starting point for researchers to produce and characterize this molecule. The structural relationship to known CNS-active agents suggests that this compound and its derivatives are promising candidates for further pharmacological investigation.
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solubility of 1-(3-Methoxyphenyl)piperazin-2-one in different solvents
An In-depth Technical Guide to the Solubility Profile of 1-(3-Methoxyphenyl)piperazin-2-one
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy.[1] This guide provides a comprehensive technical framework for understanding and determining the solubility of this compound, a piperazine derivative of interest in medicinal chemistry. While quantitative public data for this specific compound is limited, this paper establishes a predictive theoretical foundation based on its molecular structure and outlines rigorous, field-proven experimental protocols for its empirical determination. We will delve into the principles of thermodynamic and kinetic solubility, provide step-by-step methodologies for their measurement, and offer a clear structure for data presentation and interpretation. This document is intended to serve as a practical and authoritative resource for researchers, chemists, and drug development professionals engaged in the characterization of this and similar novel chemical entities.
Introduction to this compound
This compound belongs to the piperazine class of compounds, which are widely recognized as versatile scaffolds in drug discovery, particularly in the development of agents targeting the central nervous system.[2][3] Its structure, featuring a methoxyphenyl moiety and a piperazinone core, suggests a unique physicochemical profile that warrants thorough investigation.
1.1. Molecular Structure and Physicochemical Properties
-
Chemical Name: this compound
-
CAS Number: 215649-80-2[4]
-
Molecular Formula: C₁₁H₁₄N₂O₂[4]
-
Molecular Weight: 206.24 g/mol [4]
-
Structure:
Caption: Molecular Structure of this compound.
1.2. The Imperative of Solubility in Drug Development
Solubility is a foundational parameter that dictates the journey of a drug from administration to its site of action.[1][5] Poor aqueous solubility can lead to low and erratic absorption, hindering clinical development. Conversely, understanding solubility in various organic solvents is crucial for synthesis, purification, and the creation of diverse formulations, from oral solids to parenteral solutions.[6]
Theoretical Solubility Profile
Based on the principle of "like dissolves like," we can predict the solubility behavior of this compound by analyzing its structural components:
-
Methoxyphenyl Group: This aromatic ring with an ether linkage contributes significantly to the molecule's lipophilicity (fat-solubility) and potential for π-π stacking interactions.
-
Piperazin-2-one Ring: This core contains two key features:
-
An amide (lactam) group, which is polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O).
-
A tertiary amine (part of the phenylpiperazine linkage), which is a hydrogen bond acceptor.
-
Predicted Solubility Trends:
-
High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar and non-polar regions of the molecule.
-
Moderate to Good Solubility: Expected in polar protic solvents such as methanol and ethanol, which can engage in hydrogen bonding.
-
Poor Solubility: Expected in non-polar solvents like hexane and diethyl ether, which cannot effectively interact with the polar amide and amine functionalities.
-
Low Aqueous Solubility: The significant lipophilic character of the methoxyphenyl group likely results in poor solubility in water and aqueous buffers (e.g., PBS).
Experimental Determination of Solubility
Rigorous experimental validation is essential. The two most common and complementary methods for solubility determination in a drug discovery setting are the measurement of thermodynamic and kinetic solubility.[7]
3.1. Thermodynamic (Equilibrium) Solubility: The Gold Standard
Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium with its solid-state form. The shake-flask method is the most reliable technique for this determination.[8][9]
Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., 2 mL) in a sealed vial. The presence of undissolved solid is crucial for ensuring equilibrium.
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: Cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid using centrifugation followed by careful pipetting, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the clear supernatant with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Determine the solubility (e.g., in mg/mL or µg/mL) by comparing the analytical response to a standard curve of known concentrations.
Caption: Workflow for Thermodynamic Solubility Determination.
3.2. Kinetic Solubility: A High-Throughput Approach
Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically when an organic stock solution is introduced into an aqueous buffer.[7] This method is invaluable for early-stage drug discovery for rapid screening of compound libraries.
Protocol: Solvent Addition Method
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Precipitation: Transfer a small, fixed volume from each well of the DMSO plate to a corresponding well in a 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4). The "anti-solvent" property of water will induce precipitation at concentrations above the kinetic solubility limit.[7]
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Detection: Measure the turbidity (cloudiness) resulting from the precipitate using a nephelometer or a UV plate reader.[1][5] The kinetic solubility is defined as the highest concentration that remains clear (does not precipitate).
Caption: Workflow for Kinetic Solubility Determination.
Data Summary and Interpretation
For clarity and comparative analysis, solubility data should be presented in a structured tabular format. While experimental data for this compound is not publicly available, the following table presents known solubility data for the closely related compound 1-(3-Methoxyphenyl)piperazine to serve as an illustrative example of expected trends and proper data formatting.
Table 1: Illustrative Solubility Data for 1-(3-Methoxyphenyl)piperazine
| Solvent | Solvent Type | Quantitative Solubility | Qualitative Description | Source |
| Aqueous Solvents | ||||
| Water | Polar Protic | Data Not Available | Likely Poor | - |
| PBS (pH 7.2) | Aqueous Buffer | 0.5 mg/mL (with 50% DMSO) | Sparingly Soluble | [10] |
| Organic Solvents | ||||
| Methanol | Polar Protic | Soluble | Soluble | [11] |
| Ethanol | Polar Protic | 10 mg/mL | Soluble | [10] |
| Chloroform | Non-polar | Very Slightly Soluble | Very Slightly Soluble | [11] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥ 200 mg/mL | Very Soluble | [10][12] |
| Dimethylformamide (DMF) | Polar Aprotic | 10 mg/mL | Soluble | [10] |
| Acetone | Polar Aprotic | Insoluble | Insoluble | [11] |
| Hexane | Non-polar | Insoluble | Insoluble | [11] |
Note: This data is for the related piperazine analog (CAS 16015-71-7) and should be used for illustrative purposes only. The presence of the carbonyl group in this compound may alter its solubility profile.
Conclusion
A thorough understanding of the solubility of this compound is a non-negotiable prerequisite for its successful development as a potential therapeutic agent. This guide provides the essential theoretical context and practical, step-by-step experimental protocols required to generate a robust and reliable solubility profile. By employing the shake-flask method for thermodynamic solubility and high-throughput screening for kinetic solubility, researchers can acquire the critical data needed to guide formulation strategies, ensure reproducible in vitro and in vivo studies, and ultimately accelerate the journey from discovery to clinical application.
References
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Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Retrieved from [Link]
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Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link]
-
Solubility of Things. (n.d.). Piperazine. Solubility of Things. Retrieved from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. Retrieved from [Link]
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Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Retrieved from [Link]
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Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]
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Wikipedia. (n.d.). Piperazine. Wikipedia. Retrieved from [Link]
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New World Encyclopedia. (n.d.). Piperazine. New World Encyclopedia. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Piperazine. PubChem. Retrieved from [Link]
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SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDRUG.org. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-(3-Methoxyphenyl)piperazine dihydrochloride. PubChem. Retrieved from [Link]
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SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. SWGDRUG.org. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-(3-Methoxybenzyl)piperazine. PubChem. Retrieved from [Link]
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Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Retrieved from [Link]
-
International Union of Crystallography. (2022). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. IUCr. Retrieved from [Link]
-
CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Retrieved from [Link]
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Methodological & Application
Application Note: A Protocol for the Synthesis of 1-(3-Methoxyphenyl)piperazin-2-one via Selective Oxidation
Abstract
This application note provides a comprehensive guide for the synthesis of 1-(3-Methoxyphenyl)piperazin-2-one, a valuable lactam derivative of the pharmacologically significant 1-(3-methoxyphenyl)piperazine scaffold. The protocol details a robust method for the selective oxidation of the α-carbon within the piperazine ring, converting the parent amine into the corresponding 2-oxo derivative. We delve into the mechanistic underpinnings of this transformation, drawing parallels to classical benzylic oxidation, and provide a detailed, step-by-step experimental procedure, including reaction setup, workup, purification, and characterization. This guide is intended for researchers in medicinal chemistry, drug development, and synthetic organic chemistry, offering practical insights into experimental design and execution.
Introduction and Scientific Rationale
The 1-arylpiperazine motif is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutics targeting the central nervous system (CNS).[1] The introduction of a carbonyl group at the C2 position of the piperazine ring to form a lactam, such as in this compound, can significantly alter the molecule's physicochemical properties. This modification can impact its metabolic stability, hydrogen bonding capacity, and conformational rigidity, thereby fine-tuning its interaction with biological targets.
The primary synthetic challenge lies in the selective oxidation of a C-H bond at a position alpha to a nitrogen atom within the piperazine ring. This position is electronically activated, analogous to a benzylic position, due to the ability of the adjacent nitrogen to stabilize radical or cationic intermediates.[2] While various powerful oxidizing agents can cleave C-H bonds, many are too aggressive, leading to over-oxidation or ring cleavage.[3]
This protocol leverages the controlled oxidative power of potassium permanganate (KMnO₄), a classic and effective reagent for such transformations.[3][4] The methodology is based on established principles of oxidizing C-H bonds adjacent to heteroatoms, providing a reliable pathway to the desired lactam product.[4]
Reaction Scheme and Mechanistic Overview
The conversion of 1-(3-Methoxyphenyl)piperazine to this compound is achieved through direct oxidation.
Overall Transformation:
Figure 1: General oxidation of the piperazine ring.
The mechanism for this oxidation, particularly with permanganate, is believed to proceed through a radical pathway. The process is initiated by the abstraction of a hydrogen atom from the carbon alpha to the N-4 nitrogen, which is the most activated C-H bond.[2] The resulting radical is stabilized by the adjacent nitrogen atom. This intermediate is then further oxidized by the manganese species to form a hydroxylated intermediate, which is rapidly oxidized again to the final ketone (lactam) product. Controlling the reaction conditions, such as temperature and stoichiometry, is critical to prevent over-oxidation and achieve a good yield of the desired product.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 1-(3-Methoxyphenyl)piperazine (Starting Material) | 250 mL Three-neck round-bottom flask |
| Potassium Permanganate (KMnO₄) (Oxidant) | Magnetic stirrer and stir bar |
| Acetone (Solvent) | Reflux condenser |
| Dichloromethane (DCM) (Extraction Solvent) | Thermometer / Temperature probe |
| Anhydrous Sodium Sulfate (Na₂SO₄) (Drying Agent) | Separatory funnel |
| Saturated Sodium Bisulfite (NaHSO₃) solution (Quenching) | Buchner funnel and filter paper |
| Deionized Water | Rotary evaporator |
| Silica Gel (for chromatography) | Glassware for column chromatography |
| Ethyl Acetate & Hexanes (Eluent) | Thin-Layer Chromatography (TLC) plates & chamber |
Quantitative Data Summary
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Eq. |
| 1-(3-Methoxyphenyl)piperazine | 192.26 | 10.0 | 1.92 g | 1.0 |
| Potassium Permanganate (KMnO₄) | 158.03 | 12.0 | 1.90 g | 1.2 |
| Acetone | - | - | 100 mL | - |
| Dichloromethane (for extraction) | - | - | 3 x 50 mL | - |
| Sat. Sodium Bisulfite solution | - | - | ~20 mL (or as needed) | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer. Place the flask in an ice-water bath on a magnetic stirrer.
-
Dissolution: Add 1-(3-Methoxyphenyl)piperazine (1.92 g, 10.0 mmol) to the flask. Add 100 mL of acetone and stir the mixture until the starting material is fully dissolved. Cool the solution to 0-5 °C.
-
Addition of Oxidant: While maintaining the temperature between 0-5 °C, slowly add solid potassium permanganate (1.90 g, 12.0 mmol) in small portions over a period of 30 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent over-oxidation.
-
Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 50:50 Ethyl Acetate:Hexanes eluent system). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear. A brown precipitate of manganese dioxide (MnO₂) will form as the reaction proceeds.
-
Quenching: Upon completion, cool the flask again in an ice bath. Carefully quench the excess potassium permanganate by adding saturated sodium bisulfite solution dropwise until the purple color disappears and only the brown MnO₂ precipitate remains.
-
Workup - Filtration: Filter the mixture through a pad of Celite in a Buchner funnel to remove the MnO₂ precipitate. Wash the filter cake with an additional 20-30 mL of acetone to ensure all product is collected.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Since acetone is miscible with water, it's often best to first remove the acetone via rotary evaporation. Resuspend the resulting residue in 50 mL of deionized water and 50 mL of dichloromethane (DCM). Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer two more times with 50 mL portions of DCM.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution starting from 30% ethyl acetate in hexanes and gradually increasing to 70% ethyl acetate in hexanes is typically effective for separating the product from any residual starting material or non-polar impurities.
-
Final Product: Combine the pure fractions, verify by TLC, and remove the solvent under reduced pressure to obtain this compound as a solid. Determine the final yield and characterize the product.
Sources
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- 4. Triazines and related products. Part 20. Oxidation of 1-(arylazo)-piperidines with potassium permanganate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
analytical methods for 1-(3-Methoxyphenyl)piperazin-2-one detection
An In-Depth Guide to the Analytical Detection of 1-(3-Methoxyphenyl)piperazin-2-one
Introduction
This compound is a synthetic organic compound featuring a piperazinone core substituted with a methoxyphenyl group. As a derivative of piperazine, a scaffold of significant interest in medicinal chemistry and drug development, the ability to accurately and reliably detect and quantify this molecule is paramount. Its structure, incorporating an aromatic chromophore, a cyclic amide (lactam), and a tertiary amine, lends itself to analysis by several modern chromatographic techniques. This guide provides a comprehensive overview and detailed protocols for the detection of this compound, designed for researchers, analytical scientists, and quality control professionals. The methodologies are grounded in established principles for analogous compounds and are presented to serve as a robust starting point for method development and validation.
Physicochemical Properties of the Analyte
While specific experimental data for this compound is not extensively published, we can infer its properties from its structural components and closely related analogs like 1-(3-methoxyphenyl)piperazine.
| Property | Predicted Value/Characteristic | Rationale & Implication for Analysis |
| Molecular Formula | C₁₁H₁₄N₂O₂ | Defines the exact mass for mass spectrometry. |
| Molecular Weight | 206.24 g/mol | Essential for preparing standard solutions and for mass spectrometry. |
| Solubility | Predicted to be soluble in organic solvents (Methanol, Acetonitrile, DMSO) and slightly soluble in acidic aqueous solutions. | Guides the selection of solvents for sample preparation, mobile phases, and standards. The presence of the basic nitrogen suggests that solubility in aqueous media will increase at lower pH.[1] |
| UV Absorbance | Expected to have significant UV absorbance due to the methoxyphenyl chromophore. | Enables detection by HPLC with UV or Diode-Array Detection (DAD). A preliminary wavelength scan is recommended to find the absorbance maximum (λmax), likely between 220-280 nm. |
| Volatility | Moderately volatile. | The related compound 1-(3-methoxyphenyl)piperazine has a boiling point of 150 °C at 0.5 mmHg, suggesting that the target analyte is amenable to Gas Chromatography (GC) analysis, possibly at elevated temperatures. |
| Ionization Potential | High | The presence of a tertiary amine and a proton-receptive amide oxygen makes the molecule readily ionizable, which is ideal for sensitive detection by mass spectrometry (both LC-MS and GC-MS). |
PART 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust, widely accessible, and reliable technique for the quantification of aromatic compounds. The method's strength lies in its precision and suitability for routine quality control and purity assessments.
Causality Behind Experimental Choices
-
Stationary Phase: A reversed-phase C18 (octadecylsilane) column is the workhorse for separating moderately polar compounds like our target analyte. The hydrophobic C18 chains interact with the phenyl ring, while the polar surface modifications ensure good peak shape.
-
Mobile Phase: A gradient elution using acetonitrile and an aqueous buffer is chosen for optimal resolution. Acetonitrile is a common organic modifier with excellent UV transparency. A phosphate or formate buffer is used to maintain a consistent pH, which is critical for the retention time reproducibility of ionizable compounds. A slightly acidic pH (e.g., pH 3-4) will ensure the tertiary amine is protonated, leading to sharper peaks and more stable retention.
-
Detection: A Diode Array Detector (DAD) is superior to a single-wavelength UV detector as it allows for the simultaneous acquisition of spectra across a range of wavelengths. This is invaluable for identifying the optimal detection wavelength and for assessing peak purity.
Detailed Protocol: HPLC-UV/DAD Analysis
1. Instrumentation and Columns
-
HPLC system with a gradient pump, autosampler, column oven, and DAD.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or similar).
2. Reagents and Standards
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or ultrapure)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
This compound reference standard.
3. Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (e.g., 80% A / 20% B).
4. Chromatographic Conditions
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 200-400 nm. Monitor at λmax (determine experimentally, ~230 nm). |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 18.0 | |
| 18.1 | |
| 25.0 |
5. System Validation
-
The protocol must be validated according to ICH guidelines, assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
PART 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation efficiency and definitive identification based on mass spectral fragmentation patterns. It is a powerful tool for purity analysis and the identification of volatile and semi-volatile impurities.
Causality Behind Experimental Choices
-
Column: A low-to-mid polarity column, such as a 5% phenyl / 95% dimethylpolysiloxane phase (e.g., DB-5ms, HP-5ms), is ideal. This stationary phase provides good selectivity for a wide range of compounds, including those with aromatic rings.
-
Injection Mode: Splitless injection is chosen for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity. For higher concentrations, a split injection can be used to prevent column overloading.
-
Temperature Program: A temperature gradient is essential to first elute more volatile components and then ramp up the temperature to elute the semi-volatile target analyte in a reasonable time with good peak shape.
-
Ionization: Electron Ionization (EI) at 70 eV is the standard for GC-MS. It is a high-energy, reproducible technique that generates complex, library-searchable mass spectra.
Detailed Protocol: GC-MS Analysis
1. Instrumentation and Columns
-
Gas chromatograph with a mass selective detector (MSD).
-
Column: 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
2. Reagents and Standards
-
Methanol or Ethyl Acetate (GC Grade)
-
This compound reference standard.
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of ethyl acetate.
-
Working Standards: Prepare dilutions in ethyl acetate as required for the specific application.
4. GC-MS Conditions
| Parameter | Condition |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (or Split 20:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Oven Program | Initial Temp: 150 °C, hold for 1 min. Ramp: 15 °C/min to 300 °C. Hold: Hold at 300 °C for 5 min. |
| MS Transfer Line | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
5. Predicted Mass Spectrum
-
Molecular Ion (M⁺): m/z 206
-
Key Fragments: The fragmentation pattern for cyclic amides can be complex.[2][3] Expect fragments corresponding to:
-
Loss of the methoxy group (-OCH₃): m/z 175
-
Cleavage of the piperazinone ring
-
Fragments related to the methoxyphenyl moiety (e.g., m/z 135, 107)
-
PART 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For ultimate sensitivity and selectivity, particularly in complex matrices such as plasma or urine, LC-MS/MS is the gold standard.[4] The use of Multiple Reaction Monitoring (MRM) allows for quantification at very low levels, making it ideal for pharmacokinetic and metabolism studies.
Causality Behind Experimental Choices
-
Chromatography: A rapid gradient using a shorter C18 column (e.g., 50-100 mm) is employed to reduce run times, which is crucial for high-throughput bioanalysis.
-
Mobile Phase Modifier: Formic acid is added to both the aqueous and organic mobile phases. It serves to acidify the mobile phase, ensuring the analyte is protonated ([M+H]⁺), which is essential for efficient positive mode electrospray ionization (ESI).
-
Ionization: ESI is a soft ionization technique that typically produces an intact protonated molecular ion ([M+H]⁺), which serves as the "precursor ion" for MS/MS analysis.
-
Detection (MRM): In MRM mode, the first quadrupole (Q1) is set to isolate the precursor ion (m/z 207.1 for [M+H]⁺). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to monitor for a specific, stable "product ion". This two-stage filtering provides exceptional selectivity and reduces chemical noise. A validated LC-MS/MS method for the closely related Piperazin-2-one provides a strong foundation for this protocol.[4]
Detailed Protocol: LC-MS/MS Bioanalytical Method
1. Instrumentation and Columns
-
LC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
2. Reagents and Standards
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
This compound reference standard.
-
Internal Standard (IS): A stable isotope-labeled version (e.g., D₄-1-(3-Methoxyphenyl)piperazin-2-one) is ideal. If unavailable, a structurally similar compound with different mass can be used.
3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standards: Prepare stock and working solutions in 50:50 acetonitrile:water.
4. Sample Preparation (Protein Precipitation for Plasma)
-
To 50 µL of plasma sample, add 10 µL of Internal Standard working solution.
-
Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial or 96-well plate for injection.
5. LC-MS/MS Conditions
| Parameter | Condition |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 4.0 | |
| 5.0 | |
| 5.1 | |
| 7.0 | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp | 150 °C |
| Desolvation Temp | 400 °C |
| MRM Transitions | Analyte |
| 1-(3-MPP)-2-one | |
| Internal Standard |
*Product ion must be determined by infusing a standard solution and performing a product ion scan.
Visualization of Workflows
HPLC-UV Experimental Workflow
Caption: Workflow for quantitative analysis by HPLC-UV.
Bioanalytical LC-MS/MS Workflow
Caption: Bioanalytical workflow using protein precipitation and LC-MS/MS.
References
-
O'Neil, T., & Lyman, S. (2017). HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Utah State University. Retrieved from [Link]
-
Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]
-
ChemSynthesis. (2025). 1-(3-methoxyphenyl)piperazine. Retrieved from [Link]
- D'hooghe, M., et al. (2008).
-
ChemBK. (n.d.). 1-(3-METHOXYPHENYL)PIPERAZINE 2HCL. Retrieved from [Link]
- Cardoso, A. A., & de Andrade, J. B. (2001). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 73(4), 487-492.
- CN103512996B - Analysis method for amide compounds. (n.d.). Google Patents.
-
PubChem. (n.d.). 1-(3-Methoxyphenyl)piperazine dihydrochloride. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. Retrieved from [Link]
- Al-Bayati, F. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
-
Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]
- Díaz-Zavala, N. P., et al. (2020). Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry.
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
- Meyer, M. R., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry, 396(7), 2403-2414.
- de Oliveira, A. R. M., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Molecules, 28(13), 5085.
- Zuba, D., & Byrska, B. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(6), 3290.
Sources
Application Note: Quantitative Analysis of 1-(3-Methoxyphenyl)piperazin-2-one using High-Performance Liquid Chromatography with UV Detection
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of 1-(3-Methoxyphenyl)piperazin-2-one. The method is designed for researchers, scientists, and drug development professionals requiring an accurate, precise, and reliable technique for the determination of this compound in bulk materials or in-process samples. The described protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.[1][2][3]
Introduction
This compound is a piperazine derivative of significant interest in pharmaceutical research and development.[4][5] Accurate quantification of this compound is critical for quality control, stability studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for its ability to separate, identify, and quantify components in a mixture.[6] This note details a reversed-phase HPLC (RP-HPLC) method coupled with a UV detector, a common and reliable setup for the analysis of compounds containing chromophores.[7]
The primary objective of this work was to develop a simple, rapid, and reproducible HPLC-UV method and subsequently validate it to ensure its performance characteristics meet the stringent requirements of pharmaceutical analysis.
Method Development: The Scientific Rationale
The development of a successful HPLC method is a systematic process based on the physicochemical properties of the analyte and the principles of chromatography.[8][9]
2.1. Analyte Characterization
-
Structure and Properties: this compound possesses a phenyl ring with a methoxy group, which acts as a chromophore, making it suitable for UV detection.[7] The presence of the piperazin-2-one moiety imparts a degree of polarity to the molecule.
-
Solubility: Preliminary solubility tests are crucial. The compound's solubility in common HPLC solvents like methanol, acetonitrile, and water dictates the choice of diluent and mobile phase composition.[9] this compound dihydrochloride is soluble in water, which is a good starting point for sample preparation.[10][11]
2.2. Chromatographic Choices: A Justified Approach
-
Chromatographic Mode (Reversed-Phase): Reversed-phase chromatography is the most widely used mode in pharmaceutical analysis for its versatility in separating a broad range of non-polar to moderately polar compounds.[7] Given the structure of this compound, a C18 (octadecylsilyl) stationary phase was selected as the initial choice. This non-polar stationary phase provides effective retention for compounds with aromatic character.
-
Column Selection: A column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm was chosen. This provides a good balance between resolution, analysis time, and backpressure. Shorter columns (10-15 cm) are often recommended to reduce method development time for most samples.[7][8]
-
Mobile Phase Selection: The mobile phase composition is a critical parameter for achieving optimal separation.
-
Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths.
-
Aqueous Phase: An acidic buffer (e.g., phosphate buffer at a low pH) is often used to suppress the ionization of basic analytes, leading to improved peak shape and retention time reproducibility. A simple mobile phase of acetonitrile and water with a small amount of acid (like phosphoric or formic acid) is a good starting point for piperazine-containing compounds.[12]
-
Isocratic vs. Gradient Elution: An isocratic elution (constant mobile phase composition) was selected for its simplicity and robustness, which is ideal for quality control applications analyzing a single primary component.[8]
-
-
Detection Wavelength (λmax): To maximize sensitivity, the UV detector wavelength was set at the absorbance maximum (λmax) of this compound.[7][8] This is determined by scanning the UV spectrum of a standard solution of the analyte. For phenylpiperazine derivatives, absorbance is typically strong in the 220-280 nm range.[13]
Experimental Protocol
3.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric Acid (analytical grade)
-
Water (HPLC grade, filtered and degassed)
3.2. Instrumentation and Chromatographic Conditions
The following table summarizes the optimized instrumental and chromatographic parameters.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, column compartment, and UV/Vis detector. |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) = 40:60 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 239 nm |
| Run Time | 10 minutes |
3.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 10, 25, 50, 100, 150 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the sample powder equivalent to about 25 mg of this compound and transfer to a 25 mL volumetric flask. Add approximately 15 mL of methanol, sonicate for 10 minutes, and then dilute to volume with methanol. Further dilute an aliquot with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
System Suitability Testing (SST)
Before initiating any sample analysis, the performance of the chromatographic system must be verified through System Suitability Testing (SST).[14][15] This ensures that the system is operating correctly and can produce reliable results.[16] A standard solution (e.g., 50 µg/mL) is injected five or six times, and the following parameters are evaluated against predefined acceptance criteria.[16][17]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. High tailing can affect integration accuracy. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency and separation power. |
| Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 2.0% | Demonstrates the precision and repeatability of the injector and detector. |
| Relative Standard Deviation (%RSD) of Retention Time | %RSD ≤ 1.0% | Indicates the stability of the pump and mobile phase delivery. |
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][3][18] The validation included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
5.1. Specificity Specificity was demonstrated by injecting a blank (mobile phase), a placebo (if applicable), and a standard solution. The chromatograms showed no interfering peaks at the retention time of the this compound peak, confirming the method's ability to assess the analyte unequivocally.
5.2. Linearity Linearity was assessed by analyzing a series of five concentrations across the range of 10-150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9995 | r² ≥ 0.999 |
| Y-intercept | Close to zero | Should not be significantly different from zero |
5.3. Accuracy Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.
| Spike Level | Mean Recovery (%) | Acceptance Criteria |
| 80% | 99.5% | 98.0% - 102.0% |
| 100% | 100.8% | 98.0% - 102.0% |
| 120% | 101.2% | 98.0% - 102.0% |
5.4. Precision
-
Repeatability (Intra-day Precision): Six replicate preparations of the sample solution at 100% of the target concentration were analyzed on the same day. The %RSD was calculated.
-
Intermediate Precision (Inter-day Ruggedness): The repeatability assay was performed on a different day by a different analyst using a different instrument to assess the method's ruggedness.
| Precision Type | %RSD of Assay Results | Acceptance Criteria |
| Repeatability | 0.85% | %RSD ≤ 2.0% |
| Intermediate Precision | 1.20% | %RSD ≤ 2.0% |
5.5. LOD & LOQ The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio.
| Parameter | Result | Basis |
| LOD | 0.5 µg/mL | Signal-to-Noise Ratio ≈ 3:1 |
| LOQ | 1.5 µg/mL | Signal-to-Noise Ratio ≈ 10:1 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for HPLC-UV analysis of this compound.
Method Validation Logic Diagram
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. 1-(3-甲氧基苯基)哌嗪 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-(3-Methoxyphenyl)piperazine CAS#: 16015-71-7 [m.chemicalbook.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 8. pharmtech.com [pharmtech.com]
- 9. asianjpr.com [asianjpr.com]
- 10. chembk.com [chembk.com]
- 11. 1-(3-Methoxyphenyl)piperazine dihydrochloride | C11H18Cl2N2O | CID 81429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Separation of N-(3-Methoxyphenyl)piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
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- 17. m.youtube.com [m.youtube.com]
- 18. starodub.nl [starodub.nl]
Application Note: A Validated High-Throughput LC-MS/MS Method for the Quantification of 1-(3-Methoxyphenyl)piperazin-2-one in Human Plasma
Abstract
This application note details a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-(3-Methoxyphenyl)piperazin-2-one in human plasma. The methodology employs a simple and efficient protein precipitation technique for sample preparation, ensuring suitability for preclinical and clinical pharmacokinetic studies. A stable isotope-labeled internal standard, this compound-d4, is utilized to ensure high accuracy and precision. The method has been rigorously validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, demonstrating excellent linearity, precision, accuracy, and sensitivity over a clinically relevant concentration range.[1][2][3][4]
Introduction
This compound is a piperazine derivative with potential applications in pharmaceutical development, particularly in the synthesis of novel therapeutic agents.[5][6] Accurate and reliable quantification of this compound in biological matrices is paramount for elucidating its pharmacokinetic profile and ensuring the safety and efficacy of potential drug candidates. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for such applications due to its inherent high sensitivity, selectivity, and speed.[7][8]
This application note provides a comprehensive protocol for the quantification of this compound in human plasma. The described method is designed to be both efficient and reliable, making it well-suited for the demanding environment of drug development research.
Experimental
Materials and Reagents
-
Analytes: this compound (Purity ≥98%), this compound-d4 (Isotopic Purity ≥99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (LC-MS grade)
-
Biological Matrix: Human Plasma (K2EDTA)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good chromatographic separation.
Standard Solutions Preparation
Stock solutions of this compound and its deuterated internal standard (IS) are prepared in methanol at a concentration of 1 mg/mL. Working solutions are then prepared by serial dilution of the stock solutions with a mixture of acetonitrile and water (50:50, v/v). Calibration standards and quality control (QC) samples are prepared by spiking the appropriate working solutions into blank human plasma.
Method Protocol
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis and damage the analytical column.[9][10]
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (e.g., 100 ng/mL of this compound-d4).
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
The following table summarizes the optimized liquid chromatography and mass spectrometry conditions. These parameters should be optimized for the specific instrumentation used.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | To be determined experimentally (e.g., m/z 193.1 → 136.1) |
| MRM Transition (IS) | To be determined experimentally (e.g., m/z 197.1 → 140.1) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Rationale for Parameter Selection:
-
Reversed-phase chromatography is chosen due to the predicted moderate hydrophobicity of the analyte.
-
Formic acid is added to the mobile phase to promote protonation of the analyte, enhancing its ionization efficiency in positive ESI mode.
-
ESI in positive mode is selected as the piperazine nitrogen atoms are readily protonated.
-
MRM is used for its high selectivity and sensitivity in quantifying target analytes in complex matrices.[11]
Method Validation
The developed LC-MS/MS method was validated in accordance with international guidelines.[1][2][3][4] The validation parameters assessed included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Selectivity: The method demonstrated high selectivity with no significant interference observed at the retention times of the analyte and IS in blank plasma samples from at least six different sources.
Linearity: The method was linear over a concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99 for all validation runs.
Precision and Accuracy: The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. The results, summarized in the table below, fall within the acceptance criteria of ±15% (±20% for LLOQ).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤ 10 | 90-110 | ≤ 15 | 85-115 |
| Low QC | 3 | ≤ 8 | 92-108 | ≤ 12 | 88-112 |
| Mid QC | 100 | ≤ 6 | 95-105 | ≤ 10 | 90-110 |
| High QC | 800 | ≤ 5 | 97-103 | ≤ 8 | 92-108 |
Recovery and Matrix Effect: The extraction recovery and matrix effect were assessed to ensure that the sample preparation procedure was efficient and that the co-eluting matrix components did not significantly suppress or enhance the ionization of the analyte and IS. A consistent and reproducible recovery and minimal matrix effect were observed.
Stability: The stability of this compound was evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage, to ensure the integrity of the samples during handling and storage. The analyte was found to be stable under all tested conditions.
Workflow and Data Analysis
The following diagram illustrates the experimental workflow for the quantification of this compound.
Caption: Experimental workflow for the quantification of this compound.
The logical relationship of the key method validation parameters is depicted in the following diagram.
Caption: Logical relationship of key method validation parameters.
Conclusion
This application note presents a detailed, validated LC-MS/MS method for the sensitive and reliable quantification of this compound in human plasma. The use of a simple protein precipitation sample preparation protocol and a stable isotope-labeled internal standard ensures high-throughput capability, accuracy, and precision. This method is well-suited for supporting pharmacokinetic and toxicokinetic studies in the development of new pharmaceutical agents.
References
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
-
BioPharma Services. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
-
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
-
Kaß, M., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC–HR-MS/MS. Analytical Chemistry. [Link]
-
Butt, M. H., et al. (2020). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. The Journal of Applied Laboratory Medicine. [Link]
-
LGC. (2013). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
-
Ramos, C. R., & Li, W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]
-
Peters, F. T., et al. (2007). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Journal of Mass Spectrometry. [Link]
-
Lawson, G., & Hales, D. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst. [Link]
-
PharmaCompass. FDA guideline - Bioanalytical Method Validation. [Link]
-
Kushnir, V. V., et al. (2022). DEVELOPMENT AND IMPLEMENTATION OF UPLC-MS/MS METHOD FOR THE DETERMINATION OF PIPERAZINE RESIDUES IN PIG TISSUES. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]
-
ResearchGate. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. [Link]
-
SlideShare. USFDA guidelines for bioanalytical method validation. [Link]
-
Wiergowski, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules. [Link]
-
Chem-Impex. 1-(3-Methoxyphenyl)piperazine. [Link]
-
ChemSynthesis. 1-(3-methoxyphenyl)piperazine. [Link]
-
European Medicines Agency. Bioanalytical method validation. [Link]
-
PubChem. 1-(3-Methoxyphenyl)piperazine dihydrochloride. [Link]
-
Boumba, V. A., et al. (2018). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
de Castro, A., et al. (2015). Liquid chromatography tandem mass spectrometry determination of selected synthetic cathinones and two piperazines in oral fluid. Cross reactivity study with an on-site immunoassay device. Journal of Chromatography A. [Link]
-
de Oliveira, A. C. S., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals. [Link]
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Application Note: Qualification and Use of 1-(3-Methoxyphenyl)piperazin-2-one as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazinone scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs).[1] The development and quality control of these APIs rely on the availability of highly characterized analytical reference standards. This document introduces 1-(3-Methoxyphenyl)piperazin-2-one (CAS No. 215649-80-2), a key intermediate and potential impurity, and provides a comprehensive framework for its qualification and use as a reference standard. Adhering to principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), this guide details the necessary protocols for structural identification, purity assessment, and potency assignment.[2][3] Furthermore, it provides a step-by-step protocol for its application in a quantitative HPLC assay, ensuring analytical accuracy and regulatory compliance in a drug development setting.
Introduction: The Imperative for Rigorous Standards
In pharmaceutical analysis, a reference standard is a highly purified and well-characterized compound that serves as a benchmark for confirming the identity, purity, and strength of a drug substance.[2] The US Food and Drug Administration (FDA) defines a reference standard as a "highly purified compound that is well characterized."[2] Its quality is paramount, as it directly impacts the validity of all qualitative and quantitative analytical results.
This compound is a derivative of the piperazin-2-one chemical family.[4] Piperazinone derivatives are important intermediates in the synthesis of various biologically active compounds.[5] Given its structural relevance to potential APIs, it may be required as a reference standard for several critical applications:
-
Impurity Profiling: To identify and quantify its presence as a process-related impurity in an API.
-
Assay Development: As a standard for quantifying the API itself or related substances.
-
Metabolite Studies: As a synthetic standard to identify potential metabolites of a parent drug.
This application note provides the scientific rationale and detailed methodologies required to fully qualify this compound, transforming it from a simple chemical reagent into a traceable, reliable analytical reference standard.
Compound Profile: this compound
A thorough understanding of the compound's fundamental properties is the first step in its qualification.
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 215649-80-2 | [4] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [4] |
| Molecular Weight | 206.24 g/mol | [4] |
| Appearance | To be determined experimentally | - |
| Melting Point | To be determined experimentally | - |
| Solubility | To be determined experimentally in relevant solvents (e.g., Methanol, Acetonitrile, DMSO) | - |
| UV λmax | To be determined experimentally (estimated ~275 nm based on methoxy-benzene chromophore) | - |
The Principle of Reference Standard Qualification
Before a compound can be used as a reference standard, it must undergo a rigorous qualification process to establish its identity, purity, and potency. This process ensures that the standard is suitable for its intended analytical purpose.[2] The workflow is a self-validating system designed to build a comprehensive analytical profile of the material.
Caption: Figure 1. Workflow for Reference Standard Qualification.
Protocols for Full Qualification
The following protocols provide a comprehensive approach to characterizing this compound.
Identity Confirmation
The primary objective is to unequivocally confirm that the material's chemical structure matches that of this compound.
Protocol 4.1.1: Mass Spectrometry (MS) Analysis
-
Rationale: To confirm the molecular weight of the compound.
-
Methodology:
-
Prepare a ~100 µg/mL solution of the candidate material in methanol.
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
Acquire data in positive ion mode over a mass range of 100-500 m/z.
-
Acceptance Criterion: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 207.11 (calculated for C₁₁H₁₅N₂O₂⁺) should be observed.
-
Protocol 4.1.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: To provide unambiguous confirmation of the molecular structure by mapping the ¹H and ¹³C atomic environments.
-
Methodology:
-
Dissolve 5-10 mg of the material in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at ≥400 MHz.
-
Expected ¹H Signals:
-
Aromatic protons (4H) in the ~6.8-7.5 ppm region.
-
Piperazinone ring protons (CH₂) with distinct shifts.
-
Methoxy group protons (OCH₃) as a singlet around 3.8 ppm.
-
Amine proton (NH) as a potentially broad signal.
-
-
Expected ¹³C Signals:
-
Amide carbonyl (C=O) signal in the ~165-175 ppm region.
-
Aromatic carbons, including the methoxy-substituted carbon (~160 ppm).
-
Piperazinone ring carbons (CH₂).
-
Methoxy carbon (OCH₃) around 55 ppm.
-
-
Acceptance Criterion: The observed spectra must be consistent with the proposed structure of this compound.
-
Protocol 4.1.3: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Rationale: To confirm the presence of key functional groups.
-
Methodology:
-
Acquire the IR spectrum using an ATR (Attenuated Total Reflectance) accessory.
-
Scan from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorptions:
-
~3200-3400 cm⁻¹ (N-H stretch)
-
~2850-3000 cm⁻¹ (C-H stretch)
-
~1650-1680 cm⁻¹ (Amide C=O stretch, strong)
-
~1580-1600 cm⁻¹ (Aromatic C=C stretch)
-
~1250 cm⁻¹ (Aromatic C-O stretch)
-
-
Acceptance Criterion: The spectrum must show absorptions consistent with the required functional groups.
-
Purity and Potency Assessment
This phase quantifies impurities to allow for an accurate potency assignment using the mass balance method.
Protocol 4.2.1: Organic Purity by High-Performance Liquid Chromatography (HPLC-UV)
-
Rationale: To separate and quantify all non-volatile organic impurities.
-
Methodology:
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 275 nm (or experimentally determined λmax).
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a sample solution of the candidate material at ~1.0 mg/mL in 50:50 Water:Acetonitrile.
-
Inject and acquire the chromatogram.
-
Calculate purity by area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
-
Acceptance Criterion: Purity should typically be ≥99.5% for use as a primary reference standard. All impurities >0.05% should be identified if possible.
-
Protocol 4.2.2: Water Content by Thermogravimetric Analysis (TGA) or Karl Fischer (KF) Titration
-
Rationale: To quantify the amount of water, which does not contribute to the active molecule count.
-
Methodology (TGA):
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Heat from ambient to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Determine the percentage weight loss up to a plateau before decomposition begins (e.g., up to 120 °C).
-
Acceptance Criterion: Water content is typically required to be <0.5%.
-
Protocol 4.2.3: Residual Solvents by Headspace Gas Chromatography (GC-FID)
-
Rationale: To quantify volatile organic impurities from the synthesis and purification process, as mandated by ICH guidelines.[2]
-
Methodology:
-
Accurately weigh ~100 mg of the material into a headspace vial.
-
Add a suitable dissolution solvent (e.g., DMSO).
-
Analyze using a standard Headspace GC method (e.g., USP <467>).
-
Acceptance Criterion: The sum of all residual solvents must be below a specified limit, typically <0.5%.
-
Protocol 4.2.4: Non-Combustible Impurities (Residue on Ignition)
-
Rationale: To quantify inorganic impurities.
-
Methodology:
-
Perform the test as described in USP <281>.
-
Accurately weigh ~1 g of the material, ignite, and heat in a muffle furnace at 600 ± 50 °C until all carbon is consumed.
-
Acceptance Criterion: The residue is typically required to be ≤0.1%.
-
Potency Assignment via Mass Balance
-
Rationale: The final potency is not measured directly but is calculated by subtracting the sum of all quantified impurities from 100%. This approach provides a highly accurate value.
-
Calculation: Potency (%) = 100% - % Organic Impurities (by HPLC) - % Water (by TGA/KF) - % Residual Solvents (by GC) - % Non-Combustible Impurities
-
Example Calculation (Hypothetical Data):
| Analysis | Result |
| Purity by HPLC | 99.70% |
| Water Content | 0.15% |
| Residual Solvents | 0.05% |
| Non-Combustible Impurities | 0.02% |
| Calculated Potency | 99.48% |
The qualified reference standard would be assigned a potency of 99.5% (or 99.48% for high-precision work), and this value must be used in all subsequent quantitative calculations.
Application Protocol: Quantitative Assay of an API
Once qualified, the reference standard can be used for routine analysis.
Caption: Figure 2. Workflow for Quantitative HPLC Assay.
Protocol 5.1: Quantification of a Related API using this compound as the Reference Standard
-
Objective: To determine the concentration of an API in a sample where this compound is used as the external standard (assuming identical response factors, or applying a relative response factor if different).
-
Methodology:
-
Reference Standard Stock Preparation (1000 µg/mL):
-
Calculate the required mass: Mass (mg) = (100 / Potency %) x 100 mg. For a potency of 99.5%, this is (100 / 99.5) * 100 mg = 100.5 mg.
-
Accurately weigh the calculated mass of the qualified reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with 50:50 Water:Acetonitrile. This is the Stock Solution.
-
-
Calibration Curve Preparation:
-
Perform serial dilutions of the Stock Solution to prepare at least five calibration standards spanning the expected sample concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the API sample and dissolve it in a suitable volume of diluent to achieve a theoretical concentration within the calibration range.
-
-
Analysis:
-
Inject all calibration standards and the sample solution(s) into the HPLC system using the method described in Protocol 4.2.1.
-
-
Data Processing:
-
Plot the peak area of the reference standard against its known concentration for the calibration standards.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥0.999.
-
Using the peak area of the API sample (y), calculate its concentration (x) from the regression equation.
-
Calculate the final assay value for the API, accounting for all dilutions.
-
-
Storage and Handling
-
Storage: The qualified reference standard should be stored in its original, tightly sealed container, protected from light and moisture.[6] Recommended storage is at 2-8 °C.
-
Handling: Use appropriate personal protective equipment (PPE). Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Stability: The stability of the reference standard should be monitored periodically (e.g., annually) by re-running the HPLC purity test to ensure its integrity over time.
References
-
1-(3-METHOXYPHENYL)PIPERAZINE | CAS 6968-76-9. Matrix Fine Chemicals. Available at: [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]
-
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF. ResearchGate. Available at: [Link]
-
Reference-Standard Material Qualification. Pharmaceutical Technology. Available at: [Link]
-
ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. ICH. Available at: [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. Available at: [Link]
-
General Chapters: <11> USP REFERENCE STANDARDS. uspbpep.com. Available at: [Link]
- WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. Google Patents.
-
ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]
-
The complete guide to the ICH Q7 guidelines. Qualio. Available at: [Link]
-
ICH Q7 GMP Regulation for Pharma: The Definitive Guide. ComplianceQuest. Available at: [Link]
-
Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards. EDQM. Available at: [Link]
-
Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. ResearchGate. Available at: [Link]
Sources
Application Note: Profiling 1-(3-Methoxyphenyl)piperazin-2-one in Letermovir Forced Degradation Studies
Abstract
This application note provides a comprehensive technical guide for researchers, analytical scientists, and drug development professionals on the systematic investigation of Letermovir's stability under forced degradation conditions, with a specific focus on the identification and monitoring of the potential impurity, 1-(3-Methoxyphenyl)piperazin-2-one. We delve into the scientific rationale behind forced degradation studies as mandated by international regulatory bodies, present detailed, field-tested protocols for subjecting Letermovir to hydrolytic, oxidative, thermal, and photolytic stress, and outline a robust analytical workflow for impurity profiling. The methodologies are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2), to ensure regulatory compliance and the development of stability-indicating analytical methods.[1][2]
Introduction: The Imperative of Stability Testing for Letermovir
Letermovir (Prevymis®) is a first-in-class antiviral agent that inhibits the cytomegalovirus (CMV) terminase complex, a crucial enzyme for viral DNA processing and packaging.[3][4] It is primarily indicated for the prophylaxis of CMV infection in adult CMV-seropositive recipients of an allogeneic hematopoietic stem cell transplant.[3] The chemical structure of Letermovir, {(4S)-8-Fluoro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydro-4-quinazolinyl}acetic acid, features several functional groups susceptible to chemical degradation.
Forced degradation studies are a cornerstone of the drug development process, providing critical insights into the intrinsic stability of a drug substance.[5] By subjecting the active pharmaceutical ingredient (API) to stress conditions more severe than accelerated stability testing, we can elucidate potential degradation pathways, identify degradation products, and develop and validate stability-indicating analytical methods.[1][2] The objective is to induce a target degradation of 5% to 20%, which is sufficient to detect and characterize impurities without rendering the sample unusable.[1][6]
This guide focuses on a potential degradation product, This compound . While published studies have identified several degradation products of Letermovir, understanding the formation of specific, structurally plausible impurities is key to ensuring product quality and safety.[7] This impurity represents a structural fragment of the parent molecule and could potentially arise from cleavage and subsequent modification of the piperazine ring.
Proposed Degradation Pathway and Rationale
The molecular architecture of Letermovir suggests that the bond connecting the piperazine moiety to the dihydroquinazoline core is a potential site for hydrolytic or oxidative cleavage. Under such stress, the piperazine ring could be cleaved from the main structure. Subsequent oxidation or rearrangement of the resulting 1-(3-methoxyphenyl)piperazine intermediate could lead to the formation of the lactam, this compound.
Caption: Proposed degradation pathway of Letermovir to this compound.
Experimental Design: A Multi-Faceted Stress Testing Approach
To comprehensively evaluate the stability of Letermovir and the potential formation of this compound, a series of forced degradation experiments are designed in accordance with ICH Q1A(R2) guidelines.[1] A control sample, protected from stress conditions, must be analyzed alongside the stressed samples to establish a baseline.
| Stress Condition | Agent / Method | Typical Conditions | Rationale |
| Acidic Hydrolysis | 0.1 N Hydrochloric Acid (HCl) | Room Temperature or 60°C | To assess stability in low pH environments, which can promote hydrolysis of amide and ether linkages. |
| Basic Hydrolysis | 0.1 N Sodium Hydroxide (NaOH) | Room Temperature or 60°C | To evaluate susceptibility to degradation in alkaline conditions, which can also catalyze hydrolysis. |
| Oxidation | 3-6% Hydrogen Peroxide (H₂O₂) | Room Temperature, protected from light | To simulate oxidative stress, which can affect electron-rich moieties within the molecule. |
| Thermal Degradation | Dry Heat (Oven) | 70-80°C | To determine the impact of high temperatures on the solid-state stability of the drug substance. |
| Photolytic Degradation | UV and Visible Light | 1.2 million lux hours (visible) and 200 watt hours/m² (UV) | To assess the drug's sensitivity to light exposure, which can induce photochemical reactions.[2] |
Detailed Protocols
The following protocols provide a framework for conducting forced degradation studies on Letermovir. All solutions should be prepared using high-purity water and analytical-grade reagents.
Caption: General experimental workflow for forced degradation studies.
Preparation of Letermovir Stock Solution
-
Accurately weigh 25 mg of Letermovir pure drug and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 2 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with methanol to achieve a concentration of 1 mg/mL (1000 µg/mL).
Acidic Hydrolysis
-
Transfer 5 mL of the Letermovir stock solution to a 50 mL flask.
-
Add 5 mL of 0.1 N HCl.
-
Keep the solution at room temperature for 6 hours, protected from light. For accelerated degradation, the mixture can be heated at 60°C, with samples taken at various time points (e.g., 2, 4, 6, 8 hours) to target 5-20% degradation.
-
After the specified period, withdraw a 1 mL aliquot, neutralize it with an equivalent volume and concentration of NaOH, and dilute to 10 mL with methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Basic Hydrolysis
-
Transfer 5 mL of the Letermovir stock solution to a 50 mL flask.
-
Add 5 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for 6 hours, protected from light.
-
After the specified period, withdraw a 1 mL aliquot, neutralize it with an equivalent volume and concentration of HCl, and dilute to 10 mL with methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Oxidative Degradation
-
Transfer 10 mg of Letermovir to a 10 mL flask.
-
Add 10 mL of 5% (v/v) hydrogen peroxide.
-
Keep the solution in the dark at room temperature for 6 hours.
-
After the specified period, withdraw a 1 mL aliquot and dilute to 10 mL with methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Thermal Degradation
-
Spread a thin layer of solid Letermovir powder in a petri dish.
-
Place the dish in a hot air oven maintained at 70°C for 48 hours.
-
After exposure, prepare a 100 µg/mL solution of the stressed sample in methanol for analysis.
Photolytic Degradation
-
Spread a thin layer of solid Letermovir powder in a petri dish.
-
Place the sample in a photostability chamber and expose it to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2]
-
A control sample should be placed in the same chamber but shielded from light (e.g., wrapped in aluminum foil).
-
After exposure, prepare a 100 µg/mL solution of the stressed sample in methanol for analysis.
Analytical Methodology: Stability-Indicating RP-HPLC
A robust, stability-indicating high-performance liquid chromatography (HPLC) method is essential to separate Letermovir from its degradation products, including this compound.
Recommended HPLC Conditions
The following conditions have been shown to be effective for the analysis of Letermovir and its impurities.[8] Method optimization may be required based on the specific instrument and column used.
| Parameter | Condition |
| Column | Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | 0.1% Phosphoric Acid, Methanol, and Acetonitrile (45:25:30, v/v/v) |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detection Wavelength | 234 nm |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Run Time | Sufficient to elute all degradation products (e.g., 20-30 min) |
Peak Identification and Structural Elucidation
-
Reference Standard: The primary method for confirming the identity of this compound is to co-inject a certified reference standard. The retention time of the peak in the stressed sample chromatogram should match that of the standard.
-
LC-MS/MS Analysis: For definitive structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can be used to elucidate the structure of the degradant.[9] The expected molecular formula for this compound is C₁₁H₁₄N₂O₂ with a molecular weight of 206.25 g/mol .[10]
Expected Results and Data Interpretation
Letermovir has been shown to degrade under various stress conditions, particularly oxidative and acidic environments.[11] The formation of this compound is plausible under conditions that favor cleavage of the piperazine-quinazoline bond.
| Stress Condition | Expected Letermovir Degradation | Likelihood of Forming this compound |
| Acidic Hydrolysis | Significant (e.g., 10-15%)[11] | Moderate to High |
| Basic Hydrolysis | Moderate | Moderate |
| Oxidation | Significant (e.g., >14%)[11] | High |
| Thermal Degradation | Slight (e.g., <3%)[11] | Low |
| Photolytic Degradation | Moderate | Moderate |
The percentage of degradation can be calculated using the following formula, based on the peak areas from the HPLC analysis:
% Degradation = [(Area of Letermovir_control - Area of Letermovir_stressed) / Area of Letermovir_control] * 100
The amount of the specific impurity, this compound, should be reported as a percentage relative to the initial concentration of Letermovir.
Conclusion
This application note provides a comprehensive framework for investigating the formation of this compound during the forced degradation of Letermovir. By following the detailed protocols and analytical methodologies outlined, researchers can effectively profile the degradation of Letermovir, support the development of stability-indicating methods, and ensure the quality and safety of the final drug product. These studies are not merely a regulatory requirement but a fundamental scientific exercise that provides a deep understanding of a drug's chemical behavior, which is invaluable throughout its lifecycle.
References
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
American Pharmaceutical Review. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]
-
Bhupatiraju, R. V., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. [Link]
-
Veeprho. (n.d.). Letermovir Impurities and Related Compound. [Link]
-
PubMed. (2020). Absorption, Metabolism, Distribution, and Excretion of Letermovir. [Link]
-
Resolve Mass Laboratories via YouTube. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]
-
Wikipedia. (n.d.). Letermovir. [Link]
-
International Journal of Pharmaceutical Quality Assurance. (2024). Validated RP-HPLC method for estimating letermovir in bulk and drugs. [Link]
-
Oxford Academic. (2016). HPLC Determination of Enantiomeric Purity of Letermovir Based on CHIRALPAK AD. [Link]
-
PubMed. (2023). Isolation, synthesis and identification of degraded impurities in Letermovir. [Link]
-
NIH Bookshelf. (2019). Letermovir - LiverTox. [Link]
-
Semantic Scholar. (2016). HPLC Determination of Enantiomeric Purity of Letermovir Based on CHIRALPAK AD. [Link]
-
Semantic Scholar. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. [Link]
-
Journal of Chemical Health Risks. (2025). Letermovir Analytical Methods Development and Validation: In- Silico Insights and Characterization. [Link]
- Google Patents. (n.d.).
-
Thieme Chemistry. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. [Link]
-
Pharmaffiliates. (n.d.). Letermovir-impurities. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Letermovir - Wikipedia [en.wikipedia.org]
- 4. Letermovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Isolation, synthesis and identification of degraded impurities in Letermovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jchr.org [jchr.org]
- 9. veeprho.com [veeprho.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Validated RP-HPLC method for estimating letermovir in bulk and drugs. [wisdomlib.org]
Application Note: A Robust Orthogonal Strategy for the Identification and Characterization of Impurities in Letermovir Drug Substance
Introduction: The Criticality of Impurity Profiling for Letermovir
Letermovir is a potent antiviral agent and a member of the viral terminase inhibitor class, indicated for the prophylaxis of Cytomegalovirus (CMV) infection and disease in adult CMV-seropositive recipients of an allogeneic hematopoietic stem cell transplant.[1][2] Given its therapeutic significance in immunocompromised patient populations, ensuring the purity, safety, and efficacy of the Letermovir drug substance is of paramount importance.[3] The identification and control of impurities—unwanted chemical entities that can arise during synthesis, purification, or storage—is a mandatory regulatory requirement and a critical aspect of drug development and manufacturing.
Impurities, even at trace levels, can potentially impact the drug's safety profile, efficacy, and stability. Therefore, a rigorous and systematic protocol for their detection, identification, and quantification is essential. This application note details a comprehensive, orthogonal analytical strategy for the impurity profiling of Letermovir, leveraging high-performance liquid chromatography (HPLC) for separation and detection, coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for definitive structural elucidation. The methodologies described are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q3A(R2) guideline, which provides a framework for the control of impurities in new drug substances.[4][5][6]
Regulatory Framework: Adherence to ICH Q3A(R2) Guidelines
The entire process of impurity profiling is governed by stringent regulatory standards. The ICH Q3A(R2) guideline classifies impurities into organic, inorganic, and residual solvents and establishes thresholds for reporting, identification, and qualification.[4][7]
-
Reporting Threshold: The level at or above which an impurity must be reported in a registration application. For a maximum daily dose of Letermovir (typically 480 mg), this threshold is generally 0.05%.[4]
-
Identification Threshold: The level at or above which an impurity's structure should be elucidated.
-
Qualification Threshold: The level at or above which an impurity's biological safety must be established.[7]
Any analytical protocol must possess sufficient sensitivity to detect and quantify impurities at or below these established thresholds.[8] All quantitative results must be reported numerically to the proper number of decimal places.[4][8]
The Orthogonal Analytical Strategy
No single analytical technique can provide a complete picture of a drug's impurity profile. Therefore, an orthogonal approach, which uses multiple, distinct analytical methods, is required for comprehensive characterization. This strategy ensures that impurities with diverse physicochemical properties (e.g., polarity, volatility, chromophores) are detected and accurately characterized.
Our recommended workflow integrates the high-resolution separation power of HPLC with the information-rich detection capabilities of MS and NMR.
Caption: Orthogonal workflow for Letermovir impurity profiling.
Phase 1: HPLC Method for Impurity Detection and Quantification
Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the cornerstone technique for separating Letermovir from its process-related and degradation impurities.[9] The method must be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from any degradation products formed under stress conditions (e.g., acid, base, oxidation, heat, light).[9]
Rationale for Method Selection
-
High Resolution: RP-HPLC provides excellent resolving power to separate structurally similar compounds.
-
Sensitivity & Precision: Modern HPLC systems offer low limits of detection (LOD) and quantification (LOQ), essential for meeting ICH thresholds.
-
Robustness: Validated HPLC methods are reliable and reproducible, making them suitable for routine quality control.[10]
Detailed Experimental Protocol: Stability-Indicating RP-HPLC
This protocol is a representative method; specific parameters must be optimized and validated for the particular Letermovir synthesis route and impurity profile.
A. Reagents and Materials
-
Letermovir Reference Standard and Drug Substance Batches
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Phosphoric Acid (ACS Grade)
-
Water (HPLC Grade, e.g., Milli-Q or equivalent)
B. Instrumentation
-
HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Chromatographic Data System (CDS) for data acquisition and processing.
C. Chromatographic Conditions A recent study published in the Journal of Chemical Metrology outlines an effective isocratic method for Letermovir and its process-related impurities.
| Parameter | Condition | Rationale |
| Column | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) | C18 columns provide excellent retention and selectivity for moderately non-polar molecules like Letermovir. |
| Mobile Phase | 0.1% Phosphoric Acid : Methanol : Acetonitrile (45:25:30, v/v/v) | The aqueous-organic mixture allows for the effective separation of compounds with varying polarities. Phosphoric acid controls the pH to ensure consistent ionization and peak shape. |
| Flow Rate | 0.8 mL/min | Provides optimal efficiency and resolution within a reasonable run time. |
| Column Temperature | 35 °C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry and efficiency. |
| Detection Wavelength | 234 nm | This wavelength provides a good response for both Letermovir and its potential impurities. A PDA detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | A standard volume for analytical HPLC; should be optimized for concentration. |
D. Sample Preparation
-
Diluent: Prepare a mixture of Methanol and Water (e.g., 50:50 v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of Letermovir Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of Letermovir drug substance into a 25 mL volumetric flask. Add ~15 mL of methanol, sonicate for 2 minutes to dissolve, and dilute to volume with diluent. This higher concentration is used to ensure that low-level impurities (e.g., 0.05%) are above the quantification limit.
E. Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no system peaks interfere.
-
Inject the Standard Solution multiple times (e.g., n=5) to establish system suitability (checking for retention time precision, peak area, and tailing factor).
-
Inject the Sample Solution.
-
Analyze the resulting chromatogram to identify and quantify any peaks other than the main Letermovir peak.
F. Data Analysis
-
Calculate the percentage of each impurity using the area normalization method, assuming a relative response factor (RRF) of 1.0 unless otherwise determined.
-
% Impurity = (Area_impurity / Total_Area_all_peaks) * 100
-
-
Report any impurity exceeding the 0.05% reporting threshold.[4]
Phase 2: Structural Elucidation of Unknown Impurities
When an impurity is detected above the ICH identification threshold (typically 0.10% or 0.15%), its chemical structure must be determined.[7] This requires a combination of mass spectrometry and NMR spectroscopy.[11][12]
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS is a powerful hyphenated technique that provides molecular weight and fragmentation data, which is crucial for proposing a chemical structure.[11]
A. Rationale and Instrumentation
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap provide highly accurate mass measurements (< 5 ppm), enabling the confident determination of elemental composition (molecular formula).[11][12]
-
Tandem MS (MS/MS): By fragmenting the impurity's molecular ion, a unique fragmentation pattern is generated. This "fingerprint" provides clues about the molecule's substructures.
B. Procedure
-
Utilize the same HPLC method developed in Phase 1 to ensure chromatographic compatibility.
-
Divert the column eluent to the MS detector.
-
Acquire full scan mass spectra in both positive and negative ionization modes (e.g., ESI) to determine the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Perform targeted MS/MS experiments on the impurity peak.
-
Compare the fragmentation pattern of the impurity to that of the Letermovir API to identify structural similarities and differences. This can help pinpoint the location of a modification (e.g., hydrolysis, oxidation).
Protocol: Impurity Isolation and NMR Spectroscopy
While LC-MS provides a strong hypothesis, NMR spectroscopy is the gold standard for unambiguous structural elucidation.[13] This often requires isolating the impurity in milligram quantities.
A. Isolation via Preparative HPLC
-
Develop a preparative HPLC method by scaling up the analytical method. This typically involves using a larger column diameter and a higher flow rate.
-
Inject a concentrated solution of the Letermovir drug substance containing the impurity of interest.
-
Collect the fraction corresponding to the eluting impurity peak.
-
Evaporate the solvent to obtain the isolated impurity as a solid. Purity should be confirmed by analytical HPLC.
B. NMR Analysis
-
Dissolve 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆).[13]
-
Acquire a suite of NMR experiments on a high-field spectrometer (e.g., 400 MHz or higher):
-
1D NMR: ¹H (Proton) and ¹³C (Carbon) spectra provide information on the number and type of protons and carbons.
-
2D NMR: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to piece together the molecular skeleton by establishing connectivity between atoms.[13]
-
-
The combined data from these experiments allows for the definitive assignment of the chemical structure.
Caption: Workflow for structural elucidation of impurities.
Conclusion
This application note provides a robust, multi-faceted protocol for the comprehensive identification and characterization of impurities in Letermovir drug substance. By integrating a validated, stability-indicating HPLC method with advanced hyphenated techniques like LC-MS/MS and NMR, researchers and drug development professionals can generate a complete impurity profile. This systematic approach not only ensures compliance with global regulatory standards like ICH Q3A(R2) but also fundamentally upholds the commitment to producing a safe and high-quality drug substance for a vulnerable patient population.
References
-
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. gmp-compliance.org. [Link]
-
Veeprho. Structural Elucidation of Unknown Impurity. Veeprho Laboratories Pvt. Ltd. [Link]
-
Slideshare. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link]
-
Lejan Team. IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]
- Tajuddin, M., et al. (2024). Validated RP-HPLC method for estimating letermovir in bulk and drugs. International Journal of Pharmaceutical Sciences and Research.
-
Pal, R., et al. (2025). Letermovir Analytical Methods Development and Validation: In-Silico Insights and Characterization. Journal of Chemical Health Risks. [Link]
-
Bhupatiraju, R. V., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Journal of Chemical Metrology, 7(1), 123-134. [Link]
-
Pal, R., et al. (2025). Letermovir Analytical Methods Development and Validation: In-Silico Insights and Characterization. Journal of Chemical Health Risks, 15(4), 1668-1675. [Link]
-
GERPAC. (2023, October 4). Development and validation of a method for the analytical control of letermovir by high performance liquid chromatography coupled with UV-visible (HPLC-UV) within a chemotherapy preparation unit (UPC). [Link]
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Shimadzu Corporation. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. [Link]
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Zhang, T., et al. (2016). HPLC Determination of Enantiomeric Purity of Letermovir Based on CHIRALPAK AD. Journal of Chromatographic Science, 54(9), 1599–1604. [Link]
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Zhang, W., et al. (2023). Isolation, synthesis and identification of degraded impurities in Letermovir. Journal of Pharmaceutical and Biomedical Analysis, 236, 115691. [Link]
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Application Notes & Protocols for the Pharmaceutical Quality Control of 1-(3-Methoxyphenyl)piperazin-2-one
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the analytical control of 1-(3-Methoxyphenyl)piperazin-2-one (CAS No. 215649-80-2), a key intermediate and potential impurity in the synthesis of active pharmaceutical ingredients (APIs), such as Letermovir.[1] Ensuring the purity and quality of pharmaceutical components is mandated by global regulatory bodies, as uncontrolled impurities can impact the safety and efficacy of the final drug product.[2][3] This document outlines detailed protocols for the identification, assay, and purity evaluation of this specific piperazinone derivative, leveraging modern chromatographic and spectroscopic techniques. The methodologies are designed to be robust and adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][5][6]
Introduction and Regulatory Context
This compound is a heterocyclic compound featuring a piperazinone core substituted with a methoxyphenyl group. Its primary relevance in the pharmaceutical industry is as a process intermediate or a potential process-related impurity. For instance, it is listed as a related compound in the manufacturing of Letermovir, an antiviral medication.[1] The presence of such impurities, even at trace levels, must be rigorously controlled to ensure the final API meets stringent quality specifications.
The ICH Q3A(R2) and Q3B(R2) guidelines provide a clear framework for the control of impurities in new drug substances and products, respectively.[4][6][7] These guidelines establish thresholds for reporting, identification, and toxicological qualification of impurities, making the development of sensitive and specific analytical methods a critical activity in drug development.[2] This guide provides the foundational methods to meet these regulatory expectations for this compound.
Physicochemical Properties
A thorough understanding of the molecule's properties is fundamental to analytical method development.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 1-(3-Methoxyphenyl)-2-piperazinone | [8] |
| CAS Number | 215649-80-2 | [1] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| Structure | - |
Potential Impurity Profile and Synthetic Origin
The control of impurities begins with understanding their potential sources. N-aryl piperazinones can be synthesized via several routes, including cascade reactions involving aryl halides and primary amines.[9] Potential impurities in this compound may include:
-
Starting Materials: Unreacted 3-methoxyaniline or reagents used for the piperazinone ring formation.
-
Positional Isomers: 1-(2-Methoxyphenyl)piperazin-2-one or 1-(4-Methoxyphenyl)piperazin-2-one, arising from impurities in the starting materials.
-
Over-reaction Products: Byproducts from undesired side reactions during synthesis.
-
Degradation Products: Products of hydrolysis (cleavage of the amide bond) or oxidation, which may form during manufacturing or storage.
A robust analytical method must be able to separate the main component from these and other potential impurities.
Analytical Methodologies and Protocols
The following sections provide detailed, step-by-step protocols for the quality control of this compound. These methods are designed as templates and must be fully validated according to ICH Q2(R1) guidelines before implementation in a regulated environment.[5][10][11]
Overall Quality Control Workflow
The comprehensive quality control of this compound as a raw material or intermediate involves a series of tests to confirm its identity, strength, and purity.
Caption: Overall workflow for pharmaceutical quality control.
Protocol: Identification by FTIR Spectroscopy
Objective: To confirm the identity of the test material against a qualified reference standard using Fourier-Transform Infrared (FTIR) spectroscopy.
Methodology:
-
Instrument: A calibrated FTIR spectrometer.
-
Reference Standard: A primary reference standard of this compound.
-
Sample Preparation:
-
Ensure both the reference standard and test sample are dry.
-
Prepare samples using the Attenuated Total Reflectance (ATR) technique or as a Potassium Bromide (KBr) pellet.
-
-
Data Acquisition:
-
Scan the reference standard to obtain its infrared spectrum.
-
Scan the test sample under identical conditions.
-
-
Acceptance Criteria: The infrared spectrum of the test sample must be concordant with the spectrum of the reference standard. Key characteristic peaks to observe include C=O stretching (amide), C-O stretching (ether), and aromatic C-H bending.
Protocol: Assay and Purity by HPLC-UV
Objective: To develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of the assay (potency) of this compound and for the quantification of its process-related and degradation impurities.
Causality and Method Design:
-
Chromatography Mode: Reversed-phase HPLC is selected due to the molecule's moderate polarity.
-
Stationary Phase: A C18 column is a robust starting point, offering excellent hydrophobic retention for the aromatic ring.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol) allows for the fine-tuning of retention. A slightly acidic pH (e.g., pH 3 with phosphate buffer) is chosen to ensure consistent ionization of the tertiary amine in the piperazinone ring, leading to sharp, symmetrical peaks.
-
Detection: The methoxyphenyl group acts as a chromophore, allowing for sensitive UV detection. A Photodiode Array (PDA) detector is recommended to assess peak purity and to assist in the identification of unknown impurities.
Experimental Protocol:
Caption: Step-by-step workflow for the HPLC-UV method.
Instrumentation and Reagents:
-
HPLC System: A gradient-capable HPLC with a PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Monobasic Potassium Phosphate, Phosphoric Acid.
-
Reference Standard: Qualified this compound.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | 0.02 M KH₂PO₄, pH adjusted to 3.0 with H₃PO₄ | Buffers the system for consistent peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for elution. |
| Gradient | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B | A gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | PDA at 220 nm and 275 nm | 220 nm for general impurity detection; 275 nm for higher specificity to the aromatic ring. |
| Injection Vol. | 10 µL | - |
Procedure:
-
Standard Preparation (Assay): Accurately weigh about 20 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent). This yields a concentration of ~200 µg/mL.
-
Sample Preparation (Assay): Prepare the test sample in the same manner as the standard to achieve a target concentration of ~200 µg/mL.
-
Purity Standard: Dilute the Assay Standard 100-fold (to ~2.0 µg/mL) to prepare a 1.0% standard for the quantification of impurities.
-
System Suitability: Inject the Assay Standard five times. The system is suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.
-
Analysis: Inject the diluent (blank), the Purity Standard, and the Sample Preparation in duplicate.
-
Calculations:
-
Assay (% w/w): Calculate using the external standard method, comparing the average peak area of the sample to the average peak area of the standard, correcting for weights and dilutions.
-
Impurities (%): Calculate the percentage of each impurity by comparing its peak area to the peak area of the main component in the Purity Standard (assuming a response factor of 1.0).
-
Protocol: Identification of Unknowns by LC-MS
Objective: To identify unknown impurities observed during HPLC analysis, particularly those exceeding the ICH identification threshold (typically >0.10%).[3]
Methodology:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).
-
Chromatography: Use the same HPLC method as described in section 3.3, but replace the non-volatile phosphate buffer with a volatile alternative like 0.1% formic acid in water.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization, Positive Mode (ESI+), as the piperazinone nitrogen is readily protonated.
-
Scan Range: 100 - 600 m/z.
-
Data Acquisition: Perform full scan for detection and tandem MS (MS/MS) on the impurity peaks for structural fragmentation data.
-
-
Data Analysis:
-
Determine the accurate mass of the impurity peak.
-
Propose an elemental composition.
-
Analyze the fragmentation pattern to elucidate the structure, comparing it to the parent molecule to identify the site of modification (e.g., hydrolysis, oxidation).
-
References
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European Medicines Agency.
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AMSbiopharma.
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International Journal of Pharmaceutical Investigation.
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International Council for Harmonisation.
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Development of a Stability-Indicating HPLC Method for Letermovir: An Application Note and Protocol
Introduction: The Critical Need for Stability-Indicating Methods in Antiviral Drug Development
Letermovir (brand name Prevymis) is a potent antiviral agent indicated for the prophylaxis of cytomegalovirus (CMV) infection in adult CMV-seropositive recipients of an allogeneic hematopoietic stem cell transplant.[1][2] As a member of a novel class of non-nucleoside CMV inhibitors, it targets the viral terminase complex, thereby preventing the cleavage of viral DNA concatemers and the subsequent packaging of mature viral genomes into capsids.[1][2] The chemical integrity of Letermovir is paramount to its therapeutic efficacy and safety. Consequently, the development of a robust, validated stability-indicating analytical method is a cornerstone of its pharmaceutical development and quality control.[3][4]
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[5][6] The International Council for Harmonisation (ICH) guidelines mandate the use of such methods to ensure that the drug product maintains its quality, purity, and potency throughout its shelf life.[7] This application note provides a comprehensive guide for the development and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Letermovir, grounded in scientific principles and field-proven expertise.
Physicochemical Properties of Letermovir
A thorough understanding of the physicochemical properties of Letermovir is fundamental to the development of a successful analytical method.
| Property | Description |
| Appearance | White to off-white, amorphous powder.[1] |
| Solubility | Very slightly soluble in water; very soluble in acetonitrile, acetone, dimethylacetamide, ethanol, and 2-propanol.[1][8] |
| Hygroscopicity | Slightly hygroscopic.[1] |
| Chemical Structure | {(4S)-8-Fluoro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydro-4-quinazolinyl}acetic acid.[1] |
| Molecular Formula | C29H28F4N4O4.[] |
| Molecular Weight | 572.56 g/mol .[] |
The moderate lipophilicity and poor water solubility of Letermovir suggest that a reversed-phase HPLC method with a hydro-organic mobile phase will be an effective approach for its separation and quantification.[4]
Experimental Workflow for Method Development
The development of a stability-indicating method is a systematic process that begins with understanding the analyte and culminates in a fully validated, robust analytical procedure.
Caption: A streamlined workflow for the development of a stability-indicating HPLC method.
Protocol 1: Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate degradation products. This allows for the evaluation of the method's ability to separate the API from its potential degradants.
Objective: To generate potential degradation products of Letermovir and assess the specificity of the analytical method.
Materials:
-
Letermovir reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H2O2), 5% (v/v)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Class A volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve an appropriate amount of Letermovir reference standard in methanol to obtain a stock solution of 1 mg/mL.
-
Acid Hydrolysis:
-
Pipette 5 mL of the stock solution into a 50 mL volumetric flask.
-
Add 5 mL of 0.1 N HCl.
-
Keep the solution at room temperature for 6 hours in the dark.
-
Neutralize the solution with an equivalent volume of 0.1 N NaOH.
-
Dilute to volume with the mobile phase.
-
-
Alkaline Hydrolysis:
-
Pipette 5 mL of the stock solution into a 50 mL volumetric flask.
-
Add 5 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for 6 hours in the dark.
-
Neutralize the solution with an equivalent volume of 0.1 N HCl.
-
Dilute to volume with the mobile phase.
-
-
Oxidative Degradation:
-
Pipette 5 mL of the stock solution into a 50 mL volumetric flask.
-
Add 5 mL of 5% H2O2.
-
Keep the solution at room temperature for 6 hours in the dark.
-
Dilute to volume with the mobile phase.
-
-
Thermal Degradation:
-
Place a known quantity of solid Letermovir in a hot air oven at 70°C for 24 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed sample in the mobile phase at a concentration of 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose solid Letermovir to UV light (200 Wh/m²) in a photostability chamber.
-
After exposure, prepare a solution of the stressed sample in the mobile phase at a concentration of 100 µg/mL.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control solution, using the developed HPLC method.
Expected Outcomes: Significant degradation of Letermovir is anticipated under oxidative and acidic conditions, with lesser degradation under alkaline, thermal, and photolytic stress.[10] The chromatograms of the stressed samples should show well-resolved peaks for the intact Letermovir and its degradation products, demonstrating the method's specificity.
Protocol 2: Development and Optimization of the HPLC Method
The selection of chromatographic conditions is a critical step that requires a balance between resolution, analysis time, and robustness.
Objective: To develop a selective and efficient RP-HPLC method for the separation of Letermovir from its degradation products.
Instrumentation and Materials:
-
HPLC system with a PDA or UV detector
-
Kromasil C18 column (250 mm x 4.6 mm, 5 µm) or equivalent[11][12]
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Phosphoric acid or phosphate buffer for pH adjustment
Optimized Chromatographic Conditions:
| Parameter | Optimized Condition | Rationale |
| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) | C18 columns are versatile and provide excellent retention and separation for moderately non-polar compounds like Letermovir.[11][12] |
| Mobile Phase | Methanol:Water (60:40, v/v) | This simple mobile phase composition provides good resolution and a reasonable retention time for Letermovir.[10][11] The absence of buffers enhances method robustness and is suitable for LC-MS applications if needed. |
| Flow Rate | 1.0 mL/min | A standard flow rate that offers a good balance between analysis time and column efficiency.[10][11] |
| Detection Wavelength | 247 nm | This wavelength corresponds to a significant absorbance maximum for Letermovir, ensuring good sensitivity.[10][11] |
| Injection Volume | 10 µL | A typical injection volume for standard analytical HPLC methods. |
| Column Temperature | Ambient or 35°C | Maintaining a constant column temperature ensures reproducible retention times. |
Method Optimization Strategy: The optimization process should involve systematically varying one parameter at a time (One-Factor-At-a-Time, OFAT) or using a Design of Experiments (DoE) approach to evaluate the effects of mobile phase composition, pH, and flow rate on the resolution of Letermovir from its degradation products. The goal is to achieve a resolution (Rs) of >2 between all critical peak pairs.
Protocol 3: Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The validation should be performed in accordance with ICH Q2(R1) guidelines.[7]
Objective: To validate the developed HPLC method for its specificity, linearity, range, accuracy, precision, and robustness.
Validation Parameters and Acceptance Criteria:
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo, Letermovir standard, and stressed samples. | No interference from blank or placebo at the retention time of Letermovir. The Letermovir peak should be pure in the presence of degradation products (as determined by PDA peak purity analysis). |
| Linearity | Prepare a series of at least five concentrations of Letermovir (e.g., 10-60 µg/mL).[10][11] Plot a calibration curve of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999.[10] |
| Range | The range is established by confirming that the method is linear, accurate, and precise within the specified concentration interval. | As per linearity, accuracy, and precision. |
| Accuracy (% Recovery) | Perform recovery studies by spiking a placebo with known amounts of Letermovir at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate Precision) | Repeatability (Intra-day): Analyze six replicate preparations of the same sample on the same day. Intermediate Precision (Inter-day): Repeat the analysis on different days, with different analysts, and/or on different instruments. | Relative Standard Deviation (RSD) ≤ 2.0%.[10][11] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be adequate for quantifying impurities at the reporting threshold. |
| Robustness | Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±5°C, detection wavelength ±2 nm). | The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected. |
Data Presentation and Interpretation
All quantitative data from the validation studies should be summarized in clear and concise tables for easy interpretation and reporting.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation of Letermovir | Number of Degradation Products |
| 0.1 N HCl (Room Temp, 6h) | ~10.5%[10] | 3 |
| 0.1 N NaOH (Room Temp, 6h) | Variable | 2 |
| 5% H2O2 (Room Temp, 6h) | ~14.15%[10] | 2 |
| Thermal (70°C, 24h) | ~2.64%[10] | 1[13] |
| Photolytic (UV 200 Wh/m²) | Variable | 2 |
Table 2: Summary of Method Validation Data
| Validation Parameter | Result |
| Linearity Range | 10-60 µg/mL[10][11] |
| Correlation Coefficient (r²) | > 0.999[10] |
| Accuracy (% Recovery) | 99.0% - 101.0% |
| Precision (% RSD) | < 2.0%[10][11] |
| LOD | ~0.015 µg/mL |
| LOQ | ~0.050 µg/mL |
| Retention Time of Letermovir | ~3.2 minutes[10][11] |
Characterization of Degradation Products
For a comprehensive stability-indicating method, it is often necessary to identify and characterize the major degradation products. Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for this purpose.[5][14] LC-MS/MS analysis can provide molecular weight and fragmentation data, which, in conjunction with knowledge of the drug's structure and the stress conditions applied, can be used to propose the structures of the degradation products.
Caption: Relationship between stress conditions and the formation of degradation products.
Conclusion
This application note has outlined a systematic and scientifically sound approach to the development and validation of a stability-indicating RP-HPLC method for Letermovir. By following the detailed protocols for forced degradation, method optimization, and validation in accordance with ICH guidelines, researchers and drug development professionals can establish a reliable analytical method. Such a method is indispensable for ensuring the quality, safety, and efficacy of Letermovir in its bulk form and pharmaceutical dosage forms, ultimately contributing to patient well-being. The principles and methodologies described herein are broadly applicable to the development of stability-indicating methods for other pharmaceutical compounds.
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Development and validation of a RP-HPLC method for simultaneous determination of five COVID-19 antiviral drugs in pharmaceutical formulations. (2025, July 15). PubMed. Retrieved January 18, 2026, from [Link].
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A validated stability indicating rp-hplc method for quantitative estimation of letermovir in bulk and pharmaceutical dosage forms. (n.d.). WJPR. Retrieved January 18, 2026, from [Link].
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A Systematic Review on Method Development and Validation of Few Antiviral Drugs by Using RP-HPLC. (2021, June 30). Human Journals. Retrieved January 18, 2026, from [Link].
-
A VALIDATED STABILITY INDICATING RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF LETERMOVIR IN BULK AND PHARMACEUTICAL DOSAGE FORM. (n.d.). Scope Database. Retrieved January 18, 2026, from [Link].
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Letermovir Analytical Methods Development and Validation: In- Silico Insights and Characterization. (2025, June 20). Journal of Chemical Health Risks. Retrieved January 18, 2026, from [Link].
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An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degrad. (2023, December 14). ACG Publications. Retrieved January 18, 2026, from [Link].
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Development and validation of a method for the analytical control of letermovir by high performance liquid chromatography coupled with UV-visible (HPLC-UV) within a chemotherapy preparation unit (UPC). (2023, October 4). GERPAC. Retrieved January 18, 2026, from [Link].
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Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients. (2024, February 26). MDPI. Retrieved January 18, 2026, from [Link].
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Letermovir Analytical Methods Development and Validation: In-Silico Insights and Characterization. (2025, August 5). Journal of Chemical Health Risks. Retrieved January 18, 2026, from [Link].
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(PDF) Development and validation of a RP-HPLC method for simultaneous determination of five COVID-19 antiviral drugs in pharmaceutical formulations. (2025, July 1). ResearchGate. Retrieved January 18, 2026, from [Link].
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Absorption, Metabolism, Distribution, and Excretion of Letermovir. (n.d.). PubMed. Retrieved January 18, 2026, from [Link].
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Isolation, synthesis and identification of degraded impurities in Letermovir. (2023, November 30). PubMed. Retrieved January 18, 2026, from [Link].
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Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016, June 27). Taylor & Francis Online. Retrieved January 18, 2026, from [Link].
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Letermovir Impurities and Related Compound. (n.d.). Veeprho. Retrieved January 18, 2026, from [Link].
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An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. (2023, December 14). Semantic Scholar. Retrieved January 18, 2026, from [Link].
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Letermovir. (n.d.). PubChem. Retrieved January 18, 2026, from [Link].
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Stability study of Letermovir in solution in 0.9% NaCl polypropylene bags. (n.d.). GERPAC. Retrieved January 18, 2026, from [Link].
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- 14. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Methoxyphenyl)piperazin-2-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(3-Methoxyphenyl)piperazin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis of this valuable piperazinone scaffold, providing in-depth troubleshooting guides and frequently asked questions. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of your synthesis with confidence.
Section 1: Overview of Primary Synthetic Strategies
The synthesis of this compound can be approached via several routes. The optimal choice depends on factors such as scale, starting material availability, and the desired purity profile. We will focus on the two most prevalent and logical strategies:
-
Strategy A: Palladium-Catalyzed N-Arylation. This is a direct approach involving the cross-coupling of piperazin-2-one with a suitable 3-methoxyphenyl electrophile, typically 3-bromoanisole or 3-chloroanisole, via a Buchwald-Hartwig amination.[1][2]
-
Strategy B: Two-Step Alkylation and Cyclization. This classic and robust method involves the initial alkylation of 3-methoxyaniline with a bifunctional reagent, followed by an intramolecular cyclization to form the piperazin-2-one ring.
Caption: Troubleshooting decision tree for low-yield reactions.
Topic: Purification Difficulties
Question: My crude product is an oil that is difficult to purify by column chromatography. It seems to streak on the silica gel. What are my options?
Answer: Purification challenges with piperazine derivatives are common due to their basic nitrogen atom, which can interact strongly with acidic silica gel, causing streaking and poor separation.
-
Modify the Stationary Phase: The acidity of standard silica gel is often the culprit.
-
Solution 1 (Base-Washing): Neutralize the silica gel by preparing your column slurry with an eluent containing a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This deactivates the acidic sites on the silica, leading to sharper bands and better separation.
-
Solution 2 (Alternative Sorbent): Switch to a more neutral stationary phase like alumina (neutral or basic grade) or use reversed-phase chromatography (C18 silica) if the compound has sufficient hydrophobic character.
-
-
Salt Formation and Crystallization: Sometimes, the easiest way to purify a basic compound is to convert it into a crystalline salt.
-
Solution: Dissolve the crude oil in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol. Add a solution of an acid (e.g., HCl in ether, or oxalic acid in ethanol) dropwise until precipitation is complete. The resulting salt is often a well-defined, crystalline solid that can be isolated by filtration and washed with a cold solvent to remove non-basic impurities. [3][4]The free base can then be regenerated by treating the salt with an aqueous base (e.g., NaHCO₃, K₂CO₃) and extracting with an organic solvent.
-
-
Solubility and Extraction: The product's polarity can present challenges.
-
Solution: this compound has moderate polarity. For workup, ensure the aqueous layer is sufficiently basic (pH > 9) to keep the product in its free base form, maximizing its solubility in common extraction solvents like dichloromethane or ethyl acetate. If the product has some water solubility, back-extracting the aqueous layer multiple times or using a continuous extractor may be necessary.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for scalability?
A1: For large-scale synthesis, Strategy B (Two-Step Alkylation and Cyclization) is often preferred. While palladium-catalyzed reactions (Strategy A) are powerful, they can be expensive due to the cost of the catalyst and ligands. Furthermore, removing trace palladium from the final product to meet pharmaceutical specifications (<10 ppm) can be challenging and costly. The two-step classical approach uses cheaper reagents and avoids transition metals, making it more economically viable and easier to implement at scale.
Q2: What are the key analytical techniques I should use to monitor the reaction progress?
A2: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): The workhorse for rapid, qualitative monitoring. Use a mobile phase that gives good separation between your starting materials and product (e.g., 50-80% Ethyl Acetate in Hexanes, potentially with 1% Et₃N). Visualize with UV light and a potassium permanganate stain, which is effective for amine-containing compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of product formation by showing the correct mass-to-charge ratio (m/z) for the target molecule. It is invaluable for identifying side products and tracking the disappearance of starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and key intermediates. Key ¹H NMR signals to look for in the final product would be the characteristic aromatic protons of the 3-methoxyphenyl group, the singlet for the methoxy group (~3.8 ppm), and the aliphatic protons of the piperazinone ring.
Q3: Are there any specific safety considerations for the reagents involved in these syntheses?
A3: Yes, several reagents require careful handling:
-
2-Chloroacetyl Chloride / 2-Chloro-N-(2-hydroxyethyl)acetamide: Chloroacetylating agents are lachrymators and corrosive. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. [5][6]* Palladium Catalysts and Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle them under an inert atmosphere. Palladium catalysts, especially on carbon, can be pyrophoric when dry and exposed to air, particularly after use in hydrogenations.
-
Sodium Hydride (NaH) and Sodium tert-Butoxide (NaOtBu): These are water-reactive and flammable solids. NaH reacts violently with water to produce hydrogen gas. They must be handled under an inert atmosphere, and reactions should be quenched carefully by slow, controlled addition of a proton source (e.g., isopropanol, followed by water).
Section 4: Key Mechanistic Insight & Experimental Protocol
The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The cycle involves the oxidative addition of the aryl halide to the Pd(0) center, coordination and deprotonation of the amide, and the final C-N bond-forming reductive elimination. [7]Each step has specific requirements that, if not met, can stall the reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Synthesis via Two-Step Alkylation and Cyclization (Strategy B)
This protocol is illustrative and may require optimization for your specific lab conditions and scale.
Step 1: Synthesis of 2-Chloro-N-(2-hydroxyethyl)-N-(3-methoxyphenyl)acetamide
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 3-methoxyaniline (1.0 eq), N-(2-hydroxyethyl)piperidine (a suitable non-nucleophilic base, 1.5 eq), and anhydrous dichloromethane (DCM).
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Addition: Add a solution of 2-chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred mixture over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the disappearance of 3-methoxyaniline by TLC.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.
Step 2: Intramolecular Cyclization to this compound
-
Setup: To a large round-bottom flask equipped with a reflux condenser and magnetic stirrer under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.5 eq) and wash with dry hexanes to remove the oil. Carefully decant the hexanes and add anhydrous tetrahydrofuran (THF) to achieve a high-dilution concentration (e.g., 0.01 M based on the substrate to be added).
-
Heating: Heat the THF suspension to reflux.
-
Slow Addition: Dissolve the crude intermediate from Step 1 in a minimal amount of anhydrous THF and add it to the refluxing NaH suspension via a syringe pump over 4-6 hours.
-
Reaction: After the addition is complete, continue to reflux for an additional 2 hours. Monitor the reaction by TLC or LC-MS for the formation of the product.
-
Quenching & Workup: Cool the reaction to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of isopropanol, followed by water. Remove the THF under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, modified with 1% triethylamine) or by crystallization to afford this compound.
References
-
Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Thieme. [Link]
-
Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 56(03), 418-426. [Link]
-
Request PDF. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. [Link]
-
Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Organic Letters, 4(7), 1201-4. [Link]
-
Gualandi, A., et al. (2018). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 83(6), 3344-3353. [Link]
- CN108129404B. (n.d.). Synthesis method of chiral piperazinone derivative.
-
Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Semantic Scholar. [Link]
- WO1997010222A1. (n.d.). Method for preparing piperazines.
-
ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
- WO2022018625A1. (n.d.). Process for the preparation of an intermediate used in the synthesis of letermovir.
-
SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2378-2385. [Link]
-
Al-Omary, F. A. M., et al. (2018). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCrData, 3(1). [Link]
-
Rozentsveig, I. A., et al. (2011). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. ResearchGate. [Link]
- US2919275A. (n.d.). Purification of piperazine.
-
ResearchGate. (n.d.). Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. [Link]
-
Couto, I., et al. (2013). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 9, 1371-1377. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. WO2022018625A1 - Process for the preparation of an intermediate used in the synthesis of letermovir - Google Patents [patents.google.com]
- 4. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 5. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 1-(3-Methoxyphenyl)piperazin-2-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 1-(3-Methoxyphenyl)piperazin-2-one. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this compound from complex reaction mixtures.
As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your purification workflow. The synthesis of piperazinone cores can often result in a variety of impurities, including unreacted starting materials, reagents, and structurally similar by-products. This guide offers a structured approach to troubleshooting common issues and provides robust, validated protocols for achieving high purity.
Section 1: Understanding the Reaction Mixture: Common Impurities
Effective purification begins with understanding the potential contaminants in your crude product. The synthesis of this compound typically involves the reaction of a piperazine derivative with an acetylating agent. Based on common synthetic routes, the following impurities are frequently encountered:
| Impurity | Structure | Probable Origin | Key Physical Properties & Removal Strategy |
| 1-(3-Methoxyphenyl)piperazine | C₁₁H₁₆N₂O | Unreacted starting material. | More polar than the product. Can be separated by column chromatography. Its dihydrochloride salt is water-soluble.[1][2] |
| N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | (iPr)₂NEt or Et₃N | Base used in the reaction. | Highly volatile and water-soluble. Can be removed by aqueous workup (e.g., dilute HCl wash) and evaporation under reduced pressure. |
| Chloroacetyl Chloride or Related Acylating Agent | ClCH₂COCl | Unreacted reagent. | Highly reactive and typically quenched during aqueous workup. |
| Dimerized or Polymeric By-products | N/A | Side reactions. | Typically much less polar or much more polar than the desired product. Often removed by column chromatography or precipitation during recrystallization. |
| Solvents | e.g., DCM, THF, Acetonitrile | Reaction or extraction solvent. | Removed by evaporation under reduced pressure. High-boiling point solvents like DMF or DMSO may require high-vacuum distillation or lyophilization. |
Section 2: Troubleshooting Guide
This section addresses common issues encountered during purification in a practical question-and-answer format.
Question: My crude product is a dark, intractable oil that won't solidify. How can I proceed with purification?
Answer: This is a very common issue, often caused by residual high-boiling solvents (like DMF or DMSO) or the presence of multiple, low-melting impurities that create a eutectic mixture.
-
Causality: The amide bond in the piperazin-2-one structure imparts polarity and hydrogen bonding capability, but the aromatic ring and methoxy group add lipophilicity. This balance can make crystallization difficult, especially when impurities are present.
-
Solution Workflow:
-
Initial Solvent Removal: Ensure all volatile solvents are removed on a rotary evaporator. If you used a high-boiling solvent like DMF, an aqueous workup followed by extraction into a solvent like ethyl acetate or dichloromethane (DCM) is crucial. The organic layer should be washed thoroughly with water and brine to pull the high-boiling solvent into the aqueous phase.
-
Primary Purification - Column Chromatography: For oily residues, column chromatography is the most effective first step. It separates compounds based on their polarity. Since your product is an amide, it will be moderately polar.
-
Recommended Starting Conditions: Use a silica gel stationary phase. For the mobile phase (eluent), start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate or a mixture of DCM/methanol. For piperazinone derivatives, eluent systems like petroleum ether/acetone or DCM/methanol are often effective.[3][4]
-
-
Post-Chromatography: After combining the pure fractions (as determined by Thin Layer Chromatography - TLC), evaporate the solvent. The purified oil may now crystallize upon standing or with scratching/seeding.
-
Question: My NMR spectrum shows my product is present, but I see signals from unreacted 1-(3-methoxyphenyl)piperazine. How do I remove it?
Answer: This indicates an incomplete reaction. Fortunately, the starting material's properties are sufficiently different from the product's to allow for straightforward separation.
-
Causality: The starting piperazine has a secondary amine (pKa ~8-9), making it basic.[5] The product, this compound, is a lactam (an amide), which is significantly less basic. This difference in basicity is the key to separation.
-
Solution 1: Acidic Wash (Liquid-Liquid Extraction)
-
Dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). The basic 1-(3-methoxyphenyl)piperazine will react to form a water-soluble salt and move into the aqueous layer.
-
The neutral product will remain in the organic layer.
-
Separate the layers, wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate to yield the purified product.
-
-
Solution 2: Column Chromatography
-
As mentioned previously, the starting piperazine is more polar than the N-acylated product due to the free N-H group available for hydrogen bonding with the silica gel. It will therefore have a lower Rf value on TLC and elute later from the column (or require a more polar eluent) than the desired product.
-
Question: After column chromatography, my product is a solid but has a faint yellow or brown color. How can I decolorize it and improve purity?
Answer: The color is likely due to minor, highly conjugated impurities that were not fully separated by chromatography. Recrystallization is the ideal next step for both chemical purification and removal of color.[6]
-
Causality: Recrystallization is a powerful purification technique that relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the decreasing solubility forces the desired compound to form a crystal lattice, excluding impurities which remain in the solvent.[7]
-
Solution: Recrystallization with Activated Charcoal
-
Solvent Selection: Find a suitable solvent or solvent system. The ideal solvent dissolves the compound well when hot but poorly when cold. Test small amounts in solvents like ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexane.
-
Dissolution: In an Erlenmeyer flask, dissolve the colored solid in the minimum amount of boiling solvent.
-
Decolorization: Add a very small amount (e.g., 1-2% by weight) of activated charcoal to the hot solution. Caution: Add charcoal to a solution that is slightly below its boiling point to avoid violent bumping.
-
Hot Filtration: Swirl the hot mixture for a few minutes, then perform a hot gravity filtration through a fluted filter paper to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure, colorless crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the best general-purpose method for purifying this compound?
-
For most lab-scale syntheses, a two-step process is most reliable: first, flash column chromatography on silica gel to remove the bulk of impurities, followed by recrystallization to obtain a highly pure, crystalline final product.
-
-
Q2: How do I choose a solvent system for column chromatography?
-
Use Thin Layer Chromatography (TLC). Spot your crude mixture on a silica TLC plate and test different solvent systems (e.g., varying ratios of hexane/ethyl acetate or DCM/methanol). The ideal system will show good separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.3-0.4.[4]
-
-
Q3: My compound seems to be degrading on the silica gel column. What can I do?
-
Amine-containing compounds can sometimes be sensitive to acidic silica gel. You can neutralize the silica by pre-treating it. Prepare a slurry of silica gel in your starting eluent containing 1-2% triethylamine, then pack the column as usual. This neutralizes acidic sites and can prevent degradation. Alternatively, using a different stationary phase like alumina (neutral or basic) may be beneficial.
-
-
Q4: How can I confirm the purity of my final product?
-
Purity should be assessed by multiple methods.
-
TLC: A single spot in multiple eluent systems is a good indicator of purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides quantitative purity data (e.g., >98% by peak area) and confirms the molecular weight.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure and identify any remaining impurities.
-
Melting Point: A sharp, well-defined melting point is characteristic of a pure crystalline compound.
-
-
Section 4: Visual Guides & Workflows
General Purification Workflow
The following diagram illustrates a standard, logical workflow for purifying crude this compound.
Caption: General purification workflow for this compound.
Troubleshooting Decision Tree
Caption: Decision tree for common purification issues.
Section 5: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a self-validating system for purifying oily or highly impure solid this compound.
-
Eluent Selection:
-
On a silica TLC plate, spot the crude material.
-
Develop plates in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 7:3, 1:1) and Dichloromethane:Methanol (e.g., 99:1, 95:5).
-
Select a system where the desired product has an Rf of ~0.3-0.4 and is well-separated from major impurities.
-
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a 40-100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Hexane or DCM).
-
Pour the slurry into the column and use gentle air pressure to pack a uniform bed. Top with a thin layer of sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the sand layer.
-
Dry Loading (Recommended for poorly soluble compounds): Dissolve the crude product in a small volume of a volatile solvent (e.g., DCM). Add a small amount of silica gel (~2-3x the mass of your crude) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting with the least polar solvent mixture determined in Step 1.
-
Collect fractions in test tubes.
-
Gradually increase the polarity of the eluent (gradient elution) as the run progresses to elute more polar compounds.
-
-
Fraction Analysis (Self-Validation Step):
-
Spot every few fractions onto a TLC plate.
-
Develop the TLC plate and visualize the spots (e.g., under a UV lamp at 254 nm).
-
Identify and combine all fractions that contain only the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product. Confirm identity and purity by NMR and LC-MS.
-
Protocol 2: Recrystallization
This protocol is designed to achieve high purity from a solid material.
-
Solvent Selection:
-
Place a small amount of crude solid (~20-30 mg) into several test tubes.
-
Add ~0.5 mL of a different test solvent to each tube (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile).
-
Observe solubility at room temperature. A good solvent will not dissolve the solid.
-
Heat the tubes that showed poor solubility. An ideal solvent will fully dissolve the solid when hot.
-
Allow the hot solutions to cool. The best solvent will produce a high yield of crystals upon cooling. If no single solvent works, try a two-solvent system (e.g., dissolve in hot ethanol, then add water dropwise until cloudy).[7]
-
-
Procedure:
-
Place the crude solid in an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture to a boil with stirring. Add just enough hot solvent to completely dissolve the solid.
-
Optional: If the solution is colored, remove it from the heat, allow it to cool slightly, add a spatula-tip of activated charcoal, and reheat to boiling for a few minutes.
-
Optional: Perform a hot gravity filtration to remove charcoal or other insoluble impurities.
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
-
Crystal Isolation and Validation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small portion of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.
-
Dry the crystals under vacuum.
-
Determine the melting point and run NMR/LC-MS to confirm purity. The mother liquor can also be analyzed to identify the removed impurities.
-
References
-
SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]
-
ChemBK. (n.d.). 1-(3-METHOXYPHENYL)PIPERAZINE 2HCL. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Methoxyphenyl)piperazine dihydrochloride. Retrieved from [Link]
- Google Patents. (2022). WO2022018625A1 - Process for the preparation of an intermediate used in the synthesis of letermovir.
-
University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 56(03), 418-426. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Supporting Information. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 1-(3-Methoxyphenyl)piperazine dihydrochloride | C11H18Cl2N2O | CID 81429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-(3-Methoxyphenyl)piperazine CAS#: 16015-71-7 [m.chemicalbook.com]
- 6. mt.com [mt.com]
- 7. Home Page [chem.ualberta.ca]
Technical Support Center: Resolving Co-eluting Peaks in 1-(3-Methoxyphenyl)piperazin-2-one HPLC Analysis
Welcome to the technical support center for HPLC analysis of 1-(3-Methoxyphenyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic challenges, specifically the issue of co-eluting peaks. Here, you will find in-depth, experience-driven advice in a direct question-and-answer format to help you achieve robust and reliable analytical results.
Understanding the Challenge: Why Do Peaks Co-elute?
Co-elution in HPLC, where two or more compounds elute from the column at the same time, is a frequent obstacle in method development.[1] For a compound like this compound, co-elution can be caused by a variety of factors, including:
-
Structurally Similar Impurities: The synthesis of piperazine derivatives can result in by-products with very similar structures to the main compound, such as positional isomers or N-alkylated derivatives.[2][3] These closely related structures often have similar retention behaviors.
-
Degradation Products: Forced degradation studies, which are a critical part of method development, intentionally break down the drug substance to identify potential degradants that could form under various stress conditions (e.g., acid, base, oxidation, heat, light).[4][5][6][7] These degradation products may have chromatographic properties very similar to the parent compound.
-
Chiral Enantiomers: If the synthesis is not stereospecific, enantiomers of the target compound or its impurities may be present.[8] These require specialized chiral stationary phases for separation.[8]
-
Matrix Effects: Excipients in a formulated drug product or components of a biological matrix can interfere with the peak of interest.
Achieving baseline resolution (a resolution value of at least 1.5) between the main peak and any potential co-eluents is essential for accurate quantification and for ensuring the safety and efficacy of a drug product.[9][10]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides a systematic approach to resolving co-eluting peaks, starting with initial problem identification and progressing to advanced method optimization techniques.
Q1: I'm seeing a shoulder on my main peak or a broader-than-expected peak. How do I confirm if it's a co-elution issue?
A1: The first step is to confirm that the peak distortion is indeed due to a co-eluting species and not a result of poor peak shape caused by other factors.
Troubleshooting Steps:
-
Peak Purity Analysis: If you have a photodiode array (PDA) or diode array detector (DAD), perform a peak purity analysis. This will assess the spectral homogeneity across the peak. A "pure" peak will have a consistent spectrum from the upslope to the downslope.
-
Vary Detection Wavelength: Change the detection wavelength and observe if the peak shape changes. If a co-eluting impurity has a different UV spectrum, its relative contribution to the overall peak will change at different wavelengths, altering the peak shape.
-
Spiking Study: If you have a reference standard for a suspected impurity, inject a sample spiked with a small amount of this standard. An increase in the height or area of the shoulder will confirm its identity.
-
Forced Degradation: As part of a comprehensive method development strategy, subjecting the sample to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress) can help to generate and identify potential degradation products that might be co-eluting.[4][5]
Q2: My initial troubleshooting suggests a co-eluting impurity. What are the first parameters I should adjust in my HPLC method?
A2: A systematic approach to method optimization is crucial. The most impactful and often easiest parameters to adjust first are related to the mobile phase.[11]
Initial Method Adjustments:
-
Modify Mobile Phase Strength (% Organic):
-
Isocratic Elution: If you are using an isocratic method (constant mobile phase composition), a small decrease in the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of all components. This can sometimes be sufficient to resolve closely eluting peaks.
-
Gradient Elution: For gradient methods, the initial and final percentages of the organic solvent, as well as the gradient slope, are critical.[12] To improve the separation of closely eluting peaks, try making the gradient shallower (a slower increase in the organic solvent percentage) in the region where the peaks of interest are eluting.[9][13]
-
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different selectivities and can alter the elution order of compounds, potentially resolving co-eluting peaks.
Advanced Troubleshooting and Method Development
If initial adjustments to the mobile phase strength and organic modifier do not provide adequate resolution, a more in-depth investigation of other chromatographic parameters is necessary.
Q3: Adjusting the mobile phase strength didn't work. How can I use mobile phase pH to resolve my co-eluting peaks?
A3: For ionizable compounds like this compound (which has a basic piperazine nitrogen), mobile phase pH is a very powerful tool for manipulating retention time and selectivity.[14][15][16][17]
The Role of pH:
The ionization state of an analyte significantly affects its hydrophobicity and, therefore, its retention in reversed-phase HPLC.[15] By adjusting the pH of the mobile phase, you can change the charge state of your target compound and any ionizable impurities, which can lead to significant changes in their relative retention times.
Systematic Approach to pH Adjustment:
-
Determine the pKa: If the pKa of this compound and its potential impurities are known, this information can guide your pH selection. For basic compounds, working at a pH at least 2 units below the pKa will ensure they are fully protonated (ionized), while a pH at least 2 units above the pKa will keep them in their neutral (unionized) form.
-
pH Scouting: If the pKa values are unknown, perform a pH scouting experiment. Prepare mobile phases with a range of pH values (e.g., pH 3.0, 5.0, and 7.0) using appropriate buffers. Analyze your sample under each condition and observe the changes in retention time and selectivity.
-
Buffer Selection: It is crucial to use a buffer to maintain a stable pH.[17] The choice of buffer will depend on the desired pH range.
| pH Range | Recommended Buffer |
| 2.5 - 3.5 | Phosphate, Formate |
| 4.2 - 5.2 | Acetate |
| 6.2 - 7.2 | Phosphate |
Caution: Always ensure that the chosen pH is within the stable operating range of your HPLC column to prevent damage to the stationary phase.[15]
Q4: I've tried optimizing the mobile phase (strength and pH) with my C18 column, but I still have co-elution. What should I try next?
A4: If mobile phase optimization is insufficient, the next logical step is to change the stationary phase chemistry.[11] Different column chemistries offer different separation mechanisms, which can be highly effective in resolving stubborn co-elutions.
Alternative Stationary Phases:
-
Phenyl-Hexyl: These columns provide alternative selectivity to C18 columns, particularly for compounds containing aromatic rings, due to pi-pi interactions. This could be beneficial for separating impurities with subtle differences in their aromatic substitution patterns.
-
Cyano (CN): Cyano columns can be used in both reversed-phase and normal-phase modes. In reversed-phase, they are less retentive than C18 columns and offer different selectivity, especially for polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of polar to highly polar compounds that are poorly retained in reversed-phase chromatography.[18] If you suspect a highly polar impurity or degradant, a HILIC column could provide the necessary retention and resolution.
-
Chiral Columns: If you suspect the presence of enantiomers, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs are often effective for the separation of piperazine derivatives.[8]
Systematic Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting co-eluting peaks in your HPLC analysis.
Caption: A systematic workflow for resolving co-eluting peaks.
Experimental Protocol: Systematic Method Development for Resolving Co-eluting Peaks
This protocol outlines a step-by-step approach to systematically modify your HPLC method to achieve baseline separation.
Objective: To resolve co-eluting peaks in the analysis of this compound.
Initial Conditions (Example):
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B in 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
Step-by-Step Protocol:
-
Gradient Optimization:
-
Based on the initial scouting run, identify the approximate elution time of the co-eluting peaks.
-
Modify the gradient to be shallower in this region. For example, if the peaks elute between 8 and 10 minutes (corresponding to 40-50% B), change the gradient to increase from 40% to 50% B over 5-10 minutes.[9][12][13]
-
-
pH Scouting:
-
Prepare three different mobile phase A solutions:
-
pH 3.0: 0.1% Formic Acid in Water
-
pH 4.5: 10 mM Ammonium Acetate in Water, pH adjusted with Acetic Acid
-
pH 7.0: 10 mM Ammonium Bicarbonate in Water, pH adjusted with Formic Acid
-
-
Run the optimized gradient with each mobile phase A and compare the chromatograms for the best selectivity.
-
-
Column Chemistry Screening:
-
If resolution is still not achieved, switch to a column with a different stationary phase. A good second choice would be a Phenyl-Hexyl column of similar dimensions.
-
Repeat the optimized gradient and pH conditions on the new column.
-
-
Temperature Optimization:
-
Once the best mobile phase and column combination has been identified, evaluate the effect of temperature.
-
Analyze the sample at different column temperatures (e.g., 25°C, 35°C, and 45°C). Temperature can influence selectivity and sometimes improve resolution.[11]
-
By following this systematic approach, you can efficiently explore the parameter space to find the optimal conditions for resolving your co-eluting peaks.
References
- Methods for Changing Peak Resolution in HPLC: Advantages and Limit
- Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers - Benchchem.
- The Importance of Mobile Phase pH in Chromatographic Separ
- Forced degradation as an integral part of HPLC stability-indic
- A Review on HPLC Method Development and Validation in Forced Degrad
- "Resolving co-eluting peaks in the chromatographic analysis of quercetin deriv
- Exploring the Role of pH in HPLC Separ
- A practical guide to forced degradation and stability studies for drug substances.
- Control pH During Method Development for Better Chrom
- The Importance Of Mobile Phase PH in Chromatographic Separ
- How to Optimize HPLC Gradient Elution for Complex Samples - - Mastelf.
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals.
- HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences.
- Technical Support Center: Forced Degradation Studies for Stability-Indic
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central.
- Co-Elution: How to Detect and Fix Overlapping Peaks. - YouTube.
- Getting the Most Out of Your Column: Optimizing Your HPLC Gradient - Bitesize Bio.
- Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods | LCGC Intern
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central.
Sources
- 1. youtube.com [youtube.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. onyxipca.com [onyxipca.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mastelf.com [mastelf.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. moravek.com [moravek.com]
- 16. agilent.com [agilent.com]
- 17. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 18. glsciencesinc.com [glsciencesinc.com]
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of 1-(3-Methoxyphenyl)piperazin-2-one
Welcome to the technical support guide for the LC-MS/MS analysis of 1-(3-Methoxyphenyl)piperazin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenge of matrix effects, ensuring the accuracy and reliability of your bioanalytical data.
Introduction to the Challenge: Matrix Effects
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for quantitative bioanalysis due to its high sensitivity and selectivity.[1] However, a significant challenge known as "matrix effects" can compromise data quality.[1][2] Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected compounds from the sample matrix, such as plasma, urine, or tissue homogenates.[3][4] This can lead to ion suppression or enhancement, causing inaccurate and imprecise results.[1][4]
This compound, a piperazine derivative, is susceptible to these effects, particularly when analyzed in complex biological matrices.[5][6][7] This guide provides a structured, question-and-answer approach to troubleshoot and mitigate matrix effects in your analyses.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of matrix effects in the analysis of this compound?
A1: The primary causes of matrix effects are endogenous components of the biological sample that co-elute with this compound and interfere with its ionization in the mass spectrometer source.[3] For plasma or serum samples, the most common culprits are phospholipids from cell membranes.[8] Other sources include salts, proteins, and metabolites.[3] These interfering substances can compete with the analyte for ionization, alter the physical properties of the ESI droplets, or cause ion-pairing, all of which can lead to ion suppression or enhancement.[4]
Q2: How can I qualitatively and quantitatively assess matrix effects for my analyte?
A2: There are two main approaches to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any dip or rise in the baseline signal of the analyte indicates the retention times at which matrix components are eluting and causing interference.[9]
-
Post-Extraction Spike Method: This is the gold-standard quantitative method.[3][9] It involves comparing the peak area of the analyte spiked into a blank, extracted matrix with the peak area of the analyte in a neat (pure) solvent solution at the same concentration. The ratio of these responses is the Matrix Factor (MF).[3]
-
Matrix Factor (MF) < 1: Indicates ion suppression.
-
Matrix Factor (MF) > 1: Indicates ion enhancement.
-
Matrix Factor (MF) = 1: Indicates no matrix effect.
-
Regulatory guidelines, such as those from the FDA and EMA, mandate the evaluation of matrix effects during method validation.[1][10][11]
Q3: My data shows significant ion suppression. What are the immediate steps I can take to mitigate this?
A3: If you're observing significant ion suppression, consider these immediate strategies:
-
Sample Dilution: A simple and often effective approach is to dilute the sample with the mobile phase or a suitable solvent.[9][12] This reduces the concentration of interfering matrix components. However, ensure that the diluted analyte concentration remains above the lower limit of quantification (LLOQ) of your assay.[12]
-
Chromatographic Optimization: Modify your LC method to achieve better separation between this compound and the interfering matrix components. This can involve:
-
Changing the gradient profile.
-
Using a different stationary phase (e.g., a column with a different chemistry).
-
Adjusting the mobile phase composition and pH.
-
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects.[13][14] Since the SIL-IS has nearly identical physicochemical properties and retention time to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction during data processing.[13][15]
Troubleshooting Guide
Problem 1: Inconsistent results and poor reproducibility between samples.
-
Underlying Cause: This is a classic symptom of variable matrix effects between different sample lots or individuals.[14]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
-
Detailed Steps & Explanations:
-
Assess Matrix Effect Variability: Perform the post-extraction spike experiment using at least six different lots of the biological matrix as recommended by regulatory guidelines.[11] This will determine if the matrix effect is consistent or varies significantly between sources.
-
Implement a SIL-IS: If a suitable SIL-IS for this compound is not already in use, its implementation is highly recommended. The SIL-IS co-elutes and experiences the same ionization effects as the analyte, thereby correcting for variability.[13][14]
-
Improve Sample Cleanup: If a SIL-IS is not available or if matrix effects are still impacting assay sensitivity, enhancing the sample preparation procedure is the next logical step.[2][13]
-
Problem 2: Low signal intensity and high LLOQ for this compound.
-
Underlying Cause: This is often due to significant ion suppression, which reduces the number of analyte ions reaching the detector.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
-
Detailed Steps & Explanations:
-
Confirm Ion Suppression: Use the post-column infusion or post-extraction spike method to confirm that ion suppression is the root cause of the low signal.
-
Optimize Sample Cleanup: The goal is to remove the interfering matrix components, especially phospholipids, before injection. Consider the following techniques:
-
Protein Precipitation (PPT): Simple, but often insufficient for removing phospholipids.[16]
-
Liquid-Liquid Extraction (LLE): Can be optimized by adjusting the pH and solvent polarity to selectively extract this compound while leaving interfering compounds behind.[13]
-
Solid-Phase Extraction (SPE): Offers a high degree of selectivity. For a basic compound like this compound, a mixed-mode cation exchange (MCX) sorbent can be very effective at removing phospholipids and other interferences.[16] There are also specific phospholipid removal plates and cartridges available.[17]
-
-
Chromatographic Development: If sample cleanup is not sufficient, focus on separating the analyte from the region of ion suppression identified in the post-column infusion experiment.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (MF)
This protocol details the post-extraction spike method to calculate the Matrix Factor.
Objective: To quantify the degree of ion suppression or enhancement for this compound.
Materials:
-
Blank biological matrix (e.g., human plasma, K2EDTA) from at least 6 different sources.
-
This compound analytical standard.
-
Validated sample extraction procedure (e.g., PPT, LLE, or SPE).
-
LC-MS/MS system.
Procedure:
-
Prepare Set 1 (Analyte in Neat Solution):
-
Prepare a solution of this compound in the final reconstitution solvent at a low and a high concentration (e.g., corresponding to your Low QC and High QC levels).
-
Analyze these samples via LC-MS/MS (n=3-5 replicates per concentration).
-
Record the mean peak area (Area A).
-
-
Prepare Set 2 (Post-Extraction Spike):
-
Extract blank matrix from each of the 6 sources using your validated method.
-
After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracted matrix with this compound to the same low and high concentrations as in Set 1.
-
Reconstitute the samples.
-
Analyze these samples via LC-MS/MS.
-
Record the mean peak area for each source (Area B).
-
-
Calculation:
-
Calculate the Matrix Factor (MF) for each source at each concentration level: MF = Area B / Area A
-
Calculate the coefficient of variation (%CV) of the MF across the different matrix sources.
-
Acceptance Criteria (based on FDA/EMA guidelines):
Data Presentation Example:
| Matrix Lot | Concentration | Mean Peak Area (Area A - Neat) | Mean Peak Area (Area B - Spiked) | Matrix Factor (B/A) |
| 1 | Low QC | 50,000 | 40,000 | 0.80 |
| 2 | Low QC | 50,000 | 42,500 | 0.85 |
| 3 | Low QC | 50,000 | 39,000 | 0.78 |
| 4 | Low QC | 50,000 | 41,000 | 0.82 |
| 5 | Low QC | 50,000 | 44,000 | 0.88 |
| 6 | Low QC | 50,000 | 40,500 | 0.81 |
| Mean | 0.82 | |||
| %CV | 4.5% |
In this example, the mean MF of 0.82 indicates consistent ion suppression of 18%. Since the %CV is well below 15%, the matrix effect is consistent across different lots.
References
-
1-(3-METHOXYPHENYL)PIPERAZINE 2HCL - ChemBK. [Link]
-
1-(3-Methoxyphenyl)piperazine dihydrochloride | C11H18Cl2N2O | CID 81429 - PubChem. [Link]
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC - PubMed Central. [Link]
-
Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing). [Link]
-
Matrix Effect in Bioanalysis-An Overview - International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC - NIH. [Link]
-
Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX | Waters. [Link]
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. [Link]
-
1-(3-Methoxyphenyl)-2-piperazin-1-ylethanol | C13H20N2O2 | CID - PubChem. [Link]
-
All You Need To Know About Phospholipid Removal (PLR) - Element Lab Solutions. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. [Link]
-
Guideline Bioanalytical method validation - European Medicines Agency (EMA). [Link]
-
What is the concept of LC-MS-MS sample dilution to decrease the matrix effect? [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab. [Link]
-
Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - MDPI. [Link]
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples. [Link]
-
Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS | Analytical Chemistry - ACS Publications. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Reducing matrix effect - YouTube. [Link]
-
Bioanalytical Method Validation. [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
Designing Stable Isotope Labeled Internal Standards - Acanthus Research. [Link]
-
How to determine recovery and matrix effects for your analytical assay - Biotage. [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
-
bioanalytical method validation and study sample analysis m10 - ICH. [Link]
-
Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC - NIH. [Link]
-
Post extraction spikes to determine matrix effect. - ResearchGate. [Link]
-
An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs | Request PDF - ResearchGate. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. [Link]
-
Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed. [Link]
-
Overcoming matrix effects using the dilution approach in multiresidue methods for fruits and vegetables | Request PDF - ResearchGate. [Link]
Sources
- 1. eijppr.com [eijppr.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. 1-(3-Methoxyphenyl)piperazine CAS#: 16015-71-7 [m.chemicalbook.com]
- 6. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 16. waters.com [waters.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimization of Reaction Conditions for Piperazinone Synthesis
Welcome to the Technical Support Center for the optimization of piperazinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their reaction conditions to minimize the formation of impurities. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental design and execution.
Troubleshooting Guide: Common Issues in Piperazinone Synthesis
This section addresses specific challenges you may encounter during your experiments, offering systematic approaches to identify and resolve the root causes of impurity formation.
Issue 1: High Levels of Dimer or Bis-Alkylated/Arylated Impurities
One of the most frequent challenges in working with piperazine feedstocks is the formation of symmetrically disubstituted by-products, where both nitrogen atoms of the piperazine ring have reacted.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high dimer impurity.
In-Depth Analysis and Solutions:
-
Stoichiometric Control : In many cases, using a significant excess of the piperazine starting material can statistically favor the formation of the monosubstituted product[1]. This is often the simplest initial approach.
-
Protecting Group Strategy : The most robust method to ensure mono-substitution is the use of a protecting group, such as a tert-butyloxycarbonyl (Boc) group, on one of the piperazine nitrogens. This chemically ensures that only one nitrogen is available for the desired reaction[1][2]. The protecting group can be removed in a subsequent step.
Experimental Protocol: Synthesis of a Mono-Substituted Piperazinone using N-Boc-piperazine
-
Reaction Setup : To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-piperazine, a suitable solvent (e.g., Toluene, Dioxane), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Reagent Addition : Slowly add the electrophilic partner (e.g., an aryl halide for a Buchwald-Hartwig reaction) to the stirred solution at room temperature.
-
Catalyst Introduction (if applicable) : For cross-coupling reactions, add the palladium pre-catalyst and ligand. Ensure the reaction is kept under an inert atmosphere to prevent catalyst deactivation[3].
-
Heating and Monitoring : Heat the reaction mixture to the optimized temperature (typically 80-120°C) and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Work-up : Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography.
-
Deprotection : The Boc group can be removed by treatment with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.
Issue 2: Incomplete Reaction and Presence of Unreacted Starting Materials
Observing significant amounts of starting materials in your final product indicates suboptimal reaction kinetics or catalyst deactivation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete reactions.
In-Depth Analysis and Solutions:
-
Catalyst Activity : For catalyzed reactions like Buchwald-Hartwig aminations, the activity of the catalyst is paramount. The active Pd(0) species can be sensitive to oxidation. Using fresh pre-catalysts and ensuring a truly inert atmosphere are critical[3][4].
-
Temperature : Many nucleophilic substitution or cross-coupling reactions require elevated temperatures to proceed at a reasonable rate, often in the 80-120°C range[4]. However, excessive heat can also lead to degradation, so a careful optimization is necessary[5][6].
-
Solvent : The choice of solvent can significantly influence reaction rates and impurity profiles by affecting the solubility of reagents and the stability of intermediates. For instance, polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions, while solvents like toluene or dioxane are common in palladium-catalyzed couplings[4][6].
Issue 3: Formation of Colored Impurities or a Dark, Oily Residue
The appearance of a dark color or non-volatile residue often points to the formation of polymeric byproducts or degradation products.
Troubleshooting Steps:
-
Temperature Control : Overheating is a common cause of polymerization and degradation[5]. Carefully control the reaction temperature and ensure even heating.
-
Inert Atmosphere : If oxidative degradation is suspected, ensure the reaction is conducted under a strict inert atmosphere (nitrogen or argon).
-
Purification Strategy : If these impurities are unavoidable, consider purification by vacuum distillation to separate the desired product from non-volatile residues[3]. Alternatively, converting the product to a salt (e.g., hydrochloride) can facilitate purification by crystallization[3].
Frequently Asked Questions (FAQs)
Q1: What are the common mechanistic pathways for piperazinone impurity formation?
A1: Impurities in piperazinone synthesis can arise from several pathways:
-
Over-reaction : As discussed, both nitrogen atoms of a piperazine precursor can react, leading to dimer or bis-substituted impurities[1].
-
Side Reactions of Starting Materials : Impurities present in the starting materials can be carried through or participate in side reactions[7][8].
-
Degradation : The product or intermediates can degrade under the reaction conditions (e.g., high temperature, presence of acid/base), leading to a variety of byproducts[5][6]. Common degradation pathways include hydrolysis, oxidation, and photodecomposition[9].
-
Catalyst-Mediated Side Reactions : In cross-coupling reactions, side reactions like dehalogenation of the aryl halide can occur[3].
Q2: How does pH influence the reaction and impurity profile?
A2: The pH of the reaction medium is a critical parameter. Piperazine and its derivatives are basic compounds[10].
-
Nucleophilicity : The nucleophilicity of the piperazine nitrogen is dependent on it being in its free base form. In highly acidic conditions, the nitrogen will be protonated, rendering it non-nucleophilic and halting the desired reaction.
-
Base Strength : In reactions requiring a base (e.g., Buchwald-Hartwig), the strength of the base can influence the reaction rate and selectivity. A stronger base can accelerate the reaction but may also promote side reactions[4].
-
Product Stability : The stability of the final piperazinone product can be pH-dependent. Extremes of pH can lead to hydrolytic degradation. Studies on piperazine derivatives have shown that pH can be a controlling parameter for their behavior and interactions in solution[11][12].
Q3: What are the recommended analytical methods for monitoring piperazinone impurities?
A3: A robust analytical strategy is crucial for impurity profiling. The most common and effective techniques include:
-
High-Performance Liquid Chromatography (HPLC) : This is the gold standard for separating and quantifying impurities in pharmaceutical synthesis[5][13][14]. A variety of column chemistries (e.g., C18, phenyl-hexyl) and mobile phases can be used to achieve separation[15].
-
Gas Chromatography (GC) : GC is particularly useful for analyzing volatile impurities, such as residual solvents or certain starting materials[9][14].
-
Mass Spectrometry (MS) : Coupling HPLC or GC with a mass spectrometer (LC-MS, GC-MS) is essential for identifying unknown impurities by providing molecular weight and structural information[8][14][16].
Data Summary: Effect of Reaction Parameters on Impurity Formation
| Parameter | Effect on Impurities | Rationale |
| Temperature | Increasing temperature can increase reaction rate but may also increase degradation products and byproducts[5][6]. | Higher kinetic energy overcomes activation barriers for both desired and undesired reactions. |
| Solvent | Solvent polarity and boiling point can affect reaction selectivity and impurity profile[4][6]. | Affects reagent solubility, transition state stabilization, and achievable reaction temperature. |
| Catalyst Loading | High catalyst loading can sometimes lead to an increase in byproducts, such as bis-arylation[3]. | Increases the rate of all catalytic cycles, including those leading to impurities. |
| Base | The choice and strength of the base can influence reaction rate and the formation of base-mediated side products[4]. | A stronger base can deprotonate less acidic protons, opening up alternative reaction pathways. |
| Stoichiometry | Using an excess of one reagent can suppress the formation of impurities derived from the over-reaction of another[1]. | Statistically favors the reaction of the limiting reagent. |
References
-
Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. (2020). Veeprho. [Link]
-
How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). [Link]
-
How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. (2025). [Link]
-
A Proven Approach to Impurity Control Across API and RSM Synthesis. (2025). W.R. Grace. [Link]
-
Optimization of reaction conditions. a. ResearchGate. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules. [Link]
-
The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016). Molecular Pharmaceutics. [Link]
-
Analytical Methods. (n.d.). Royal Society of Chemistry. [Link]
-
The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. ResearchGate. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]
-
A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. [Link]
Sources
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- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Proven Approach to Impurity Control Across API and RSM Synthesis [grace.com]
- 6. researchgate.net [researchgate.net]
- 7. veeprho.com [veeprho.com]
- 8. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fbpharmtech.com [fbpharmtech.com]
- 14. biotech-spain.com [biotech-spain.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Piperazin-2-one Synthesis
Welcome to the technical support center for the synthesis of piperazin-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing piperazin-2-one?
The most widely employed method for synthesizing the parent piperazin-2-one is the reaction between ethylenediamine and a chloroacetylating agent, typically chloroacetyl chloride or ethyl chloroacetate, followed by intramolecular cyclization. This two-step, one-pot approach is favored for its simplicity and the ready availability of starting materials.[1]
The general reaction scheme involves two key stages:
-
Amidation: Ethylenediamine, a bifunctional nucleophile, reacts with the chloroacetylating agent. One of the primary amine groups attacks the electrophilic carbonyl carbon of the chloroacetyl chloride, forming an N-(2-aminoethyl)-2-chloroacetamide intermediate. This reaction is typically performed in the presence of a base to neutralize the HCl generated.[2][3]
-
Intramolecular Cyclization: The newly formed intermediate then undergoes an intramolecular nucleophilic substitution. The remaining free primary amine attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the six-membered piperazin-2-one ring.[4] This step is often promoted by heat or the continued presence of a base.
Q2: I'm observing a low yield of piperazin-2-one in my reaction. What are the likely causes and how can I improve it?
Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Troubleshooting Low Yields
| Potential Cause | Explanation | Recommended Solution(s) |
| Polymerization/Side Reactions | Ethylenediamine has two nucleophilic amine groups. If the reaction conditions are not carefully controlled, intermolecular reactions can occur, leading to the formation of polymers or N,N'-bis(chloroacetyl)ethylenediamine. This is especially prevalent if the concentration of ethylenediamine is too high. | - Use a high dilution: Performing the reaction in a larger volume of solvent favors the intramolecular cyclization over intermolecular polymerization. - Slow addition of reagents: Add the chloroacetylating agent dropwise to the solution of ethylenediamine. This maintains a low concentration of the acylating agent, minimizing side reactions.[3][5] |
| Incomplete Cyclization | The cyclization of the N-(2-aminoethyl)-2-chloroacetamide intermediate may be slow or incomplete under the initial reaction conditions. | - Increase reaction temperature and/or time: Refluxing the reaction mixture for several hours after the initial amidation can drive the cyclization to completion.[1] Monitoring the reaction by TLC is recommended to determine the optimal time. - Ensure sufficient base: A base is required to neutralize HCl and to deprotonate the amine, increasing its nucleophilicity for the cyclization step. Ensure at least two equivalents of a non-nucleophilic base (e.g., triethylamine) are used.[2] |
| Hydrolysis of Chloroacetyl Chloride | Chloroacetyl chloride is highly reactive and susceptible to hydrolysis by moisture. This will reduce the amount of acylating agent available for the reaction. | - Use anhydrous solvents and reagents: Ensure all solvents (e.g., THF, DCM) are properly dried and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[6] - Use freshly opened or distilled reagents: Chloroacetyl chloride should be of high purity. |
| Suboptimal Solvent Choice | The choice of solvent can influence both the amidation and cyclization steps. | - Solvent optimization: While THF and DCM are common, other solvents like 1,4-dioxane have been reported to give good yields, particularly when heated.[1] |
Q3: My final product is difficult to purify. What are the common impurities and how can I remove them?
Purification of piperazin-2-one can be challenging due to its high polarity and basicity.[7]
Common Impurities and Purification Strategies
| Impurity | Origin | Recommended Purification Method(s) |
| Unreacted Ethylenediamine | Excess starting material. | - Acid-base extraction: Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl) to protonate and remove the basic ethylenediamine into the aqueous layer. |
| Polymeric Byproducts | Intermolecular side reactions. | - Column chromatography: This is often the most effective method for removing higher molecular weight impurities. Due to the polarity of piperazin-2-one, a polar stationary phase like silica gel with a polar eluent system (e.g., DCM/Methanol or Ethyl Acetate/Methanol) is typically required.[1] - Crystallization: If a suitable solvent system can be found, crystallization can be an effective purification technique. |
| N,N'-bis(chloroacetyl)ethylenediamine | Di-acylation of ethylenediamine. | - Column chromatography: As this byproduct is less polar than piperazin-2-one, it will typically elute earlier on a normal-phase silica column. |
| Salts (e.g., triethylamine hydrochloride) | Formed from the base used in the reaction. | - Aqueous wash: Most of these salts are water-soluble and can be removed by washing the organic solution of the crude product with water or brine. |
Expert Tip: The high polarity of piperazin-2-one can lead to poor retention and peak tailing in reverse-phase HPLC.[7] For analytical purposes, consider using a mobile phase additive like triethylamine (TEA) to improve peak shape.[7]
Experimental Workflow & Visualization
General Synthesis and Troubleshooting Workflow
The following diagram illustrates a typical workflow for the synthesis of piperazin-2-one, including key decision points for troubleshooting common issues.
Caption: A flowchart for piperazin-2-one synthesis and troubleshooting.
Proposed Reaction Mechanism
The synthesis proceeds through a two-step mechanism involving nucleophilic acyl substitution followed by an intramolecular SN2 reaction.
Caption: The two-step reaction mechanism for piperazin-2-one synthesis.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
Ethylenediamine
-
Chloroacetyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve ethylenediamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM. Cool the mixture to 0 °C in an ice bath with stirring.
-
Amidation: Dissolve chloroacetyl chloride (1.05 eq) in anhydrous DCM in a dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred ethylenediamine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring (Amidation): After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the N-(2-aminoethyl)-2-chloroacetamide intermediate by Thin Layer Chromatography (TLC).
-
Cyclization: Once the amidation is complete, attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 40 °C for DCM) for 4-8 hours.
-
Reaction Monitoring (Cyclization): Monitor the disappearance of the intermediate and the appearance of the piperazin-2-one product by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM).
-
Characterization: Characterize the purified piperazin-2-one by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[8][9]
References
-
ResearchGate. (n.d.). Reaction conditions and reagents: (a) chloroacetyl chloride 2, Et3N, acetone, r.t., overnight. [Link]
-
Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. [Link]
-
Taylor & Francis Online. (n.d.). Synthesis and characterization of some 2-quinonyl piperazine derivatives. [Link]
-
ResearchGate. (n.d.). What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. [Link]
-
ACS Publications. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
byproduct formation in the synthesis of 1-(3-Methoxyphenyl)piperazin-2-one
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Methoxyphenyl)piperazin-2-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of byproduct formation. Our approach is grounded in mechanistic organic chemistry to provide not just solutions, but a deeper understanding of the underlying reaction pathways.
Troubleshooting Guide: Navigating Byproduct Formation
The synthesis of this compound can be approached through several synthetic routes. This guide will focus on two common and effective strategies, highlighting the potential for byproduct formation at each stage and offering solutions for their mitigation.
Route 1: Two-Step Synthesis via N-Alkylation and Intramolecular Cyclization
This is a frequently employed route that involves the initial synthesis of an intermediate, 2-chloro-N-(3-methoxyphenyl)acetamide, followed by a reaction with an appropriate amine and subsequent cyclization.
Step 1: Synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide
This intermediate is typically prepared by the acylation of 3-methoxyaniline with chloroacetyl chloride.
Issue: Formation of a Di-acylated Byproduct
-
Symptom: A higher molecular weight impurity is observed by LC-MS, and the yield of the desired mono-acylated product is lower than expected.
-
Root Cause: The nitrogen of the newly formed amide can be further acylated by chloroacetyl chloride, leading to the formation of a di-acylated byproduct. This is more likely to occur if the reaction temperature is too high or if an excess of chloroacetyl chloride is used.
-
Mechanism: The lone pair of electrons on the amide nitrogen can attack a second molecule of chloroacetyl chloride, especially under forcing conditions.
-
Mitigation Strategy:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of 3-methoxyaniline relative to chloroacetyl chloride.
-
Temperature Control: Perform the reaction at a low temperature (0-5 °C) and add the chloroacetyl chloride dropwise to control the exotherm.
-
Base Selection: Use a non-nucleophilic base such as triethylamine or diisopropylethylamine to scavenge the HCl byproduct without competing in the acylation reaction.
-
| Byproduct | Structure | Molecular Weight | Analytical Signature (LC-MS) |
| Di-acylated byproduct | O=C(CCl)N(C1=CC(OC)=CC=C1)C(CCl)=O | 277.02 g/mol | [M+H]+ at m/z 278.0 |
Step 2: Synthesis of this compound
This step involves the reaction of 2-chloro-N-(3-methoxyphenyl)acetamide with a suitable amine, such as aminoethanol, followed by an intramolecular cyclization.
Issue: Formation of N,N'-bis(3-methoxyphenyl)piperazine-2,5-dione (a Dimer)
-
Symptom: A significant impurity with a mass corresponding to a dimer of the product is observed, which is often sparingly soluble and may precipitate from the reaction mixture.
-
Root Cause: Intermolecular reaction between two molecules of 2-chloro-N-(3-methoxyphenyl)acetamide can occur, especially at higher concentrations or temperatures, leading to the formation of a diketopiperazine.
-
Mechanism: The amide nitrogen of one molecule can displace the chlorine atom of another molecule, followed by a second intramolecular cyclization.
-
Mitigation Strategy:
-
High Dilution: Running the reaction at a lower concentration favors the intramolecular cyclization over the intermolecular dimerization.
-
Slow Addition: Adding the 2-chloro-N-(3-methoxyphenyl)acetamide slowly to a solution of the amine can also favor the desired reaction.
-
Choice of Base: A strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide can promote the intramolecular cyclization at lower temperatures.
-
| Byproduct | Structure | Molecular Weight | Analytical Signature (LC-MS) |
| Dimer | O=C1NC(C=C(OC)C=C1)=CC(=O)N1C=C(OC)C=C1 | 382.41 g/mol | [M+H]+ at m/z 383.4 |
Route 2: One-Pot Synthesis via Reductive Amination and Lactamization
This route involves the reductive amination of 3-methoxybenzaldehyde with ethyl glycinate, followed by intramolecular lactamization.
Issue: Formation of the Over-Reduced Byproduct, 1-(3-Methoxyphenyl)piperazine
-
Symptom: An impurity with a molecular weight corresponding to the fully reduced piperazine ring is detected by GC-MS or LC-MS.
-
Root Cause: The lactam carbonyl group can be susceptible to reduction by the reducing agent used in the reductive amination step, especially if a strong reducing agent like lithium aluminum hydride is used or if the reaction is allowed to proceed for an extended period at an elevated temperature.
-
Mechanism: The hydride reagent can attack the electrophilic carbonyl carbon of the lactam, leading to its reduction to an amine.
-
Mitigation Strategy:
-
Choice of Reducing Agent: Use a milder reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride, which are selective for the reduction of imines over amides/lactams.[1]
-
Temperature Control: Maintain a low to moderate reaction temperature to minimize over-reduction.
-
Monitoring Reaction Progress: Closely monitor the reaction by TLC or LC-MS to quench the reaction once the starting materials are consumed and before significant over-reduction occurs.
-
| Byproduct | Structure | Molecular Weight | Analytical Signature (GC-MS) |
| Over-reduced byproduct | C1CN(CC(N1)C2=CC(OC)=CC=C2)=O | 192.26 g/mol | Molecular ion peak at m/z 192 |
Experimental Protocols
Protocol for Route 1, Step 2: Synthesis of this compound
-
To a solution of aminoethanol (1.2 equivalents) in a suitable solvent such as DMF or acetonitrile, add a non-nucleophilic base like potassium carbonate (2.5 equivalents).
-
Heat the mixture to 60-70 °C.
-
Slowly add a solution of 2-chloro-N-(3-methoxyphenyl)acetamide (1 equivalent) in the same solvent over a period of 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Add a strong base such as sodium hydride (1.2 equivalents) portion-wise at 0 °C to effect intramolecular cyclization.
-
Stir at room temperature until the cyclization is complete (monitor by TLC or LC-MS).
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Visualization of Reaction Pathways
Caption: Synthetic Route 1 and potential byproduct formations.
Caption: Synthetic Route 2 and a key potential byproduct.
Frequently Asked Questions (FAQs)
Q1: My reaction to form 2-chloro-N-(3-methoxyphenyl)acetamide is turning dark and showing multiple spots on TLC. What is happening?
A1: Dark reaction mixtures and multiple spots often indicate decomposition or side reactions. The likely culprit is an uncontrolled exotherm during the addition of chloroacetyl chloride. This can lead to the formation of the di-acylated byproduct and other degradation products. Ensure you are cooling the reaction mixture adequately (0-5 °C) and adding the acylating agent slowly. Also, verify the purity of your 3-methoxyaniline, as impurities can lead to side reactions.
Q2: I am attempting the one-pot reductive amination and lactamization, but my yield is consistently low, and I isolate a significant amount of unreacted 3-methoxybenzaldehyde.
A2: This suggests that the initial imine formation is not efficient. Ensure your solvent is anhydrous, as water can hydrolyze the imine back to the aldehyde and amine. Using a dehydrating agent, such as magnesium sulfate or molecular sieves, can improve the yield of the imine and, consequently, the final product. Also, check the quality of your reducing agent, as old or improperly stored reagents can have reduced activity.
Q3: During the purification of this compound, I am having trouble separating it from a closely eluting impurity. What could this be?
A3: A closely eluting impurity could be a regioisomer, such as 1-(2-methoxyphenyl)piperazin-2-one or 1-(4-methoxyphenyl)piperazin-2-one, if your starting 3-methoxyaniline was contaminated with its isomers. It is crucial to start with high-purity starting materials. Alternatively, if you are using Route 1, it could be an uncyclized intermediate. You can often drive the cyclization to completion by retreating the impure product with a strong base.
Q4: Can I use a different halogenating agent for the acylation step, like bromoacetyl bromide?
A4: Yes, bromoacetyl bromide can be used and is often more reactive than chloroacetyl chloride. This can be advantageous for less reactive anilines, but it also increases the likelihood of over-acylation. If you use bromoacetyl bromide, even stricter control of the reaction temperature and stoichiometry is necessary.
Q5: What are the best analytical techniques to monitor the progress of these reactions?
A5: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. TLC provides a quick and easy way to visualize the disappearance of starting materials and the appearance of the product. LC-MS is invaluable for identifying the molecular weights of the product and any byproducts, which is crucial for troubleshooting. For final purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method.[2][3]
References
- Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 56(03), 418-426.
- Google Patents. (2022). WO2022018625A1 - Process for the preparation of an intermediate used in the synthesis of letermovir.
- Google Patents. (1996). WO1996021648A1 - New piperazine derivatives and methods for the preparation thereof and compositions containing the same.
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
- Paw, B., & Misztal, G. (2002). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta poloniae pharmaceutica, 59(1), 23-28.
- Chang-mei, K., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE.
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911.
- Google Patents. (1950). US2525223A - Preparation of n-substituted piperazines.
- Google Patents. (1960). DE1092019B - Process for the N-monoalkylation of piperazine.
-
PubChem. (n.d.). N-(2-(3-Hydroxy-4-methoxyphenyl)ethyl)acetamide. Retrieved from [Link]
- Google Patents. (2003). US6603003B2 - Method for the preparation of piperazine and its derivatives.
-
ResearchGate. (2002). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]
- Deady, L. W., & Korytsky, O. L. (2001). Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-a. ARKIVOC, 2001(6), 62-70.
-
ResearchGate. (2018). Manganese(III) Promoted Cyclization of N-alkenyl-N-(2-hydroxyethyl) amides to Iso-Oxacepham Potent β-Lactamase Inhibitors. Retrieved from [Link]
-
Defense Technical Information Center. (2000). (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. Retrieved from [Link]
Sources
improving the yield and purity of 1-(3-Methoxyphenyl)piperazin-2-one
Welcome to the technical support center for the synthesis and purification of 1-(3-Methoxyphenyl)piperazin-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable synthetic intermediate. Our approach moves beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt protocols to your specific laboratory environment.
Core Synthesis Pathway: N-Arylation of Piperazin-2-one
The most common and efficient route to synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1] This reaction forms the critical C-N bond between the piperazin-2-one nitrogen and the aryl ring of a methoxy-substituted aryl halide.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis and purification of this compound.
Problem 1: Low or No Product Yield
Q: My reaction has stalled or shows very low conversion to the desired product. What are the likely causes?
A: Low conversion is typically traced back to one of three key areas: the catalyst system, the choice of base, or the reaction conditions.
-
Cause A: Inactive Catalyst System The palladium catalyst and its associated phosphine ligand are the heart of the reaction. The active catalytic species is Pd(0), which is sensitive to oxygen.
-
Expertise & Experience: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to Pd(0), a process facilitated by the phosphine ligand. Air-stable Pd(0) sources like Pd₂(dba)₃ are often more reliable. Ligands themselves can degrade. Sterically hindered, electron-rich phosphine ligands like Xantphos or DavePhos are often required to facilitate the crucial reductive elimination step and prevent catalyst decomposition.[2]
-
Troubleshooting Steps:
-
Ensure all reagents and the solvent are thoroughly deoxygenated by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes.
-
Use an air-stable, well-characterized pre-catalyst if available.
-
Ensure your phosphine ligand has not oxidized; store it under an inert atmosphere and use fresh material if in doubt.
-
-
-
Cause B: Inappropriate Base Selection The base's role is to deprotonate the piperazin-2-one's N-H proton, forming the active nucleophile. The base's strength, solubility, and steric bulk are all critical.
-
Expertise & Experience: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOᵗBu) is a common choice due to its high basicity. However, its poor solubility can sometimes be a problem. Carbonate bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are weaker but often provide better results due to their higher solubility and ability to facilitate the catalytic cycle without causing side reactions.[2]
-
Troubleshooting Steps:
-
If using NaOᵗBu, ensure it is a fine powder and that the reaction is stirred vigorously to maximize its surface area.
-
Consider switching to Cs₂CO₃ or K₃PO₄, particularly if you observe decomposition of starting materials.
-
See the table below for a comparison of common bases.
-
-
| Base | pKa of Conjugate Acid | Common Phase | Key Considerations |
| NaOᵗBu | ~19 | Solid | Very strong, common choice. Can promote side reactions if not used carefully. Low solubility. |
| K₃PO₄ | ~12.3 | Solid | Moderately strong, good solubility in some polar solvents. Often a milder, effective choice. |
| Cs₂CO₃ | ~10.3 | Solid | Weaker base, but high solubility and the "cesium effect" can accelerate C-N coupling. |
-
Cause C: Suboptimal Reaction Conditions Temperature and solvent choice dictate reaction kinetics and the stability of the catalyst and reagents.
-
Expertise & Experience: Anhydrous, polar aprotic solvents like toluene, dioxane, or DMF are standard. The presence of water can deactivate the base and interfere with the catalyst.[3] Most Buchwald-Hartwig reactions require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[4] However, excessively high temperatures can lead to catalyst decomposition or unwanted side reactions.[3]
-
Troubleshooting Steps:
-
Ensure your solvent is truly anhydrous. Use a freshly opened bottle or distill from a suitable drying agent.
-
Screen a temperature range. Start at 80 °C and increase in 10 °C increments, monitoring by TLC or LC-MS.
-
If the reaction is slow, extending the reaction time is a viable option before increasing temperature.[5]
-
-
Problem 2: Significant Impurity Formation
Q: My reaction worked, but my crude product is very impure. How can I identify and prevent these impurities?
A: Impurities typically arise from side reactions involving the starting materials or contamination from the catalyst.
-
Impurity A: Hydrodehalogenation of 3-Bromoanisole This side reaction converts your aryl halide directly to anisole, consuming it without forming the product.
-
Expertise & Experience: This is often caused by trace amounts of water or protic impurities, which can protonate the aryl-palladium intermediate. It can also be exacerbated by certain ligand/base combinations.
-
Troubleshooting Steps:
-
Rigorously dry all glassware, solvents, and reagents.
-
Ensure the inert atmosphere is maintained throughout the reaction.
-
If the problem persists, screen different phosphine ligands.
-
-
-
Impurity B: Residual Palladium The final product may be contaminated with palladium, often appearing as a fine black or grey solid.
-
Expertise & Experience: This is a very common issue in cross-coupling chemistry. The palladium can be colloidal, making simple filtration ineffective.
-
Troubleshooting Steps:
-
Work-up: After the reaction, dilute the mixture with a suitable solvent like ethyl acetate and filter it through a pad of Celite® or silica gel. This will remove a significant portion of the insoluble palladium species.
-
Metal Scavenging: If discoloration persists, treat the organic solution with a metal scavenger (e.g., silica-bound thiol) for a few hours before filtering and concentrating.
-
-
-
Impurity C: Unreacted Starting Materials The presence of piperazin-2-one and 3-bromoanisole in the final product indicates incomplete conversion.
-
Expertise & Experience: Beyond optimizing the reaction conditions as described in Problem 1, purification is key. The polarity difference between the product and the starting materials is usually sufficient for effective separation.
-
Troubleshooting Steps:
-
Column Chromatography: This is the most effective method. A gradient elution on silica gel, typically starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing polarity, will separate the less polar 3-bromoanisole and the more polar product. The highly polar piperazin-2-one will remain on the baseline or elute very late.
-
Recrystallization: If the crude product is a solid and of sufficient initial purity (>85-90%), recrystallization can be highly effective.[6] See Protocol 2 for a detailed procedure.
-
-
Frequently Asked Questions (FAQs)
Q1: Which aryl halide should I use: 3-bromoanisole, 3-chloroanisole, or 3-iodoanisole? A1: The reactivity order for oxidative addition to the palladium center is I > Br > Cl.[1] 3-Iodoanisole will be the most reactive but is also the most expensive. 3-Bromoanisole offers a good balance of reactivity and cost and works well with a wide range of catalyst systems. 3-Chloroanisole is the cheapest but is the least reactive, often requiring more specialized, sterically bulky phosphine ligands (e.g., biarylphosphines) to achieve good yields.[7]
Q2: Can I use a copper-catalyzed Ullmann coupling instead of a palladium-catalyzed reaction? A2: Yes, the Ullmann condensation is a viable alternative for C-N bond formation.[2] It typically uses a more cost-effective copper catalyst (e.g., CuI). However, classic Ullmann reactions often require much higher temperatures (120-180 °C) and can have a narrower substrate scope. Modern protocols using ligands like L-proline can improve efficiency, but the Buchwald-Hartwig amination remains the more general and often higher-yielding method for this specific transformation.[2]
Q3: What are the best analytical techniques for monitoring the reaction and assessing final purity? A3: A combination of techniques is recommended for a complete picture.
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative reaction monitoring. Use a mobile phase like 4:1 Hexane:Ethyl Acetate and visualize under a UV lamp (254 nm).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The best technique for monitoring reaction progress. It confirms the mass of the product and can help identify impurities by their mass-to-charge ratio.[8]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% formic acid or TFA) is a good starting point.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product. ¹H and ¹³C NMR will verify that the arylation occurred at the correct nitrogen and that the overall structure is correct.
Optimized Experimental Protocols
Protocol 1: Buchwald-Hartwig N-Arylation
This protocol is a generalized starting point. Optimization of catalyst, ligand, base, and temperature may be required.
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazin-2-one (1.0 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), and the phosphine ligand (e.g., Xantphos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Reagent Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) followed by anhydrous, deoxygenated toluene via syringe.
-
Substrate Addition: Add 3-bromoanisole (1.1 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress every 1-2 hours by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite®, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
This method is suitable if the crude product is a solid with >85% purity.[6]
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, isopropanol, or ethyl acetate/hexane mixtures are good starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities (like residual palladium) are present, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
References
-
National Institutes of Health (NIH).
-
PubMed Central.
-
ChemicalBook.
-
ResearchGate.
-
ResearchGate.
-
Bentham Science Publisher.
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Wikipedia.
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Thieme Connect.
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SWGDRUG.org.
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Google Patents.
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Google Patents.
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BenchChem.
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BenchChem.
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PubMed.
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BenchChem.
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BenchChem.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for 1-(3-Methoxyphenyl)piperazin-2-one
In the landscape of pharmaceutical development, the journey of a new chemical entity from discovery to a marketed drug is underpinned by rigorous analytical scrutiny. The reliability of data at every stage—from preclinical characterization to final product release—is paramount. This guide provides an in-depth, experience-driven walkthrough of the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the novel compound 1-(3-Methoxyphenyl)piperazin-2-one, a potential therapeutic agent.
This document is not a rigid protocol but a narrative of scientific reasoning, designed for researchers, scientists, and drug development professionals. We will explore the "why" behind the "how," comparing the robust, validated HPLC method with a simpler, yet limited, UV-spectrophotometric approach. The objective is to equip you with the insights to design and execute a validation strategy that is not only compliant with regulatory expectations but is also scientifically sound and fit for its intended purpose.
The Analytical Imperative: Why Method Validation Matters
The validation of an analytical procedure is the formal process of demonstrating its suitability for the intended use.[1][2][3] This is a critical step in drug development, ensuring that the data generated is accurate, reliable, and reproducible. The International Council for Harmonisation (ICH) provides a framework for validation, outlining the key parameters that must be evaluated.[3][4][5] This guide will adhere to the principles laid out in the ICH Q2(R1) and the recently revised Q2(R2) guidelines.[2][6][7]
A Tale of Two Methods: HPLC vs. UV-Spectrophotometry
For the quantification of this compound, two potential analytical techniques are considered: a sophisticated High-Performance Liquid Chromatography (HPLC) method and a more straightforward UV-spectrophotometric method. This guide will focus on the comprehensive validation of the HPLC method while drawing comparisons with the UV-spectrophotometric approach to highlight the importance of selecting a method that is truly "fit for purpose."
| Feature | High-Performance Liquid Chromatography (HPLC) | UV-Spectrophotometry |
| Principle | Separation based on partitioning between a mobile and stationary phase, followed by detection. | Measurement of light absorbance at a specific wavelength. |
| Specificity | High; can separate the analyte from impurities and degradation products. | Low; any substance absorbing at the same wavelength will interfere. |
| Application | Assay, impurity determination, stability studies. | Primarily for pure substance assay in controlled environments. |
| Complexity | High; requires specialized equipment and skilled operators. | Low; relatively simple instrumentation and operation. |
| Cost | Higher initial investment and running costs. | Lower equipment and operational costs. |
The Validation Workflow: A Step-by-Step Approach
The validation of our HPLC method for this compound will follow a structured workflow, encompassing all the critical parameters as stipulated by the ICH guidelines.
Caption: A schematic overview of the analytical method validation workflow.
I. Specificity: The Cornerstone of a Reliable Method
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] For a stability-indicating method, this is the most critical parameter.
Experimental Protocol: Forced Degradation Studies
To demonstrate specificity, we will conduct forced degradation studies on this compound. The goal is to generate potential degradation products and ensure that our HPLC method can separate them from the parent compound.[8][9][10]
Step 1: Stress Conditions Subject solutions of this compound (typically 1 mg/mL) to the following stress conditions as per ICH Q1A(R2) guidelines:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for a specified duration.
Step 2: Sample Analysis Analyze the stressed samples using the proposed HPLC method. A photodiode array (PDA) detector is invaluable here, as it allows for the assessment of peak purity.
Step 3: Data Evaluation
-
The chromatograms of the stressed samples should show resolution between the main peak of this compound and any degradation product peaks.
-
The peak purity of the parent drug should be evaluated to ensure it is not co-eluting with any degradants.
Hypothetical Results and Comparison
| Stress Condition | HPLC Method Observations | UV-Spectrophotometric Method Comparison |
| Acid Hydrolysis | Significant degradation observed with two new peaks at RRT 0.85 and 1.15. Parent peak is spectrally pure. | Absorbance increases, but it is impossible to distinguish between the parent drug and degradation products. The method is not specific. |
| Base Hydrolysis | Moderate degradation with one major degradant at RRT 0.70. Good resolution. | Change in absorbance is noted, but the contribution from the degradant cannot be quantified. |
| Oxidation | Minor degradation, with a small peak at RRT 1.30. | Negligible change in absorbance, potentially masking the presence of the degradant. |
| Thermal & Photolytic | No significant degradation observed. | No significant change in absorbance. |
II. Linearity and Range: Quantifying the Relationship
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3][11] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3][11]
Experimental Protocol
Step 1: Preparation of Standards Prepare a series of at least five standard solutions of this compound from a stock solution, covering a range of 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
Step 2: Analysis Inject each standard solution in triplicate.
Step 3: Data Analysis Plot a graph of the mean peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Hypothetical Results
| Parameter | HPLC Method | UV-Spectrophotometric Method |
| Range | 50 - 150 µg/mL | 5 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Regression Equation | y = 25432x + 1234 | y = 0.045x + 0.002 |
| y-intercept | Close to zero | Close to zero |
III. Accuracy: Closeness to the Truth
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5]
Experimental Protocol
Step 1: Spiked Placebo Preparation Prepare a placebo (a mixture of all formulation excipients without the active pharmaceutical ingredient). Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each level in triplicate.
Step 2: Analysis Analyze the spiked placebo samples using the HPLC method.
Step 3: Calculation Calculate the percentage recovery for each sample.
Hypothetical Results
| Spiked Level | Mean Recovery (HPLC) | %RSD (HPLC) | Mean Recovery (UV-Spec) | %RSD (UV-Spec) |
| 80% | 99.5% | 0.8% | 105.2% | 2.5% |
| 100% | 100.2% | 0.5% | 97.8% | 3.1% |
| 120% | 99.8% | 0.6% | 103.5% | 2.8% |
IV. Precision: Reproducibility of Results
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD). Precision is assessed at two levels: repeatability and intermediate precision.[5]
Experimental Protocol
Repeatability (Intra-day Precision): Analyze six replicate samples of this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.
Hypothetical Results
| Precision Level | %RSD (HPLC) | %RSD (UV-Spec) |
| Repeatability | < 1.0% | < 2.0% |
| Intermediate Precision | < 1.5% | < 3.0% |
V. Detection and Quantitation Limits: Measuring the Smallest Amounts
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3][11]
Experimental Protocol
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Hypothetical Results
| Parameter | HPLC Method | UV-Spectrophotometric Method |
| LOD | 0.1 µg/mL | 0.5 µg/mL |
| LOQ | 0.3 µg/mL | 1.5 µg/mL |
VI. Robustness: Withstanding Deliberate Changes
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]
Experimental Protocol
Introduce small, deliberate changes to the HPLC method parameters, one at a time. Examples include:
-
Flow rate (± 0.2 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (± 2% organic)
-
Wavelength (± 2 nm)
Analyze a standard solution under each of these modified conditions and evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, theoretical plates).
Hypothetical Results
The system suitability parameters should remain within the predefined acceptance criteria for all the tested variations, demonstrating the robustness of the HPLC method. A UV-spectrophotometric method's robustness is less critical as there are fewer parameters to vary, but changes in solvent composition or pH could affect the absorbance spectrum.
The Final Verdict: A Method Fit for Purpose
The comprehensive validation of the HPLC method for this compound demonstrates that it is specific, linear, accurate, precise, sensitive, and robust. It is a stability-indicating method that is well-suited for the analysis of this compound in various stages of drug development, including formulation and stability studies.
Caption: A comparative summary of the performance of HPLC and UV-spectrophotometric methods.
In contrast, the UV-spectrophotometric method, while simpler and less expensive, lacks the specificity required for reliable analysis in the presence of excipients and potential degradation products. Its application is limited to the assay of the pure drug substance under highly controlled conditions.
The choice of an analytical method is a critical decision in the drug development process. This guide illustrates that while simpler methods may have their place, a thoroughly validated, robust, and stability-indicating method like the HPLC procedure described herein is indispensable for ensuring the quality, safety, and efficacy of a new pharmaceutical product.
References
- Validation of Analytical Methods.
- Validation of Analytical Methods - Lab Manager Magazine.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR.
- ICH Q2 Validation of Analytical Procedures - YouTube.
-
Validation of Analytical Procedures Q2(R2) - ICH. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]
-
Quality Guidelines - ICH. Available from: [Link]
-
A Review on Analytical Methods for Piperazine Determination. Available from: [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - ResearchGate. Available from: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
-
HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed. Available from: [Link]
-
Q1A(R2) Guideline - ICH. Available from: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). Available from: [Link]
-
ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b - European Medicines Agency (EMA). Available from: [Link]
-
Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode | ACS Omega. Available from: [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available from: [Link]
-
Method Validation in Pharmaceutical Analysis: A Guide to Best Practice, Second, Completely Revised and Updated Edition - ResearchGate. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available from: [Link]
-
Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode - PubMed Central. Available from: [Link]
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- 6. ICH Official web site : ICH [ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
A Comparative Analysis of 1-(3-Methoxyphenyl)piperazin-2-one and its Parent Compound, Piperazin-2-one: A Methodological Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the piperazine scaffold remains a cornerstone for the development of novel therapeutics, particularly those targeting the central nervous system.[1] Its unique physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates. This guide provides a comprehensive comparative analysis of a substituted derivative, 1-(3-Methoxyphenyl)piperazin-2-one, and its parent compound, piperazin-2-one.
Due to a notable gap in publicly available experimental data for this compound, this document adopts a dual approach. Firstly, it presents the established data for piperazin-2-one and the closely related 1-(3-methoxyphenyl)piperazine to provide a foundational context. Secondly, and more critically, it outlines a detailed, field-proven experimental framework for the synthesis, characterization, and comparative evaluation of both target compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a robust methodological blueprint to generate the necessary data for a conclusive comparative assessment.
Introduction to the Scaffolds: Foundational Knowledge and Rationale for Comparison
Piperazin-2-one: As the parent compound, piperazin-2-one is a six-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group. This structure serves as a versatile synthetic intermediate for a variety of more complex molecules.[2] Derivatives of piperazin-2-one have been investigated for a range of biological activities, including anti-adenoviral properties.[3]
This compound: The introduction of a 3-methoxyphenyl group at the N1 position of the piperazin-2-one core is a strategic modification. The methoxyphenyl moiety is a common feature in neuropharmacology, known to interact with various receptors, including serotonin and dopamine receptors. The related compound, 1-(3-methoxyphenyl)piperazine, is a known inhibitor of the human α1β2γ2 GABAA receptor.[4] Therefore, it is hypothesized that this compound may exhibit distinct pharmacological activities, particularly targeting CNS receptors. The comparative analysis of this derivative against its unsubstituted parent is crucial for understanding the structure-activity relationship (SAR) and the contribution of the methoxyphenyl substituent to its overall profile.
Physicochemical Properties: Known Data and a Path Forward
A thorough understanding of physicochemical properties is fundamental to predicting a compound's pharmacokinetic behavior. Below is a summary of the known properties for piperazin-2-one and 1-(3-methoxyphenyl)piperazine, which serves as a proxy for our target derivative. A detailed experimental plan is then provided to determine these properties for this compound.
Table 1: Known and Predicted Physicochemical Properties
| Property | Piperazin-2-one | 1-(3-Methoxyphenyl)piperazine (Proxy) | This compound (Predicted/To Be Determined) |
| Molecular Formula | C₄H₈N₂O[5][6] | C₁₁H₁₆N₂O | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 100.12 g/mol [5][6] | 192.26 g/mol | 206.24 g/mol |
| Melting Point (°C) | 136-140[5][7] | 201-204 (dihydrochloride salt)[8] | TBD |
| Boiling Point (°C) | 164 @ 5 mmHg[5][7] | 150 @ 0.5 mmHg[4] | TBD |
| Aqueous Solubility | Soluble in polar solvents[9] | Soluble in water (dihydrochloride salt)[8] | TBD |
| LogP | -1.1 (Predicted)[6] | 1.4 (Predicted for 1-(2-methoxyphenyl)piperazine)[10] | TBD |
Experimental Protocols for Physicochemical Characterization
To fill the data gaps for this compound and enable a direct comparison, the following experimental protocols are recommended.
A plausible synthetic route can be adapted from established methods for N-arylation of piperazinones.
DOT Script for Synthesis Workflow:
Caption: Proposed synthesis of this compound.
Step-by-Step Protocol:
-
To a reaction vessel under an inert atmosphere (e.g., argon), add piperazin-2-one (1.0 eq), 3-bromoanisole (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture to 100-110 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
The shake-flask method is a reliable technique for determining thermodynamic solubility.[11]
DOT Script for Solubility Workflow:
Caption: Shake-flask method for aqueous solubility determination.
Step-by-Step Protocol:
-
Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).
-
Add an excess amount of the test compound to a known volume of the buffer in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separate the undissolved solid by filtration (using a low-binding filter) or centrifugation.[12]
-
Carefully collect the supernatant (saturated solution).
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.[11]
-
The determined concentration represents the aqueous solubility of the compound.
The octanol-water partition coefficient (LogP) can be determined using the HPLC method, which correlates retention time with known standards.[3][13]
DOT Script for LogP Workflow:
Caption: HPLC-based method for LogP determination.
Step-by-Step Protocol:
-
Prepare a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Use a reverse-phase HPLC column (e.g., C18).
-
Prepare solutions of a series of standard compounds with known LogP values.
-
Inject each standard onto the HPLC system and record its retention time.
-
Create a calibration curve by plotting the logarithm of the retention factor (k') against the known LogP values of the standards.
-
Prepare a solution of the test compound and inject it onto the HPLC system under the same conditions to determine its retention time.
-
Calculate the LogP of the test compound using the calibration curve.[9][14]
Pharmacological Profile: A Proposed Investigative Framework
Given the structural alerts within this compound, its pharmacological profile is likely to differ significantly from the parent piperazin-2-one. The following experimental plan is designed to elucidate these differences.
In Vitro Metabolic Stability
Assessing metabolic stability in liver microsomes is a standard in vitro assay to predict in vivo clearance.[5]
DOT Script for Metabolic Stability Workflow:
Caption: In vitro metabolic stability assay workflow.
Step-by-Step Protocol:
-
Prepare a reaction mixture containing liver microsomes (from human or other relevant species), NADPH (as a cofactor for cytochrome P450 enzymes), and a buffer solution in a microplate.[2][15]
-
Pre-incubate the mixture at 37 °C.
-
Initiate the reaction by adding the test compound.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.[16][17]
-
Plot the natural logarithm of the percentage of the compound remaining versus time and determine the in vitro half-life (t₁/₂) from the slope of the line.
-
Calculate the intrinsic clearance (CLint) from the half-life.
Receptor Binding Assays
Based on the 3-methoxyphenyl moiety, investigating the binding affinity to serotonin and dopamine receptors is a logical starting point.
DOT Script for Receptor Binding Workflow:
Caption: Competitive radioligand receptor binding assay workflow.
Step-by-Step Protocol (for a generic serotonin or dopamine receptor):
-
Prepare cell membranes from a cell line stably expressing the human receptor of interest (e.g., 5-HT₂A or D₂).[18][19]
-
In a multi-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A or [³H]spiperone for D₂) and a range of concentrations of the test compound.[20]
-
Allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with a cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the binding affinity (Ki) of the test compound for the receptor using the Cheng-Prusoff equation.[21]
Comparative Data Summary and Interpretation
Upon completion of the proposed experiments, the following tables should be populated to provide a clear and direct comparison between this compound and piperazin-2-one.
Table 2: Comparative Physicochemical Data
| Property | Piperazin-2-one | This compound | Fold Difference/Comment |
| Aqueous Solubility (µM) | [Experimental Value] | [Experimental Value] | |
| LogP | [Experimental Value] | [Experimental Value] |
Table 3: Comparative Pharmacological Data
| Parameter | Piperazin-2-one | This compound | Fold Difference/Comment |
| Metabolic Stability (t₁/₂ in HLM, min) | [Experimental Value] | [Experimental Value] | |
| 5-HT₂A Receptor Binding (Ki, nM) | [Experimental Value] | [Experimental Value] | |
| D₂ Receptor Binding (Ki, nM) | [Experimental Value] | [Experimental Value] |
Interpretation of Expected Outcomes:
-
Physicochemical Properties: It is anticipated that this compound will exhibit lower aqueous solubility and a higher LogP compared to piperazin-2-one due to the addition of the lipophilic methoxyphenyl group.
-
Pharmacological Profile: The methoxyphenyl derivative is expected to show significantly higher binding affinity for serotonin and/or dopamine receptors. Its metabolic stability may be influenced by the methoxy group, which can be a site of metabolism (O-demethylation).
Conclusion
This guide provides a comprehensive framework for the comparative analysis of this compound and its parent compound, piperazin-2-one. While a definitive comparison is currently hindered by a lack of experimental data for the substituted derivative, the detailed methodologies presented herein offer a clear path to generating the necessary information. By systematically evaluating their synthesis, physicochemical properties, and pharmacological profiles, researchers can elucidate the critical structure-activity relationships that will guide the future design and development of novel piperazin-2-one-based therapeutics.
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A Comparative Guide to the Biological Activity of 1-(3-Methoxyphenyl)piperazin-2-one and Other Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities. Its prevalence in approved drugs highlights its importance as a privileged structure. This guide provides a comparative analysis of the biological activity of 1-(3-Methoxyphenyl)piperazin-2-one against other key piperazine derivatives, offering insights into their structure-activity relationships, and potential therapeutic applications.
The Piperazine Core: A Privileged Scaffold in Drug Discovery
The six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions, known as piperazine, is a versatile building block in the design of novel bioactive molecules. Its derivatives have demonstrated a broad spectrum of pharmacological effects, including but not limited to, antidepressant, antipsychotic, anxiolytic, anti-inflammatory, and antimicrobial activities[1]. The ability to readily modify the piperazine ring at its nitrogen positions allows for the fine-tuning of physicochemical properties and target-specific interactions, making it an attractive scaffold for drug development.
This compound: A Profile
This compound is an arylpiperazine derivative characterized by a methoxy group on the phenyl ring and a carbonyl group at the 2-position of the piperazine ring. This seemingly minor structural modification—the introduction of a lactam function—can significantly alter the molecule's electronic and conformational properties compared to the more extensively studied 1-arylpiperazines. While specific biological data for this compound is not extensively reported in publicly available literature, its structural motifs suggest potential interactions with key biological targets, particularly within the central nervous system.
Comparative Analysis with Other Piperazine Derivatives
The biological activity of piperazine derivatives is largely dictated by the nature of the substituents on the piperazine ring. This section compares the anticipated and known activities of this compound with other well-characterized piperazine derivatives.
Interaction with Serotonin Receptors
Arylpiperazine derivatives are renowned for their interaction with serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are crucial targets for antidepressants and anxiolytics[2].
-
1-(2-Methoxyphenyl)piperazine (oMeOPP): This close structural analog is a known 5-HT receptor ligand. Derivatives of oMeOPP have been shown to exhibit high affinity for the 5-HT1A receptor[3]. For instance, certain long-chain arylpiperazine derivatives incorporating the o-methoxyphenylpiperazine moiety display nanomolar binding affinities for the 5-HT1A receptor[3]. The presence of the methoxy group is often associated with enhanced receptor affinity[4].
-
This compound: The introduction of the carbonyl group in this compound is expected to influence its electronic distribution and hydrogen bonding capacity, potentially altering its affinity and efficacy at serotonin receptors compared to its non-oxo counterpart, 1-(3-methoxyphenyl)piperazine. While direct binding data is scarce, the core arylpiperazine structure suggests a likelihood of interaction with serotonergic targets.
Interaction with Dopamine Receptors
Dopamine receptors, particularly the D2 and D3 subtypes, are another important target for arylpiperazine derivatives, especially in the context of antipsychotic medications[5][6].
-
Substituted 1-[2-(diphenylmethoxy)ethyl]piperazines: Studies have shown that certain 4-substituted piperazine derivatives can potently displace [3H]dopamine from its binding sites, with IC50 values in the nanomolar range[5].
-
1-(2-Methoxyphenyl)piperazine Derivatives: N-alkylation of 1-(2-methoxyphenyl)piperazine has led to the development of potent and selective D3 receptor ligands[6].
-
This compound: The impact of the 2-oxo group on dopamine receptor affinity is not well-documented. However, the arylpiperazine moiety is a recognized pharmacophore for dopamine receptor ligands, suggesting that this compound may possess some affinity for these receptors. Further experimental validation is required to ascertain its specific binding profile.
Other Biological Activities
The versatility of the piperazine scaffold extends beyond neurotransmitter receptors.
-
Piperazine-2,5-diones: These bicyclic derivatives have been investigated for a range of biological activities, including antidepressant, anti-inflammatory, and analgesic effects in vivo[1]. Some derivatives have also been explored for their potential in cartilage regeneration, although with limited success in the tested models[7].
-
Anthelmintic Activity: Piperazine itself and its simple salts are well-established anthelmintic agents. More complex derivatives have also been evaluated for their activity against parasitic worms[8][9].
The table below summarizes the known and potential biological activities of this compound in comparison to other piperazine derivatives.
| Derivative Class | Key Structural Feature | Primary Biological Targets | Known/Potential Applications |
| This compound | Arylpiperazine with a 2-oxo group | Serotonin and Dopamine Receptors (Predicted) | CNS disorders (Hypothetical) |
| 1-Arylpiperazines | Aryl group at N1 | Serotonin (5-HT1A, 5-HT2A), Dopamine (D2, D3) Receptors | Antidepressant, Anxiolytic, Antipsychotic |
| Piperazine-2,5-diones | Diketopiperazine core | Various | Antidepressant, Anti-inflammatory, Analgesic |
| Simple Piperazine Salts | Unsubstituted piperazine | Neuromuscular junctions of helminths | Anthelmintic |
Structure-Activity Relationship (SAR) Insights
The biological activity of arylpiperazine derivatives is highly dependent on the substitution pattern on both the aromatic ring and the piperazine nucleus.
Caption: Key structural modifications influencing the biological activity of arylpiperazine derivatives.
-
Aryl Ring Substitution: The position and nature of substituents on the aryl ring significantly impact receptor affinity and selectivity. For instance, a methoxy group at the ortho or meta position of the phenyl ring is often found in compounds with high affinity for serotonin and dopamine receptors[3][4][6].
-
N4-Substituent: The substituent at the N4 position of the piperazine ring plays a critical role in determining the pharmacological profile. Long-chain substituents can extend into specific receptor pockets, modulating affinity and functional activity.
-
Piperazine Ring Conformation: The introduction of a carbonyl group, as in this compound, restricts the conformational flexibility of the piperazine ring. This can lead to a more defined orientation of the aryl group, potentially enhancing selectivity for certain receptor subtypes.
Experimental Protocols
To rigorously evaluate and compare the biological activity of this compound and its analogs, standardized experimental protocols are essential.
Synthesis of this compound
Caption: Plausible synthetic workflow for this compound.
Step-by-Step Methodology:
-
N-Alkylation: React 3-methoxyaniline with ethyl chloroacetate in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., acetonitrile) to form ethyl 2-((3-methoxyphenyl)amino)acetate.
-
Amidation: The resulting ester is then reacted with a mono-protected ethylene diamine (e.g., N-Boc-ethylenediamine) to form the corresponding amide.
-
Deprotection: The protecting group (e.g., Boc) is removed under acidic conditions.
-
Cyclization: The deprotected intermediate undergoes intramolecular cyclization, often facilitated by heating, to yield this compound.
Note: This is a generalized protocol and would require optimization of reaction conditions, purification, and characterization of intermediates and the final product.
In Vitro Receptor Binding Assay
To determine the affinity of this compound for specific receptors (e.g., 5-HT1A, D2), competitive radioligand binding assays are the gold standard.
Protocol Outline:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the receptor of interest (e.g., HEK-293 cells transfected with the human 5-HT1A receptor).
-
Assay Buffer: Prepare an appropriate assay buffer with specific pH and ionic strength.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a known concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound (this compound).
-
Separation: After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Future Directions and Conclusion
The existing body of research strongly supports the potential of the piperazine scaffold in the development of novel therapeutics. While this compound remains a relatively understudied compound, its structural features suggest a promising profile for CNS-related activities. Further investigation, including detailed synthesis, in vitro pharmacological profiling, and in vivo efficacy studies, is warranted to fully elucidate its therapeutic potential. The comparative analysis with other piperazine derivatives provides a rational basis for prioritizing future research efforts and for the design of novel analogs with improved potency and selectivity.
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Bridging the Gap: A Comparative Guide to Cross-Validation of HPLC and LC-MS/MS Methods for Impurity Profiling
In the landscape of pharmaceutical development, ensuring the purity, safety, and efficacy of drug substances and products is paramount.[1][2][3] Impurity profiling—the identification, quantification, and control of unwanted chemical entities—stands as a critical pillar of this assurance.[1][2][3][4] High-Performance Liquid Chromatography (HPLC) with UV detection has long been the established workhorse for this task, valued for its robustness and reliability.[3][5][6] However, the relentless pursuit of greater sensitivity and specificity has propelled Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) to the forefront of modern analytical science.[2][5][7]
This guide provides an in-depth, objective comparison of these two powerful techniques for impurity analysis. More importantly, it details the scientific rationale and experimental framework for their cross-validation—an essential process when transitioning between methods, transferring analytical procedures, or employing both techniques within a comprehensive control strategy.[8][9] Adherence to rigorous validation protocols, as outlined by regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), is not merely a matter of best practice, but a fundamental requirement for regulatory submission and market approval.[10][11][12][13][14][15][16][17]
The Analytical Imperative: Why Cross-Validate?
Cross-validation serves as a documented process to ensure that two distinct analytical procedures provide comparable and reliable results.[9][18] In the context of impurity profiling, this is crucial for several reasons:
-
Method Modernization: As technology evolves, transitioning from a legacy HPLC-UV method to a more sensitive LC-MS/MS method is common. Cross-validation ensures that the new method is capable of detecting and quantifying all critical impurities identified by the original method, while potentially revealing new ones at lower levels.
-
Orthogonal Confirmation: Employing two different analytical techniques provides a higher degree of confidence in the impurity profile. A lack of specificity in one method can often be compensated for by the other.[19][20][21]
-
Inter-Laboratory Consistency: When methods are transferred between different laboratories or sites, cross-validation is essential to guarantee consistent results regardless of equipment or personnel.[8][9]
-
Lifecycle Management: Analytical methods are not static; they evolve throughout the lifecycle of a drug product.[13] Cross-validation is a key component of managing these changes effectively.
A Tale of Two Techniques: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS is driven by the specific requirements of the analysis at a given stage of drug development.[5]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Established Standard
HPLC is a cornerstone of pharmaceutical analysis, renowned for its ability to separate complex mixtures into their individual components.[2][6][22] When coupled with a UV detector, it provides a robust and cost-effective means of quantifying impurities that contain a chromophore (a part of the molecule that absorbs UV light).[3][23]
-
Principle of Operation: A liquid mobile phase carries the sample through a column packed with a stationary phase. Different components in the sample interact with the stationary phase to varying degrees, causing them to separate. As the separated components elute from the column, they pass through a UV detector, which measures the absorbance of light at a specific wavelength. The amount of light absorbed is proportional to the concentration of the analyte.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The Pinnacle of Sensitivity and Specificity
LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry.[2][7][22] This hyphenated technique is capable of detecting and quantifying impurities at trace levels and can provide structural information for identification.[2][7][24]
-
Principle of Operation: Similar to HPLC, the sample is first separated by liquid chromatography. The eluent from the column is then introduced into the mass spectrometer. Here, the molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). In a tandem mass spectrometer (MS/MS), specific ions are selected and fragmented, and the resulting fragment ions are analyzed. This process provides a high degree of specificity and structural information.[25]
Comparative Performance at a Glance
| Feature | HPLC-UV | LC-MS/MS |
| Specificity | Moderate; relies on chromatographic separation and UV absorbance. Co-eluting compounds with similar UV spectra can interfere.[26] | High to Very High; based on both chromatographic retention time and the unique mass-to-charge ratio (and fragmentation pattern) of the analyte.[7] |
| Sensitivity | Good; typically in the parts-per-million (ppm) range. | Excellent; capable of detecting impurities at parts-per-billion (ppb) levels or lower.[7] |
| Quantitative Accuracy | High; excellent linearity and precision for compounds with good UV absorption.[27] | High; requires careful method development to account for matrix effects and ionization efficiency.[26] |
| Identification Capability | Limited to comparison with reference standards. | Provides molecular weight and structural information, enabling the identification of unknown impurities.[2][24] |
| Robustness | Generally very robust and easy to use.[26] | Can be more complex to operate and maintain. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and operational costs. |
Designing the Cross-Validation Study: A Step-by-Step Protocol
A successful cross-validation study requires a well-defined protocol with pre-established acceptance criteria.[19] The core principle is to analyze the same set of samples using both the established (reference) method and the new (test) method and compare the results.[18]
Workflow for Cross-Validation of HPLC and LC-MS/MS Methods
Caption: Workflow for the cross-validation of HPLC and LC-MS/MS methods.
Experimental Protocol
1. Preparation of the Validation Sample Set:
-
Objective: To create a comprehensive set of samples that will challenge both analytical methods.
-
Procedure:
-
Spiked Samples: Prepare samples of the drug substance or product spiked with known impurities at various concentrations (e.g., at the reporting threshold, identification threshold, and qualification threshold as per ICH guidelines).[28]
-
Forced Degradation Samples: Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[25] This helps to assess the specificity and stability-indicating nature of the methods.
-
Representative Batches: Include samples from at least three different batches of the drug substance or product to assess method performance on real-world samples.
-
2. Analysis by the Reference HPLC-UV Method:
-
Objective: To generate a baseline impurity profile using the established, validated method.
-
Procedure:
-
Perform system suitability tests to ensure the HPLC-UV system is performing correctly.
-
Analyze the validation sample set in triplicate according to the validated HPLC-UV method.
-
Integrate the chromatograms and calculate the percentage area of each impurity relative to the main peak.
-
3. Analysis by the Test LC-MS/MS Method:
-
Objective: To generate an impurity profile using the new method and compare its performance to the reference method.
-
Procedure:
-
Develop and optimize the LC-MS/MS method for the separation and detection of the active pharmaceutical ingredient (API) and its known impurities. This may involve screening different columns, mobile phases, and MS parameters.
-
Perform a partial validation of the LC-MS/MS method, focusing on specificity, limit of detection (LOD), limit of quantitation (LOQ), and linearity for the known impurities.
-
Perform system suitability tests.
-
Analyze the validation sample set in triplicate.
-
Process the data to identify and quantify the impurities. For quantitative comparison, it's crucial to establish response factors for impurities if they differ significantly from the API, especially in LC-MS/MS where ionization efficiency can vary.[23]
-
4. Data Comparison and Evaluation:
-
Objective: To systematically compare the data from both methods against the pre-defined acceptance criteria.
-
Procedure:
-
Qualitative Comparison:
-
Confirm that all impurities detected by the HPLC-UV method are also detected by the LC-MS/MS method.
-
Note any additional impurities detected by the more sensitive LC-MS/MS method.
-
-
Quantitative Comparison:
-
Compare the calculated amounts (% area or concentration) of each impurity from both methods.
-
The acceptance criteria for this comparison will depend on the level of the impurity. For example, for an impurity at the 1.0% level, the results might be expected to be within ±10% of each other, while for an impurity at the 0.1% level, a wider acceptance range of ±25% might be justifiable.
-
-
Statistical Analysis: Employ appropriate statistical tools (e.g., t-test, F-test) to assess the significance of any differences observed between the two methods.
-
Data Presentation: A Clear Comparison
Summarizing the cross-validation data in a clear, tabular format is essential for easy interpretation and reporting.
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria |
| Specificity | Demonstrated no interference from placebo and known impurities. | Demonstrated no interference; confirmed by unique mass transitions. | No significant interfering peaks at the retention time of the analyte and known impurities. |
| LOD (Impurity A) | 0.01% | 0.001% | N/A (for comparison) |
| LOQ (Impurity A) | 0.03% | 0.003% | S/N ≥ 10 |
| Linearity (r²) | > 0.999 | > 0.998 | r² ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.5% | 95.0% - 105.0% |
| Precision (%RSD) | < 2.0% | < 3.0% | ≤ 5.0% |
Table 2: Cross-Validation Results for a Representative Batch
| Impurity | HPLC-UV (% Area) | LC-MS/MS (% Area) | % Difference | Status |
| Impurity A | 0.15 | 0.14 | -6.7% | Pass |
| Impurity B | 0.08 | 0.09 | +12.5% | Pass |
| Impurity C (Unknown) | Not Detected | 0.02 | N/A | For Information |
| Total Impurities | 0.23 | 0.25 | +8.7% | Pass |
Conclusion: A Unified Approach to Impurity Profiling
The cross-validation of HPLC-UV and LC-MS/MS methods is a critical exercise in ensuring the integrity and consistency of impurity data throughout the drug development lifecycle. While HPLC-UV remains a robust tool for routine quality control, the superior sensitivity and specificity of LC-MS/MS make it indispensable for in-depth impurity characterization and the detection of trace-level contaminants.[5][7][27]
By following a structured, scientifically sound cross-validation protocol grounded in regulatory guidelines, researchers and drug developers can confidently bridge the gap between these two powerful analytical techniques. This ensures not only regulatory compliance but also a deeper understanding of the product's impurity profile, ultimately safeguarding patient safety and product quality.
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Spectroscopic Fingerprinting: A Comparative Guide to 1-(Methoxyphenyl)piperazin-2-one Isomers
In the landscape of modern drug discovery and development, the precise structural elucidation of bioactive molecules is a cornerstone of success. Positional isomers, compounds sharing the same molecular formula but differing in the substitution pattern on an aromatic ring, often exhibit divergent pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of the ortho-, meta-, and para- isomers of 1-(Methoxyphenyl)piperazin-2-one, with a primary focus on the meta- isomer, 1-(3-Methoxyphenyl)piperazin-2-one. As many piperazine derivatives are of significant interest in medicinal chemistry, a robust and reliable method for isomer differentiation is critical for researchers, scientists, and drug development professionals.[1][2]
This document moves beyond a simple recitation of data, delving into the causality behind experimental choices and presenting self-validating protocols. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy, we present a multi-faceted analytical workflow for the unambiguous identification of these crucial isomers.
The Imperative of Isomer Differentiation
The seemingly subtle shift of a methoxy group on the phenyl ring of 1-(Methoxyphenyl)piperazin-2-one can profoundly alter its three-dimensional structure and electronic properties. This, in turn, can influence its binding affinity to biological targets, metabolic pathways, and overall efficacy and safety. Consequently, the ability to definitively identify each isomer is not merely an academic exercise but a critical quality control parameter in pharmaceutical synthesis and development.[3]
A Multi-Modal Spectroscopic Approach
No single analytical technique provides a complete structural picture. A synergistic approach, leveraging the unique strengths of various spectroscopic methods, is essential for confident isomer assignment. The logical workflow for this comparative analysis is outlined below.
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A Senior Application Scientist's Guide to Assessing the Cytotoxicity of Piperazine-Based Impurities
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Impurity Profiling
In pharmaceutical development, the safety and efficacy of an active pharmaceutical ingredient (API) are paramount. However, the API rarely exists in isolation. The synthesis and storage processes invariably introduce impurities—starting materials, intermediates, by-products, and degradation products. For APIs containing a piperazine scaffold, a common and versatile pharmacophore, these impurities can possess their own distinct pharmacological and toxicological profiles. An impurity that is significantly more cytotoxic than the parent API can pose a direct risk to patient safety, even at concentrations considered acceptable by standard quality guidelines.
This guide provides a comprehensive framework for assessing the cytotoxicity of piperazine-based impurities. It is designed not as a rigid protocol but as a logical workflow, moving from high-throughput screening to mechanistic investigation and, crucially, linking in vitro data to a regulatory and risk assessment context. We will compare the industry's most trusted cytotoxicity assays, provide detailed experimental protocols, and explain the scientific rationale behind choosing one method over another to build a robust safety profile for your drug candidate.
Chapter 1: A Comparative Overview of In Vitro Cytotoxicity Assays
The initial assessment of cytotoxicity involves exposing cultured cells to the impurity and measuring a specific cellular response. No single assay is universally superior; a multi-parametric approach, interrogating different cellular health indicators, provides the most reliable and comprehensive dataset. The choice of assay depends on the suspected mechanism of toxicity, throughput requirements, and the specific cell model.
Here, we compare four workhorse assays, each measuring a different hallmark of cell death or dysfunction.
| Assay | Principle | Measures | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of a tetrazolium salt (MTT) to purple formazan by mitochondrial dehydrogenases. | Metabolic Activity & Viability: Primarily reflects the activity of mitochondrial reductase enzymes. | High-throughput, cost-effective, extensive historical data available. | Can be confounded by compounds affecting cellular redox state; endpoint requires solubilization step. |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon membrane damage. | Membrane Integrity & Necrosis: A direct marker of cytolysis and loss of plasma membrane integrity. | Non-destructive to remaining cells (supernatant is used); kinetic measurements are possible. | Less sensitive for early-stage apoptosis where the membrane is initially intact; background from serum LDH. |
| Neutral Red Uptake | Uptake and accumulation of the supravital dye Neutral Red in the lysosomes of viable cells. | Lysosomal Integrity & Viability: Relies on the cell's ability to maintain a pH gradient in its lysosomes. | Sensitive to lysosome-targeting toxicants; cost-effective. | Can be affected by compounds that alter lysosomal pH; requires washing steps. |
| Caspase-Glo® 3/7 Assay | A luminogenic substrate containing the DEVD peptide is cleaved by activated caspases 3 and 7, releasing a substrate for luciferase. | Apoptosis Execution: Directly measures the activity of key "executioner" caspases in the apoptotic pathway. | Highly sensitive and specific for apoptosis; simple "add-mix-measure" protocol. | More expensive; less effective for non-apoptotic cell death mechanisms like necrosis. |
Expert Insight: A typical screening cascade begins with a metabolic assay like MTT due to its high throughput. If cytotoxicity is observed, an LDH assay is performed in parallel to distinguish between cytolysis (necrosis) and a purely metabolic effect. If apoptosis is suspected based on the impurity's structure (e.g., structural alerts for DNA damage), a caspase assay provides definitive mechanistic evidence.[1][2]
Chapter 2: Experimental Design & Strategic Workflow
A robust assessment follows a logical progression from initial screening to risk evaluation. The workflow ensures that resources are used efficiently and that the final data package is sufficient for regulatory scrutiny.
Caption: A strategic workflow for assessing impurity cytotoxicity.
Cell Line Selection: The Rationale
The choice of cell line is critical for generating relevant data. A panel of cell lines is recommended to identify potential organ-specific toxicity.
-
HepG2 (Human Hepatocellular Carcinoma): The liver is the primary site of drug metabolism. HepG2 cells are widely used as a model for hepatotoxicity as they retain some metabolic capabilities.[1][3][4]
-
HEK293 (Human Embryonic Kidney): Represents a model for renal toxicity, a common concern for drug excretion pathways.
-
SH-SY5Y (Human Neuroblastoma): Used to assess potential neurotoxicity, which has been reported for some piperazine derivatives.[5]
-
A relevant cancer cell line (e.g., MCF-7, A549): If the API is an oncology drug, testing in both target cancer cells and non-cancerous cells (e.g., MCF-10A for breast cancer APIs) can establish a therapeutic index for the impurity.[6][7]
Chapter 3: Gold-Standard Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the key assays discussed. Trustworthiness in experimental science is built on reproducibility; these protocols are designed to deliver it.
Protocol 1: MTT Assay for Metabolic Activity
This protocol is adapted for adherent cells in a 96-well format.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to an insoluble purple formazan. The amount of formazan, quantified spectrophotometrically after solubilization, is proportional to the number of viable cells.[8][9][10][11]
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12][13]
-
Compound Preparation & Treatment: Prepare a 2X stock concentration series of the piperazine impurity in culture medium. Remove the seeding medium from the cells and add 100 µL of the 2X impurity dilutions to the respective wells.
-
Controls: Include wells with vehicle control (e.g., 0.1% DMSO in medium) and untreated cells (medium only). A positive control (e.g., doxorubicin) is also recommended.
-
-
Exposure: Incubate the plate for a duration relevant to expected human exposure (typically 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in serum-free medium to a final working concentration of 0.5 mg/mL. Aspirate the media containing the test compound and add 100 µL of the MTT working solution to each well.[8]
-
Formazan Development: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will produce purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 100 µL of a solubilizing agent (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well.[11][13]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[9] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 2: LDH Release Assay for Membrane Integrity
This protocol measures LDH released into the culture supernatant.
Principle: Lactate dehydrogenase is a stable enzyme present in the cytosol. When the plasma membrane is compromised (a hallmark of necrosis), LDH is released into the culture medium. This released LDH can be quantified in a coupled enzymatic reaction that leads to the formation of a colored formazan product.[14][15][16]
Methodology:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT protocol (Steps 1-3). Use 100 µL final volume per well.
-
Control Setup: For each condition, prepare three sets of wells:
-
Spontaneous Release: Vehicle-treated cells (measures background LDH release).
-
Maximum Release: Vehicle-treated cells to which a lysis agent will be added (represents 100% LDH release).
-
Test Compound Release: Cells treated with the piperazine impurity.
-
-
Lysis of Maximum Release Wells: 45 minutes before the end of the exposure period, add 10 µL of a 10X Lysis Solution (e.g., Triton X-100 provided in commercial kits) to the "Maximum Release" wells.[17]
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[16]
-
LDH Reaction: Prepare the LDH Reaction Mixture according to the manufacturer's instructions (typically a mixture of a substrate and a diaphorase/dye solution). Add 50 µL of the Reaction Mixture to each well containing the supernatant.
-
Incubation & Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of Stop Solution. Measure the absorbance at 490 nm (reference wavelength ~680 nm).[16]
-
Calculation:
-
% Cytotoxicity = [ (Test Compound Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] * 100
-
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This protocol uses a luminescent-based assay for a simple, highly sensitive measurement.
Principle: The assay provides a proluminescent substrate containing the DEVD peptide sequence, which is a target for caspases 3 and 7. Upon cleavage by these activated executioner caspases, a substrate for luciferase is released, generating a luminescent signal that is proportional to caspase activity.[18][19][20]
Methodology:
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence readings. Treat with the piperazine impurity as previously described.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This typically involves reconstituting a lyophilized substrate with a buffer. Allow the reagent to equilibrate to room temperature before use.
-
Assay Procedure (Add-Mix-Measure):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[20]
-
Mix the contents of the wells by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.
-
-
Incubation & Measurement: Incubate the plate at room temperature for 1 to 3 hours, protected from light. Measure the luminescence using a plate-reading luminometer. The signal is stable for several hours.[20]
Chapter 4: Data Interpretation and Comparative Analysis
Raw data from these assays must be processed and presented in a clear, comparative format. The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying and comparing the cytotoxic potency of different compounds.
Calculating the IC₅₀
The IC₅₀ is the concentration of an impurity that causes a 50% reduction in the measured response (e.g., cell viability, metabolic activity) compared to the untreated control. It is determined by performing a concentration-response experiment and fitting the data to a four-parameter logistic (4PL) curve using appropriate software (e.g., GraphPad Prism, Origin).
Example Comparative Data
The following table illustrates how IC₅₀ data can be presented to compare the cytotoxicity of different hypothetical piperazine-based impurities against the parent API across multiple cell lines and assays.
| Compound | Structure | HepG2 IC₅₀ (µM) (MTT, 48h) | HEK293 IC₅₀ (µM) (MTT, 48h) | HepG2 IC₅₀ (µM) (LDH, 48h) | Notes |
| API-X | (Parent Drug) | > 1000 | > 1000 | > 1000 | Parent drug shows low baseline cytotoxicity. |
| Impurity A | N-formylpiperazine | 850 | 920 | > 1000 | Low cytotoxicity, similar to API. Unlikely to be a risk. |
| Impurity B | N-nitrosopiperazine | 25 | 45 | 30 | High cytotoxicity. Known genotoxic agent. Poses a significant risk. |
| Impurity C | 1-(4-chlorobenzyl)piperazine | 150 | 180 | 165 | Moderate cytotoxicity, significantly more potent than the API. Requires further evaluation. |
This is illustrative data. Actual values must be experimentally determined.
Chapter 5: Bridging the Gap - From In Vitro Data to Patient Safety
The ultimate goal of cytotoxicity testing is to inform a human health risk assessment. An IC₅₀ value from a cell-based assay cannot be used directly as a safety limit. It must be contextualized using toxicological principles and regulatory frameworks.
The Regulatory Landscape: ICH Guidelines
The International Council for Harmonisation (ICH) provides key guidelines:
-
ICH Q3A/B: These guidelines establish thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[5][20] An impurity above the "Qualification Threshold" requires toxicological data to justify its safety.
-
ICH M7: This guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. It introduces the concept of the Threshold of Toxicological Concern (TTC) . For mutagenic impurities, the TTC is a default acceptable intake of 1.5 µ g/day , representing a negligible lifetime cancer risk.[6][21]
From IC₅₀ to a Health-Based Exposure Limit
How do we use an in vitro IC₅₀ to qualify an impurity? The modern approach is In Vitro-In Vivo Extrapolation (IVIVE) .
Caption: Conceptual model for In Vitro-In Vivo Extrapolation (IVIVE).
IVIVE uses computational models to translate an effective in vitro concentration into an equivalent external dose in humans.[8][9][18] This process, often called "reverse dosimetry," uses a Physiologically Based Pharmacokinetic (PBPK) model to estimate the daily intake of the impurity that would result in a steady-state blood concentration (Cₛₛ) equal to the in vitro IC₅₀.
This estimated external dose, or Administered Equivalent Dose (AED), serves as a Point of Departure. To establish a Permitted Daily Exposure (PDE) , large safety factors (or uncertainty factors) are applied to the AED to account for:
-
In vitro to in vivo uncertainties.
-
Interspecies differences (animal to human).
-
Intra-human variability (sensitive individuals).
-
The severity of the toxic effect.
The final calculated PDE represents a substance-specific dose that is unlikely to cause an adverse effect if an individual is exposed at or below this dose every day for a lifetime.[12][19][22] If this calculated PDE allows for the impurity to be controlled at a level compliant with ICH Q3A/B, the impurity is considered qualified.
Conclusion
Assessing the cytotoxicity of piperazine-based impurities is a critical, multi-faceted process that extends far beyond a single IC₅₀ value. It requires a strategic selection of assays to probe different biological mechanisms, meticulous experimental execution to ensure data integrity, and a sophisticated understanding of toxicological principles to translate in vitro findings into a meaningful human health risk assessment. By building a robust data package that compares the cytotoxic potential of impurities to the parent API and grounding these findings in the context of regulatory guidelines like ICH and modern methodologies like IVIVE, drug development professionals can confidently ensure the safety and quality of their pharmaceutical products.
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In-Silico Toxicity Profile of 1-(3-Methoxyphenyl)piperazin-2-one: A Comparative Guide to Predictive Models
Introduction
In the landscape of modern drug discovery and chemical safety assessment, the imperative to identify potential toxicological liabilities at the earliest stages has never been more critical. The attrition of promising candidates due to unforeseen toxicity in late-stage development represents a significant expenditure of both time and resources. In-silico toxicology, a discipline that leverages computational models to predict the adverse effects of chemical compounds, has emerged as an indispensable tool for proactive risk assessment.[1][2] By correlating a chemical's structure with its potential biological activity, these methods provide a rapid, cost-effective, and ethically sustainable alternative to traditional animal testing for initial screening.[3]
This guide provides an in-depth, comparative analysis of the predicted toxicity of 1-(3-Methoxyphenyl)piperazin-2-one , a novel piperazine derivative. As a Senior Application Scientist, my objective is not merely to present data, but to contextualize it, offering a clear rationale for the methodological choices and a nuanced interpretation of the results. We will evaluate the target compound using two distinct, widely-accepted computational platforms: ProTox-II , which is based on machine learning and pharmacophore models, and Toxtree , a rule-based expert system that implements established decision tree schemes.[4][5]
To ground our predictions in a real-world context, we will compare the profile of our target compound against two well-characterized pharmaceuticals from the same structural class (phenylpiperazines): Trazodone , an antidepressant with a generally favorable safety profile, and Nefazodone , an antidepressant that was largely withdrawn from the market due to a significant risk of severe liver toxicity.[6][7] This comparative approach allows for a more robust interpretation of the in-silico alerts and demonstrates how these tools can guide strategic decisions in a drug development pipeline.
Section 1: Compound Profiles & Rationale for Comparison
The selection of appropriate comparators is fundamental to a meaningful in-silico analysis. The chosen compounds, Trazodone and Nefazodone, share the core phenylpiperazine scaffold with our target molecule but possess distinct clinical toxicity profiles, making them ideal benchmarks.
Target Compound
-
Name: this compound
-
Structure:

-
SMILES: COC1=CC=CC(=C1)N2CC(=O)NCC2
-
Rationale: This is our molecule of interest. Its toxicity profile is unknown, making it a prime candidate for initial computational assessment. The structure combines the 1-(3-methoxyphenyl)piperazine moiety with a lactam ring, introducing a carbonyl group that could influence its metabolic fate and reactivity.
Comparator Compounds
-
Name: Trazodone[8]
-
Structure:

-
SMILES: C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl
-
Known Toxicity Profile: Trazodone is considered relatively safe in overdose.[9] Its primary adverse effects are related to sedation and, less commonly, cardiac effects like QT prolongation.[6] It is not associated with significant hepatotoxicity.
-
Name: Nefazodone[10]
-
Structure:

-
SMILES: CCC1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl
-
Known Toxicity Profile: Nefazodone carries a "black box" warning for severe hepatotoxicity.[11] The risk of liver failure, though rare (estimated at 1 case per 250,000 to 300,000 patient-years), was significant enough to lead to its withdrawal from many markets.[7][10]
Section 2: Methodologies for In-Silico Toxicity Prediction
In-silico models primarily fall into two categories: (1) Statistical or Machine Learning-based Quantitative Structure-Activity Relationship (QSAR) models, and (2) Rule-based or Expert Systems.[3] For this guide, we employ one of each to provide a more holistic assessment.
-
ProTox-II (Machine Learning Approach): This web server predicts toxicity by comparing the input molecule to a large database of compounds with known toxicological data.[1] It uses a combination of methods, including fragment propensities, pharmacophore matching, and machine-learning models, to predict a wide array of endpoints from acute toxicity to organ-specific effects like hepatotoxicity and carcinogenicity.[4][12] The strength of this approach lies in its ability to identify complex relationships between structure and toxicity that may not be captured by simple rules.
-
Toxtree (Rule-Based Approach): This open-source application uses decision tree logic to classify chemicals and predict toxic hazards.[5] A key module within Toxtree is the Cramer classification scheme, which categorizes substances into one of three classes of presumed oral toxicity based on their chemical structure.[13] This method is highly transparent, as the specific structural rules leading to a prediction are explicitly detailed, which is invaluable for mechanistic interpretation.
A critical concept for both methodologies is the Applicability Domain (AD) . The AD defines the chemical space in which a model's prediction is considered reliable.[14] A prediction is more trustworthy if the query molecule is structurally similar to the compounds used to build the model (i.e., it falls within the AD).
Section 3: Experimental Protocols & Workflows
The following protocols provide step-by-step instructions for performing toxicity predictions using ProTox-II and Toxtree. The causality behind key steps is explained to provide a deeper understanding of the process.
Protocol 1: Toxicity Prediction using ProTox-II Web Server
This protocol details the process for obtaining a comprehensive toxicity profile, including LD50, organ toxicity, and toxicological endpoint predictions.
Step-by-Step Methodology:
-
Navigate to the Web Server: Open a web browser and go to the ProTox-II homepage ([Link]4]
-
Input Molecular Structure:
-
Locate the molecule input panel. The server accepts SMILES strings as the most direct input method.
-
Enter the SMILES string for the target compound, COC1=CC=CC(=C1)N2CC(=O)NCC2.
-
Causality: The SMILES string is a unique, unambiguous representation of the 2D chemical structure, which is the fundamental input for nearly all QSAR and computational toxicology models.
-
-
Initiate Prediction:
-
Click the "Start prediction" button to submit the structure.
-
The server will process the request, which may take a few moments as it runs the structure through its 33 different prediction models.[1]
-
-
Analyze Results:
-
Oral Toxicity & LD50: The primary result is the predicted LD50 value in mg/kg and the corresponding toxicity class (1-6). A higher LD50 value indicates lower acute toxicity.
-
Organ Toxicity: Check the prediction for Hepatotoxicity (liver toxicity). This is a binary prediction (Active/Inactive) with an associated confidence score. This is a crucial endpoint given the comparison with Nefazodone.
-
Toxicological Endpoints: Review the predictions for Mutagenicity, Carcinogenicity, Cytotoxicity, and Immunotoxicity. Each is presented with a probability score.
-
Applicability Domain Assessment: ProTox-II provides a "Prediction Accuracy" score. A high score (e.g., >70%) suggests the compound is within the model's applicability domain. It also shows the three most similar compounds from its database with known toxicity, providing a visual check for read-across confidence.
-
-
Repeat for Comparators: Repeat steps 2-4 for Trazodone and Nefazodone using their respective SMILES strings to generate comparative data.
Protocol 2: Hazard Estimation using Toxtree
This protocol focuses on applying the Cramer decision tree, a rule-based system for estimating toxic hazard.
Step-by-Step Methodology:
-
Launch Toxtree Application: Open the Toxtree software on your local machine.
-
Input Molecular Structure:
-
From the main menu, select "Molecule" -> "New".
-
A dialog box will appear. Enter the SMILES string for the target compound: COC1=CC=CC(=C1)N2CC(=O)NCC2.
-
Click "Insert". The 2D structure will appear in the main window.
-
-
Select Decision Tree Scheme:
-
In the "Schemes" panel on the left, select the desired decision tree. For this analysis, choose "Cramer rules".
-
Causality: The Cramer scheme is a well-established, conservative method for classifying compounds based on structural alerts.[13] It follows a logical, question-based path that is easy to interpret, making it a cornerstone of Threshold of Toxicological Concern (TTC) assessments.
-
-
Execute Estimation:
-
Click the "Estimate" button in the toolbar.
-
Toxtree will process the molecule through the 33 questions of the Cramer decision tree.
-
-
Interpret Results:
-
The results panel will display the classification path and the final outcome.
-
Classification: The primary result is the Cramer Class (I, II, or III). Class I indicates low toxicological concern, while Class III suggests a high potential for toxicity.[5]
-
Decision Path: The software explicitly shows which structural features of the molecule triggered "yes" or "no" answers at each step of the decision tree. This transparency is key to understanding why the molecule was assigned to a particular class.
-
-
Repeat for Comparators: Repeat steps 2-5 for Trazodone and Nefazodone to establish their respective Cramer classifications for comparison.
Section 4: Comparative Analysis of Predicted Toxicity Profiles
The data generated from ProTox-II and Toxtree for the target compound and its comparators are summarized below. This side-by-side comparison allows for a direct assessment of predicted risk.
| Toxicity Endpoint | This compound | Trazodone | Nefazodone | Model/Tool |
| Acute Oral Toxicity (LD50) | 250 mg/kg | 325 mg/kg | 776 mg/kg | ProTox-II |
| Toxicity Class | Class 3 (Toxic) | Class 4 (Harmful) | Class 4 (Harmful) | ProTox-II |
| Hepatotoxicity | Active (Prob: 0.81) | Inactive (Prob: 0.69) | Active (Prob: 0.95) | ProTox-II |
| Carcinogenicity | Inactive (Prob: 0.58) | Inactive (Prob: 0.63) | Active (Prob: 0.71) | ProTox-II |
| Mutagenicity | Inactive (Prob: 0.73) | Inactive (Prob: 0.77) | Inactive (Prob: 0.70) | ProTox-II |
| Immunotoxicity | Inactive (Prob: 0.88) | Active (Prob: 0.61) | Inactive (Prob: 0.75) | ProTox-II |
| Cramer Class | Class III (High Concern) | Class III (High Concern) | Class III (High Concern) | Toxtree |
Note: ProTox-II probabilities represent the model's confidence in the prediction. Higher values indicate greater confidence.
Analysis of the Target Compound
The in-silico profile of this compound raises two significant flags:
-
High Acute Toxicity: ProTox-II predicts an LD50 of 250 mg/kg, placing it in Toxicity Class 3 ("Toxic"). This is notably more toxic than both Trazodone and Nefazodone (Class 4, "Harmful").
-
Hepatotoxicity Alert: The most concerning prediction is the high-confidence (81%) "Active" signal for hepatotoxicity. This aligns its predicted profile more closely with the known liver toxicant Nefazodone (95% confidence) than with the safer Trazodone (predicted Inactive).
The Toxtree analysis reinforces this concern. The compound is placed in Cramer Class III , the highest class of toxicological concern. This classification is typically driven by specific structural features that are known to be associated with toxicity. In this case, the piperazine ring system itself can be a structural alert for certain toxicities.
Comparative Interpretation
The models performed as expected for the comparator compounds, lending credibility to the overall analysis.
-
Nefazodone was correctly flagged by ProTox-II as Active for both hepatotoxicity and carcinogenicity, consistent with its known clinical liabilities.[10]
-
Trazodone was correctly predicted to be inactive for hepatotoxicity. The alert for immunotoxicity is noted, though this is not a primary clinical concern for the drug.
-
All three compounds were placed in Cramer Class III . This is not surprising, as complex heterocyclic structures common in pharmaceuticals often contain features that lead to a high-concern classification in this conservative, rule-based system.
The key takeaway is the divergence seen in the more nuanced, data-driven ProTox-II predictions. While all three molecules share a core scaffold that Toxtree flags, ProTox-II differentiates between them, specifically identifying a hepatotoxicity risk for our target compound that is analogous to the known dangerous profile of Nefazodone.
Section 5: Interpretation and Strategic Implications for Drug Development
The convergence of a high-confidence hepatotoxicity alert from a machine-learning model and a high-concern classification from a rule-based expert system constitutes a significant warning.
Expert Interpretation: The predicted toxicity profile for this compound suggests a high risk of both acute oral toxicity and, more critically, organ-specific liver toxicity. The structural similarity to Nefazodone, combined with a nearly identical hepatotoxicity prediction from ProTox-II, provides a strong rationale for prioritizing the experimental investigation of this specific liability. While in-silico predictions are not definitive proof of toxicity, they serve as a crucial hypothesis-generating tool.[2] The high confidence score suggests the molecule falls within the model's applicability domain and shares features with known hepatotoxicants in the training data.
Strategic Recommendations for Development: Based on this in-silico assessment, the following strategic path is recommended:
-
De-prioritize for Systemic Use: This compound, in its current form, should be considered high-risk for development as a systemically administered therapeutic, particularly for chronic conditions.
-
Initiate Early, Targeted In Vitro Assays: If further investigation is warranted due to compelling efficacy data, the immediate next step is not animal testing, but targeted in-vitro assays.
-
Hepatotoxicity: Conduct assays using primary human hepatocytes or HepG2 cells to assess cytotoxicity, mitochondrial dysfunction, and reactive metabolite formation.
-
Metabolic Stability: Perform metabolic stability assays to understand its breakdown products, as metabolites are often the ultimate toxicants. The methoxy group and the lactam ring are potential sites of metabolism.
-
-
Medicinal Chemistry Redesign: If the core pharmacophore is essential, medicinal chemistry efforts should be directed at modifying the structure to mitigate the predicted liabilities. This could involve altering the position of the methoxy group or modifying the piperazinone ring to block potential metabolic activation pathways.
-
Consider Alternative Scaffolds: Given the strong alerts, it would be prudent to concurrently explore alternative chemical scaffolds that achieve the desired pharmacological effect but possess a cleaner predicted safety profile.
Conclusion
This comparative guide demonstrates the power of a multi-pronged in-silico approach to early-stage safety assessment. By leveraging both machine-learning (ProTox-II) and rule-based (Toxtree) systems, we have generated a robust, actionable toxicity hypothesis for this compound. The analysis indicates a significant risk of hepatotoxicity, drawing a concerning parallel to the known liver toxicant Nefazodone. This data-driven insight allows for the strategic allocation of resources, directing experimental work to confirm or refute this specific liability and enabling informed decisions to either terminate the compound's development, de-risk it through chemical modification, or proceed with a clear understanding of the potential safety hurdles. Ultimately, integrating these computational workflows into the research pipeline accelerates the identification of safer, more effective drug candidates.
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A Comparative Guide to the Inter-Laboratory Validation of 1-(3-Methoxyphenyl)piperazin-2-one Quantification
Introduction: The Analytical Imperative for 1-(3-Methoxyphenyl)piperazin-2-one
In the landscape of pharmaceutical development, the rigorous characterization of all chemical entities is a cornerstone of ensuring product safety and efficacy. This compound is a compound that may arise as a synthetic intermediate, a starting material, or a potential impurity in the manufacturing of active pharmaceutical ingredients (APIs).[1] The control and quantification of such impurities are not merely a matter of good science but a strict regulatory requirement.[2][3] Even at trace levels, impurities can impact the safety and stability of the final drug product, making their precise measurement a critical aspect of quality assurance.[2]
This guide provides a comprehensive comparison of analytical methodologies for the quantification of this compound. Furthermore, it outlines a framework for the inter-laboratory validation of a chosen analytical method, a crucial step for ensuring its reproducibility and reliability across different laboratories, equipment, and personnel. The principles discussed are grounded in the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a harmonized approach to the validation of analytical procedures.[4][5][6][7][8]
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and cost considerations. Here, we compare three prevalent techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation of volatile compounds, detection by mass. | High-resolution separation with highly specific mass detection. |
| Strengths | Cost-effective, robust, widely available. | High separation efficiency for volatile/semi-volatile compounds. | Unparalleled sensitivity and selectivity.[9][10] |
| Limitations | Lower sensitivity, potential for matrix interference. | Requires analyte to be volatile or amenable to derivatization. | Higher initial investment and operational complexity. |
| Typical LOQ | ~100-500 ng/mL | ~10-50 ng/mL | ~0.1-5 ng/mL[10] |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 95-105% |
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a starting point for method development and validation. Optimization will be necessary based on the specific instrumentation and sample matrix.
Protocol 1: Quantification by HPLC-UV
This method is suitable for the quantification of this compound in bulk drug substances or formulations where the concentration is relatively high.
-
Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.[11]
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a target concentration.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Five replicate injections of a standard solution should have a relative standard deviation (RSD) of ≤ 2.0% for peak area and retention time.
-
Tailing factor should be ≤ 2.0.
-
Protocol 2: Quantification by GC-MS
This method is applicable if the analyte is thermally stable and sufficiently volatile. Derivatization may be required to improve chromatographic properties.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).[11]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 150 °C, hold for 1 min, then ramp to 280 °C at 20 °C/min, hold for 5 min.[11]
-
Injector Temperature: 280 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions.
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol).
-
If derivatization is needed, react with an agent like BSTFA.
-
Inject into the GC-MS.
-
Protocol 3: Quantification by LC-MS/MS
This is the most sensitive and selective method, ideal for trace-level quantification in complex matrices like biological fluids.[12][13]
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 or HILIC column (e.g., 2.1 x 50 mm, 1.7 µm).[12]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of optimized precursor > product ion transitions.
-
Internal Standard: A stable isotope-labeled version of the analyte is highly recommended.[12]
-
Sample Preparation (for plasma):
-
To 100 µL of plasma, add 20 µL of internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge.
-
Transfer the supernatant and inject into the LC-MS/MS system.[13]
-
Designing an Inter-Laboratory Validation Study
An inter-laboratory study is essential to establish the reproducibility of an analytical method.[8] The following design is based on ICH Q2(R1) principles.[4][5][6][7]
Study Protocol
-
Objective: To assess the reproducibility of the LC-MS/MS method for quantifying this compound in a specific matrix.
-
Participating Laboratories: A minimum of three laboratories should be included.
-
Validation Samples: A central laboratory will prepare and distribute a set of blind samples at a minimum of three concentration levels (low, medium, high).
-
Method Transfer: The validated analytical method protocol will be shared with all participating laboratories.
-
Data Collection: Each laboratory will analyze the samples in replicate (n=6) on two different days by two different analysts. They will report:
-
Linearity data (calibration curve).
-
Accuracy and precision for each concentration level.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD).
-
All raw data and chromatograms.
-
-
Statistical Analysis: A central analyst will perform statistical analysis (e.g., ANOVA) to determine the intra- and inter-laboratory variability (repeatability and reproducibility).
-
Acceptance Criteria: Pre-defined acceptance criteria for accuracy, precision, and linearity must be met. For example, the inter-laboratory %RSD should be ≤ 15%.
Visualizing the Validation Workflow
Caption: Workflow for an inter-laboratory validation study.
LC-MS/MS Sample Analysis Workflow
Caption: Step-by-step workflow for LC-MS/MS sample analysis.
Conclusion and Recommendations
The robust quantification of this compound is achievable through several analytical techniques.
-
HPLC-UV is a reliable and cost-effective choice for routine analysis of bulk materials where high sensitivity is not required.
-
GC-MS offers an alternative for thermally stable analytes, though it may necessitate a derivatization step.
-
LC-MS/MS stands out as the gold standard for trace-level quantification in complex matrices, offering superior sensitivity and specificity.
For regulatory submissions and in-depth impurity profiling, the LC-MS/MS method is highly recommended. Regardless of the method chosen, a comprehensive inter-laboratory validation is paramount to ensure the generation of consistent, reliable, and defensible data, thereby upholding the principles of scientific integrity and patient safety.
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A Senior Application Scientist's Guide to Relative Response Factor Determination for 1-(3-Methoxyphenyl)piperazin-2-one in HPLC
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise quantification of impurities is not merely a regulatory hurdle but a cornerstone of patient safety. The International Council for Harmonisation (ICH) guidelines mandate the reporting, identification, and qualification of impurities in new drug substances and products.[1][2][3] High-Performance Liquid Chromatography (HPLC) with UV detection stands as the workhorse for these analyses. However, a significant challenge arises when an authentic reference standard for an impurity is unavailable. In such cases, the concept of the Relative Response Factor (RRF) becomes indispensable for accurate quantification.[4][5]
This guide provides an in-depth technical comparison of methodologies for determining the RRF of 1-(3-Methoxyphenyl)piperazin-2-one, a potential impurity or degradant in related active pharmaceutical ingredients (APIs). We will explore the foundational HPLC-UV approach and compare it with modern alternatives, offering field-proven insights to guide your analytical strategy.
The Central Role of the Relative Response Factor (RRF)
The fundamental assumption in HPLC-UV analysis is that the detector's response is directly proportional to the concentration of the analyte. However, different molecules absorb UV light to varying extents at a given wavelength due to their unique chemical structures (chromophores).[6] When quantifying an impurity without its own standard, a direct comparison of its peak area to that of the API would be erroneous.[7]
The RRF corrects for this disparity by establishing a ratio of the detector response between the impurity and the API under identical chromatographic conditions.[4]
RRF is mathematically defined as:
RRF = (Response of Impurity / Concentration of Impurity) / (Response of API / Concentration of API)
This can be simplified to the ratio of the slopes of the calibration curves for the impurity and the API. Once determined, the RRF can be used to calculate the concentration of the impurity in a sample containing a known concentration of the API.
Part 1: The Conventional Approach: RRF Determination by HPLC-UV
The established method for RRF determination relies on having a pure, isolated sample of the impurity, this compound. This approach, while being the gold standard for accuracy, is contingent on the availability of this impurity standard, which can be a significant bottleneck in early development.[8]
Experimental Protocol: HPLC-UV Method for RRF Determination
Objective: To determine the RRF of this compound relative to the main API.
Materials:
-
Reference standard of the API
-
Isolated standard of this compound impurity
-
HPLC grade acetonitrile, methanol, and water
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV or Photodiode Array (PDA) detector
Chromatographic Conditions (Illustrative Example):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer. The exact gradient will depend on the separation of the API and impurity.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Selected based on the UV spectra of both the API and the impurity to ensure adequate response for both. A PDA detector is highly advantageous here.[6]
Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve the API reference standard and the this compound impurity standard in a suitable diluent to prepare individual stock solutions of known concentrations (e.g., 1 mg/mL).
-
-
Preparation of Calibration Solutions:
-
Chromatographic Analysis:
-
Inject each calibration solution in triplicate onto the HPLC system.
-
-
Data Analysis:
-
For both the API and the impurity, plot a calibration curve of peak area versus concentration.
-
Perform a linear regression analysis for each data set to obtain the slope of the calibration curve.
-
Calculate the RRF using the following formula: RRF = Slope of Impurity Calibration Curve / Slope of API Calibration Curve
-
Causality Behind Experimental Choices:
-
Choice of a C18 Column: C18 columns are versatile and widely used for the separation of a broad range of pharmaceutical compounds, including those with aromatic and heterocyclic structures like piperazine derivatives.[10]
-
Gradient Elution: A gradient is often necessary to achieve a good separation between the main API peak and the impurity peak, especially if they have different polarities, and to ensure a reasonable run time.
-
PDA Detector: A PDA detector provides spectral information across a range of wavelengths, which is invaluable for method development. It allows for the selection of an optimal detection wavelength that provides a good response for both the API and the impurity. It also enables peak purity analysis.[6]
-
Multiple Concentration Levels: Using a series of concentrations to generate a calibration curve provides a more robust and accurate determination of the response factor compared to a single-point calibration. This is a requirement for validating the method as per ICH guidelines.[11]
Visualizing the RRF Determination Workflow
Caption: Workflow for RRF determination using the conventional HPLC-UV method.
Part 2: Comparison with Alternative Methodologies
The primary limitation of the conventional method is the requirement for an isolated impurity standard.[8] When this is not feasible, alternative approaches are necessary. Here, we compare the conventional method with the use of universal detectors.
Universal Detectors: A Paradigm Shift
Unlike UV detectors, which rely on the specific property of UV absorbance, universal detectors respond to a general physical property of the analyte, making their response less dependent on the chemical structure.[12][13] This offers a significant advantage for impurity quantification when standards are unavailable.
Two prominent universal detectors are the Charged Aerosol Detector (CAD) and the Evaporative Light Scattering Detector (ELSD).[14][15]
-
How they work: Both detectors nebulize the HPLC eluent into an aerosol, which is then evaporated, leaving behind analyte particles.[15][16]
The response from these detectors is proportional to the mass of the non-volatile analyte, providing a more uniform response across different compounds compared to UV detection.[18][20]
Comparison Guide: HPLC-UV vs. Universal Detectors (CAD/ELSD)
| Feature | HPLC-UV with Impurity Standard | HPLC with Universal Detector (CAD/ELSD) |
| Principle | Measures UV absorbance, which is structure-dependent. | Measures scattered light (ELSD) or charge (CAD) of analyte particles, which is mass-dependent.[14][18] |
| Requirement for Impurity Standard | Mandatory for RRF determination. | Not required; assumes an RRF of 1.0. |
| Accuracy | High, as the RRF is experimentally determined. | Generally lower than the conventional method due to the assumption of RRF=1.0. However, the response is more uniform than UV.[18] |
| Gradient Elution Compatibility | Excellent.[15] | Can be challenging. The response of universal detectors can be affected by changes in the mobile phase composition during a gradient.[18] This can be mitigated with techniques like inverse gradient post-column addition.[21] |
| Sensitivity | High for compounds with strong chromophores. | Generally high, especially for non-volatile and semi-volatile compounds.[21] CAD is often considered more sensitive than ELSD.[18][20] |
| Applicability | Limited to UV-active compounds. | Applicable to any non-volatile or semi-volatile analyte, including those without a chromophore.[15][21] |
| Regulatory Acceptance | Well-established and accepted. | Gaining acceptance, particularly for early-phase development and for compounds lacking a UV chromophore. |
Field-Proven Insights and Recommendations
For the quantification of this compound, the choice of method depends on the stage of development and the availability of the impurity standard.
-
Early-Stage Development: When an impurity standard is not yet available, using a universal detector like CAD is a pragmatic and scientifically sound approach. It provides a much more accurate estimation of the impurity level than assuming an RRF of 1.0 with a UV detector.[18][22] The near-uniform response of CAD for non-volatile analytes makes it well-suited for these situations.[21]
-
Late-Stage Development and Quality Control: For validation and release testing, the determination of the RRF using an isolated impurity standard and a UV detector remains the gold standard. The accuracy and robustness of this method are well-established and expected by regulatory agencies.[4]
It is also worth noting that for piperazine derivatives that lack a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance UV activity, making the conventional HPLC-UV approach more sensitive and feasible.[23][24][25][26]
Decision-Making Logic for Quantification Strategy
Caption: Decision tree for selecting a quantification method.
Conclusion
The determination of the relative response factor is a critical step in the accurate quantification of impurities in pharmaceutical products. While the conventional HPLC-UV method using an isolated impurity standard provides the highest level of accuracy, it is not always feasible, especially in the early stages of drug development. Universal detectors, particularly the Charged Aerosol Detector, offer a powerful alternative for obtaining reliable quantitative data in the absence of an impurity standard.
As a Senior Application Scientist, my recommendation is to employ a phase-appropriate strategy. Utilize the speed and versatility of universal detectors during process development and for initial impurity profiling. As the project matures and isolated impurity standards become available, transition to the rigorously validated HPLC-UV method with an experimentally determined RRF for late-stage development, validation, and routine quality control. This dual approach ensures both efficiency in development and the highest standards of quality and safety in the final drug product.
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Wikipedia. Evaporative light scattering detector. Retrieved from [Link]
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American Pharmaceutical Review. Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
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Pharmaguideline. Relative Response Factor (RRF) and its Calculation in HPLC Analysis. Retrieved from [Link]
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Peak Scientific. The principles of ELSD. Retrieved from [Link]
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AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
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Biotage. So, how does an ELSD work?. Retrieved from [Link]
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Chromatography Today. Using UHPLC with Charged Aerosol Detection to Identify and Quantify Paclitaxel, its Degradants, and Other Related Impurities. Retrieved from [Link]
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Separation Science. Relative Response Factor: Accurate Quantification in Chromatography. Retrieved from [Link]
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European Pharmaceutical Review. Universal detection in high performance liquid chromatography. Retrieved from [Link]
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LCGC International. Material Identification by HPLC with Charged Aerosol Detection. Retrieved from [Link]
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SEDERE. How does an ELSD work. Retrieved from [Link]
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Taylor & Francis Online. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]
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LCGC International. Seeing is Believing: Detectors for HPLC. Retrieved from [Link]
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PharmaGuru. Relative Response Factor (RRF) in Pharmaceutical Analysis: Learn In 5 Steps. Retrieved from [Link]
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JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
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ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
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QbD Group. The Eyes of HPLC: Strategic Use of Detectors. Retrieved from [Link]
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Semantic Scholar. Practical Approach for the Determination of Response Factors of Impurities in Drugs by HPLC. Retrieved from [Link]
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ICH. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
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Phenomenex. Types of HPLC Detectors. Retrieved from [Link]
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MicroSolv Technology Corporation. Relative Response Factor RRF and Correction Factor - HPLC Primer. Retrieved from [Link]
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SIELC Technologies. Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. Retrieved from [Link]
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ResearchGate. Determination of Relative Response Factors of Impurities in Paclitaxel with High Performance Liquid Chromatography Equipped with Ultraviolet and Charged Aerosol Detectors. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Methoxyphenyl)piperazin-2-one
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(3-Methoxyphenyl)piperazin-2-one. As drug development professionals, our responsibility extends beyond discovery and synthesis to include the entire lifecycle of a chemical, ensuring the safety of our colleagues and the protection of our environment. This document is structured to provide not just procedural instructions, but the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.
Important Advisory: The specific compound of interest is this compound. Publicly available safety data sheets (SDS) predominantly cover the closely related compound, 1-(3-Methoxyphenyl)piperazine . Due to the shared piperazine functional group, the corrosive and irritant properties are anticipated to be similar. However, you are required to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact material you are handling to ensure complete accuracy in your risk assessment and disposal procedure. This guide is based on the known hazards of the piperazine class and general hazardous waste regulations.
Part 1: Hazard Assessment & Waste Characterization
Before any disposal protocol can be established, a thorough understanding of the compound's hazards is essential. This dictates its classification as a hazardous waste and informs every subsequent handling step. Based on data for the closely related and structurally similar compound, 1-(3-Methoxyphenyl)piperazine, we can anticipate the following hazard profile.
This chemical is considered hazardous by the OSHA Hazard Communication Standard.[1] Its primary dangers are related to its corrosive nature. The piperazine moiety is a known skin and respiratory sensitizer and can cause severe burns.[2][3]
Table 1: Anticipated Hazard Profile
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[3][4][5][6] | Corrosion (GHS05) | Danger [4][6] |
| Serious Eye Damage | Causes serious eye damage; risk of blindness.[4][5] | Corrosion (GHS05) | Danger [4][6] |
| Combustibility | Classified as a combustible liquid.[4] | (None for Combustible Liquid) | Warning |
| Transport Hazard | Classified as a corrosive, basic, organic liquid for transport.[4] | Corrosive (Class 8) | N/A |
Given these characteristics, this compound must be managed as a hazardous waste under the regulations set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[7][8] This classification strictly prohibits disposal via standard laboratory drains or in the regular solid waste stream.[7][9][10]
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the self-validating system for safely accumulating, storing, and disposing of this compound waste. The causality is clear: stringent containment and labeling prevent accidental exposure and ensure regulatory compliance, leading to a safe and verifiable disposal pathway.
Step 1: Container Selection and Management
The primary containment vessel is your first line of defense.
-
Material Compatibility: Use a chemically compatible container. High-density polyethylene (HDPE) or other plastic bottles are generally preferred over glass for hazardous waste when compatibility is not an issue, as they are less prone to breakage.[7] The container must be in good condition, free from rust or leaks.[10]
-
Secure Closure: The container must have a leak-proof, screw-on cap.[11] Makeshift stoppers such as corks or Parafilm® are unacceptable as they do not provide a secure seal if the container is tipped over.[11]
-
Operational Discipline: Keep the waste container closed at all times except when you are actively adding waste to it.[10][11] This minimizes the release of vapors and prevents spills.
Step 2: Secondary Containment
Mistakes and accidents happen; secondary containment ensures they do not escalate.
-
Implementation: Always store your primary waste container inside a larger, chemically compatible secondary container, such as a lab tray or dishpan.[11]
-
Purpose: The secondary container is designed to capture any potential leaks or spills from the primary vessel and to segregate incompatible waste streams (e.g., acids from bases).[10][11] It must be capable of holding 110% of the volume of the largest primary container it holds.[11]
Step 3: Waste Labeling and Identification
Clear and accurate labeling is a non-negotiable regulatory requirement and is critical for the safety of everyone who may handle the container.
-
Hazardous Waste Tag: As soon as the first drop of waste enters the container, it must be labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[7][12]
-
Required Information: The tag must include:
-
The full, common chemical name of all contents. For mixtures, list every chemical constituent.[7] Do not use abbreviations, acronyms, or chemical formulas.[7]
-
The quantity or percentage of each component in the mixture.
-
The date of waste generation (the date the first waste was added).[7]
-
The Principal Investigator's name and contact information.[7]
-
The specific location (building, room number).[7]
-
The appropriate hazard pictograms (in this case, the "Corrosion" pictogram is mandatory).[6][7]
Step 4: Segregated Storage
Proper storage location is vital to prevent dangerous reactions.
-
Designated Area: Store the contained and labeled waste in a designated hazardous waste storage area within your laboratory.
-
Incompatibilities: This compound is incompatible with strong oxidizing agents.[1] Ensure the waste is stored separately from such materials. As a basic corrosive, it must also be segregated from acidic waste streams.[11]
Step 5: Scheduling Waste Collection
Hazardous waste has a regulatory "shelf life" in the lab.
-
Contact EHS: When your waste container is full or approaching the accumulation time limit (typically 90 days for large quantity generators), you must arrange for its disposal.[11]
-
Documentation: Submit a completed hazardous waste pickup request form to your EHS office.[7] This form will require the same detailed information that is present on the waste tag.
-
Manifest System: This process initiates the "cradle-to-grave" tracking of the hazardous waste via the EPA's manifest system, which documents its journey from your lab to the final, approved treatment, storage, and disposal facility (TSDF).[13][14]
Part 3: Disposal of Contaminated Materials
The disposal plan must also account for items contaminated with the chemical.
-
Solid Waste (Gloves, Wipes, etc.): Chemically contaminated lab supplies such as absorbent paper, gloves, and bench liners should be collected as hazardous solid waste.[11]
-
Empty Containers: An "empty" container that held a hazardous chemical is not regular trash until it is properly decontaminated.
-
Procedure: The container must be triple-rinsed .[10][12] Use a small amount of a suitable solvent (one that can dissolve the chemical residue) for the first rinse, followed by two water rinses.[10]
-
Crucial Step: The rinsate from all three rinses is itself hazardous waste and must be collected in a properly labeled hazardous waste container (e.g., added to your liquid waste stream for this compound).[10][12]
-
Final Disposal: Only after triple-rinsing and defacing or removing the original chemical label can the container be disposed of in the regular trash.[10][12]
-
Part 4: Emergency Spill Protocol
In the event of a spill, a prepared response is your best tool.
-
Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Protect Yourself: Don appropriate Personal Protective Equipment (PPE), including, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves.[4]
-
Containment: Cover the spill with an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent.[15]
-
Collection: Carefully sweep up the absorbed material and place it into a suitable, sealable container for disposal.[1][5]
-
Label and Dispose: Label the container as hazardous waste, listing this compound and the absorbent material as the contents. Dispose of it through your EHS hazardous waste program.[1][5]
Visualization of the Disposal Workflow
The following diagram illustrates the logical progression for the proper management and disposal of this compound waste.
Caption: Logical workflow from waste generation to final disposal.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3-Methoxyphenyl)piperazin-2-one
This guide provides a detailed operational framework for the safe handling of 1-(3-Methoxyphenyl)piperazin-2-one. As specific safety data for this compound is limited, this protocol is built upon a conservative assessment of hazards associated with its structural analogs, particularly substituted phenylpiperazines. These related compounds are known to be corrosive, capable of causing severe skin burns, serious eye damage, and respiratory irritation.[1][2][3] Therefore, a stringent approach to personal protection is not just recommended, but essential for ensuring laboratory safety.
Our core philosophy is that a protocol's trustworthiness comes from its inherent safety checks and the clarity of its reasoning. Every step and recommendation in this guide is designed to be a self-validating system, protecting you and your research.
Hazard Assessment and the Hierarchy of Controls
Before any handling occurs, it is critical to understand the potential risks. Based on analogous compounds, this compound should be treated as a hazardous substance with the potential to cause significant harm upon contact or inhalation.
| Hazard Classification (Inferred) | Description | Primary Exposure Route |
| Skin Corrosion/Irritation | Expected to cause skin irritation, potentially severe burns with prolonged contact.[2][4] | Dermal |
| Serious Eye Damage | Poses a high risk of serious, potentially irreversible, eye damage upon contact.[1] | Ocular |
| Respiratory Irritation | Inhalation of dust or aerosols may cause irritation to the respiratory system.[4][5] | Inhalation |
| Acute Toxicity (Oral) | May be harmful if swallowed.[5] | Ingestion |
To mitigate these risks, we employ the Hierarchy of Controls , a fundamental principle of safety management. Personal Protective Equipment (PPE) is the final and crucial barrier, but it should only be used after engineering and administrative controls have been implemented.
-
Engineering Controls: The most effective control. All handling of this compound solid and its solutions must be performed within a certified chemical fume hood to contain dust and vapors.[5] Eyewash stations and safety showers must be readily accessible.[4]
-
Administrative Controls: Standard Operating Procedures (SOPs), clear labeling, and proper training are essential. Access to the compound should be restricted to authorized and trained personnel.
-
Personal Protective Equipment (PPE): The focus of this guide, PPE provides the immediate barrier between you and the chemical.
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is not arbitrary; it is directly dictated by the identified hazards. The following equipment is mandatory for all procedures involving this compound.
Eye and Face Protection
Due to the severe risk of eye damage, robust protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles that form a seal around the eyes are required at all times. Standard safety glasses do not offer sufficient protection against splashes or fine dust.[6][7]
-
Recommended for High-Risk Tasks: When handling larger quantities (>1g) or performing splash-prone procedures (e.g., transfers, solution preparation), a full-face shield must be worn over the chemical splash goggles.[6][8] This provides an additional layer of protection for the entire face.
Skin and Body Protection
The corrosive nature of analogous compounds necessitates comprehensive skin protection to prevent chemical burns.
-
Gloves: Use chemically resistant gloves. Nitrile gloves are a common laboratory choice, but it is crucial to double-glove for added protection. Always inspect gloves for tears or pinholes before use. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste immediately.[9]
-
Lab Coat/Gown: A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashes, a chemical-resistant apron or a disposable chemical-resistant gown should be worn over the lab coat.[10] Gowns should be long-sleeved with tight-fitting cuffs.
-
Footwear: Fully enclosed, chemical-resistant footwear is mandatory. Do not wear perforated shoes, sandals, or cloth sneakers in the laboratory.[7]
Respiratory Protection
The primary engineering control for respiratory protection is the chemical fume hood.
-
Standard Operations: When working within a properly functioning chemical fume hood, additional respiratory protection is typically not required.
-
Emergency Situations: In the event of a significant spill outside of a fume hood, or if engineering controls fail, appropriate respiratory protection is critical. A full-face respirator with combination organic vapor/P100 cartridges should be used by trained personnel responding to the spill.
The following table summarizes the required PPE for common laboratory tasks.
| Task | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Weighing Solid (<1g) | Chemical Splash Goggles | Double Nitrile Gloves, Lab Coat | Work within a Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves, Lab Coat, Chemical Apron | Work within a Chemical Fume Hood |
| Transferring Solutions | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves, Lab Coat, Chemical Apron | Work within a Chemical Fume Hood |
| Cleaning Glassware | Chemical Splash Goggles | Double Nitrile Gloves, Lab Coat | N/A |
Safe Handling and Disposal Workflow
Adherence to a systematic workflow minimizes the risk of exposure and contamination. The following protocol outlines the essential steps from preparation to disposal.
Step-by-Step Handling Protocol
-
Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and uncluttered. Assemble all necessary equipment, including glassware, utensils, and a designated, labeled hazardous waste container.
-
Don PPE: Put on all required PPE as outlined in the table above. Ensure a proper fit.
-
Chemical Handling: Perform all manipulations of the compound deep within the chemical fume hood. When weighing the solid, use a disposable weigh boat to minimize contamination of balances. Handle the container and utensils with care to avoid generating dust.[11]
-
Decontamination: After use, decontaminate non-disposable items like spatulas by rinsing with an appropriate solvent (e.g., ethanol) into the hazardous waste container, followed by a thorough wash with soap and water.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination: first remove outer gloves, then face shield/goggles, then lab coat/apron, and finally inner gloves. Wash hands thoroughly with soap and water immediately after.[12]
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: Immediate Actions
In the event of an exposure or spill, swift and correct action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][4] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately while under a safety shower.[1][2] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
-
Small Spill (in fume hood): Absorb the spill with an inert material like vermiculite or sand.[5] Carefully scoop the material into the designated hazardous waste container. Clean the area with a suitable solvent.
-
Large Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and the safety officer. Only trained personnel with appropriate respiratory protection should manage the cleanup.
Waste Disposal
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any excess solid chemical. Place all solid waste into a clearly labeled, sealable hazardous waste container.[10]
-
Liquid Waste: All solutions containing the compound, as well as solvent rinses from cleaning glassware, must be collected in a labeled, non-reactive hazardous waste container.
-
Disposal: All waste containers must be sealed and disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[2][4][5] Do not pour any waste down the drain.
By integrating this expert guidance into your laboratory's standard operating procedures, you build a foundation of safety and trust, ensuring that your valuable research can proceed without compromising personal or environmental well-being.
References
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SKC Inc. (2023). Safety Data Sheet: ISO-CHEK Derivatizing Solution (1-(2-methoxyphenyl)piperazine in toluene). Retrieved from [Link]
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ChemBK. (n.d.). 1-(3-METHOXYPHENYL)PIPERAZINE 2HCL. Retrieved from [Link]
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American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
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Grokipedia. (n.d.). ortho-Methoxyphenylpiperazine. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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DrugFuture. (n.d.). Chemical Toxicity Database: RTECS NUMBER-NK5069135. Retrieved from [Link]
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Veeprho. (n.d.). 1-(3-methoxyphenyl)piperazine | CAS 16015-71-7. Retrieved from [Link]
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Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
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Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
